3,4-Dimethylbenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFQLPGWXMGYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526808 | |
| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94416-66-7 | |
| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mechanism of SN2 reaction with 3,4-Dimethylbenzyl bromide
An In-depth Technical Guide to the SN2 Reaction Mechanism with 3,4-Dimethylbenzyl Bromide
Abstract
This technical guide provides a comprehensive analysis of the bimolecular nucleophilic substitution (SN2) reaction mechanism as it applies to the substrate 3,4-Dimethylbenzyl bromide. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the SN2 pathway, including substrate structure, nucleophilicity, solvent effects, and stereochemistry. We will explore the specific electronic and steric characteristics of 3,4-Dimethylbenzyl bromide that define its reactivity. Furthermore, this guide presents a detailed experimental protocol, discusses potential competing reactions, and offers insights grounded in established chemical principles to provide a self-validating framework for understanding and application.
The SN2 Reaction: A Foundational Overview
The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where bond-formation and bond-breaking occur in a single, continuous step.[1] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2]
The kinetic expression is given by: Rate = k[Substrate][Nucleophile]
This bimolecularity is a direct consequence of the single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This process proceeds through a high-energy pentacoordinate transition state.[3] A defining characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the substrate from the side opposite to the leaving group.[4][5] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond.[6] This approach leads to a predictable and stereospecific outcome: the inversion of configuration at the electrophilic carbon, often referred to as a Walden inversion.[3][4]
Analysis of the Substrate: 3,4-Dimethylbenzyl Bromide
The structure of the substrate is a critical determinant of its reactivity in an SN2 reaction. 3,4-Dimethylbenzyl bromide is a primary benzylic halide, a class of compounds known for their high reactivity in nucleophilic substitution reactions.[7]
Steric Effects
SN2 reactions are highly sensitive to steric hindrance around the reaction center.[8][9] The mechanism's requirement for a backside attack means that bulky substituents on or near the electrophilic carbon can physically obstruct the nucleophile's approach, dramatically slowing or even preventing the reaction.[8][10] The reactivity order for alkyl halides in SN2 reactions is a classic illustration of this principle: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[4][11]
3,4-Dimethylbenzyl bromide is a primary (1°) halide, as the benzylic carbon atom is bonded to only one other carbon (within the benzene ring). This lack of substitution at the reaction center minimizes steric hindrance, making it an excellent candidate for the SN2 pathway. The methyl groups are located on the aromatic ring and do not impede the nucleophile's access to the benzylic carbon.
Electronic Effects
The electronic nature of the substrate also plays a crucial role. Benzylic halides, such as 3,4-Dimethylbenzyl bromide, exhibit enhanced reactivity compared to simple primary alkyl halides.[6][7] This acceleration is attributed to the stabilization of the SN2 transition state by the adjacent π-system of the benzene ring.[3][12] In the pentacoordinate transition state, the p-orbitals of the reacting carbon can overlap with the π-system of the ring, delocalizing the partial negative charge and lowering the activation energy of the reaction.[7]
The two methyl groups on the benzene ring are weak electron-donating groups. Their electronic influence on the SN2 reaction rate at the benzylic position is generally considered minor compared to the dominant effects of steric accessibility and transition state conjugation.
The Leaving Group
The facility with which the leaving group can depart is essential for a rapid SN2 reaction.[1] A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. The bromide ion (Br⁻) is an excellent leaving group due to its large size, which disperses the negative charge, and the high acidity of its conjugate acid, HBr.
The Impact of the Nucleophile and Solvent System
The choice of nucleophile and solvent are inextricably linked and together dictate the efficiency of an SN2 reaction.
Nucleophilicity
Since the nucleophile is involved in the rate-determining step, its strength, or nucleophilicity, is paramount.[13] Strong nucleophiles accelerate SN2 reactions.[10] Key characteristics of a strong nucleophile include:
-
Negative Charge: Anionic species are generally more potent nucleophiles than their neutral conjugate acids (e.g., OH⁻ > H₂O).[14]
-
Polarizability: Larger atoms, which hold their valence electrons more loosely, are more polarizable and tend to be better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻).
-
Steric Bulk: Less sterically hindered nucleophiles react more quickly.[14]
| Nucleophile | Formula | Class | Relative Reactivity |
| Iodide | I⁻ | Excellent | Very High |
| Hydrosulfide | HS⁻ | Excellent | Very High |
| Cyanide | CN⁻ | Good | High |
| Bromide | Br⁻ | Good | High |
| Hydroxide | OH⁻ | Good | High |
| Azide | N₃⁻ | Good | High |
| Chloride | Cl⁻ | Fair | Moderate |
| Acetate | CH₃COO⁻ | Fair | Moderate |
| Water | H₂O | Poor | Low |
| Methanol | CH₃OH | Poor | Low |
| Table 1: Relative nucleophilicity of common reagents in polar aprotic solvents. |
Solvent Selection
The solvent has a profound influence on the rate of SN2 reactions, primarily through its interaction with the nucleophile.[15][16]
-
Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are the preferred choice for SN2 reactions.[1][17] They possess significant dipole moments to dissolve ionic nucleophiles but lack acidic protons.[15] Consequently, they solvate the cation of the nucleophilic salt effectively through ion-dipole interactions but leave the anionic nucleophile relatively "naked" and unsolvated.[1][18] This lack of a solvent cage enhances the nucleophile's reactivity, leading to a dramatic increase in the reaction rate.[15]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have acidic protons (O-H or N-H bonds) and are detrimental to SN2 reactions.[17][18] They form strong hydrogen bonds with the anionic nucleophile, creating a tight "solvent cage" that stabilizes the nucleophile and significantly lowers its energy and reactivity.[19] This strong solvation presents a substantial energy barrier that must be overcome for the nucleophile to attack the substrate.[15]
| Solvent | Type | Dielectric Constant | Relative Rate |
| Methanol (CH₃OH) | Protic | 33.0 | 1 |
| Water (H₂O) | Protic | 80.1 | ~7 |
| Acetone (CH₃COCH₃) | Aprotic | 20.7 | ~500 |
| Acetonitrile (CH₃CN) | Aprotic | 37.5 | ~5,000 |
| DMF ((CH₃)₂NCHO) | Aprotic | 36.7 | ~10,000 |
| Table 2: Illustrative effect of solvent on the relative rate of an SN2 reaction (e.g., CH₃I + N₃⁻). Data is generalized for comparison. |
Mechanism, Transition State, and Stereochemistry
The SN2 reaction of 3,4-Dimethylbenzyl bromide proceeds through a well-defined, concerted pathway.
-
Backside Attack: The nucleophile (Nu⁻) approaches the benzylic carbon from the direction 180° opposite to the C-Br bond.
-
Pentacoordinate Transition State: As the Nu-C bond begins to form, the C-Br bond simultaneously begins to break. This occurs via a trigonal bipyramidal transition state where the carbon atom is momentarily sp²-hybridized, with the three non-reacting groups (two hydrogens and the phenyl ring) lying in a plane. The incoming nucleophile and the departing leaving group form the apices of the pyramid.[3]
-
Product Formation: The C-Br bond fully breaks, with the bromide ion departing. The Nu-C bond fully forms, and the carbon atom relaxes back to a tetrahedral geometry.
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Spectroscopic data of 3,4-Dimethylbenzyl bromide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dimethylbenzyl Bromide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 3,4-Dimethylbenzyl bromide (C₉H₁₁Br), a vital reagent in organic synthesis and pharmaceutical research.[1][2] As a substituted benzyl halide, its reactivity is intimately linked to its structure. Precise characterization is therefore paramount for its effective use. This document synthesizes predictive analysis with data from established spectral databases to offer researchers a thorough understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. We will explore the theoretical underpinnings of each technique, interpret the spectral data, and provide standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of 3,4-Dimethylbenzyl Bromide
3,4-Dimethylbenzyl bromide, with the IUPAC name 4-(bromomethyl)-1,2-dimethylbenzene, belongs to the class of benzylic halides.[1] The presence of the electron-donating methyl groups on the aromatic ring and the labile C-Br bond makes it a potent electrophile, frequently employed in nucleophilic substitution reactions to introduce the 3,4-dimethylbenzyl moiety into target molecules. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical quality control step to confirm identity, purity, and stability before its use in complex synthetic pathways.
This guide is structured to provide a multi-faceted analytical perspective. We will dissect each spectroscopic technique—NMR, IR, and MS—by first predicting the expected spectral features based on the molecule's distinct structural components and then interpreting the available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3,4-Dimethylbenzyl bromide, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy: A Proton Census
Theoretical Insight: The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups (like bromine) deshield nearby protons, shifting them downfield (higher δ), while electron-donating groups (like methyl) cause shielding, moving signals upfield (lower δ). Spin-spin coupling (J) between non-equivalent neighboring protons provides connectivity information.
Predicted Spectrum (300 MHz, CDCl₃): Based on the structure, we anticipate five distinct proton signals:
-
Aromatic Protons (H-2, H-5, H-6): These three protons on the trisubstituted benzene ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). Due to their distinct positions relative to the methyl and bromomethyl groups, they will exhibit a complex splitting pattern. H-2 is ortho to one methyl group, H-5 is ortho to the other methyl and the bromomethyl group, and H-6 is meta to both. We expect H-5 to be the most downfield of the three due to its proximity to the bromomethyl group.
-
Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are attached to a carbon bearing an electronegative bromine atom. This causes significant deshielding, placing their signal downfield. We predict a sharp singlet around δ 4.5 ppm. The singlet nature arises because there are no adjacent non-equivalent protons.
-
Methyl Protons (-CH₃): The six protons from the two aromatic methyl groups are in similar electronic environments. While they are technically distinct (C3-CH₃ and C4-CH₃), their chemical shifts are often very close, potentially appearing as two closely spaced singlets or even a single overlapping singlet around δ 2.2-2.3 ppm.
Data Summary: While a publicly available spectrum image is not widespread, spectral data for 3,4-Dimethylbenzyl bromide is cataloged and can be found in databases such as ChemicalBook.[3] The predicted values align with data for structurally similar compounds like 4-methylbenzyl bromide.[4]
¹H NMR Data Table
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (H-2, H-5, H-6) | 7.0 - 7.3 | Multiplet (m) | 3H |
| Benzylic (-CH₂Br) | ~ 4.5 | Singlet (s) | 2H |
| Methyl (Ar-CH₃) | ~ 2.25 | Singlet (s) | 6H |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Theoretical Insight: ¹³C NMR spectroscopy provides a map of the carbon atoms in a molecule. Chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. Quaternary carbons (like C-3 and C-4) typically show weaker signals than protonated carbons.
Predicted Spectrum (75 MHz, CDCl₃): The molecule has 9 carbon atoms, but due to symmetry, we expect 7 distinct signals:
-
Benzylic Carbon (-CH₂Br): This carbon is directly attached to bromine, a highly electronegative atom, causing a strong downfield shift. Its signal is expected around δ 33-35 ppm.
-
Aromatic Carbons: We expect six signals for the aromatic carbons. The carbons bearing the methyl groups (C-3, C-4) and the bromomethyl group (C-1) will be quaternary and appear between δ 135-140 ppm. The protonated aromatic carbons (C-2, C-5, C-6) will appear in the typical aromatic region of δ 125-130 ppm.
-
Methyl Carbons (-CH₃): The two methyl carbons are in slightly different environments and should appear as two distinct signals in the aliphatic region, around δ 19-21 ppm.
Data Summary: The interpretation is based on established chemical shift ranges for substituted benzenes and alkyl halides.[5] Data for 3,4-Dimethylbenzyl bromide can be cross-referenced with vendor-supplied information.
¹³C NMR Data Table
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H (C-2, C-5, C-6) | 125 - 131 |
| Aromatic Quaternary (C-1, C-3, C-4) | 135 - 140 |
| Benzylic (-CH₂Br) | 33 - 35 |
| Methyl (Ar-CH₃) | 19 - 21 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
Predicted Spectrum: The IR spectrum of 3,4-Dimethylbenzyl bromide will be dominated by features characteristic of a substituted aromatic ring and an alkyl bromide.
-
C(sp²)-H Stretch (Aromatic): A sharp absorption peak just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is indicative of the C-H bonds on the benzene ring.[6]
-
C(sp³)-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and bromomethyl groups.[6]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 800-900 cm⁻¹ region can be diagnostic for the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong absorption is expected around 800-840 cm⁻¹.
-
C-Br Stretch: The key vibration for this molecule is the C-Br stretch. This bond is heavy, resulting in a low-frequency absorption. It is expected to appear as a strong peak in the fingerprint region, typically between 690-515 cm⁻¹.[7]
Data Summary: A vapor phase IR spectrum for 3,4-Dimethylbenzyl bromide is noted in the PubChem database, available via SpectraBase.[1] The predicted absorptions are consistent with general data for alkyl halides and substituted aromatics.[7][8]
IR Data Table
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2975 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-H Out-of-Plane Bend | 800 - 840 | Strong |
| C-Br Stretch | 515 - 690 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Insight: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) gives the molecular weight, and the fragmentation pattern provides structural clues.
Predicted Spectrum: The molecular weight of 3,4-Dimethylbenzyl bromide is 199.09 g/mol .[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic isotopic pattern for any bromine-containing fragment.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 198 and m/z 200, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
-
Base Peak (Tropylium Ion): The most favorable fragmentation pathway for benzyl halides is the loss of the halogen radical (•Br) to form the highly stable benzyl cation. In this case, loss of •Br from the molecular ion will generate the 3,4-dimethylbenzyl cation at m/z 119. This cation can rearrange to the even more stable 3,4-dimethyltropylium ion. This m/z 119 fragment is expected to be the base peak (the most intense peak in the spectrum).[9]
-
Other Fragments: Loss of a hydrogen atom from the m/z 119 fragment could lead to a peak at m/z 118. Further fragmentation of the aromatic ring could produce smaller fragments, but the m/z 198/200 and m/z 119 peaks are the most diagnostic.
Data Summary: PubChem indicates the availability of GC-MS data for this compound.[1] Furthermore, predicted m/z values for various adducts are available on PubChemLite, confirming the expected molecular ion region.[10]
MS Data Table
| m/z Value | Proposed Fragment | Significance |
| 198, 200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺, M+2) |
| 119 | [C₉H₁₁]⁺ | Base Peak (loss of •Br) |
| 118 | [C₉H₁₀]⁺ | Loss of H• from base peak |
Visualization of Key MS Fragmentation
The primary fragmentation pathway in EI-MS is visualized below.
Caption: Primary fragmentation of 3,4-Dimethylbenzyl bromide in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 3,4-Dimethylbenzyl bromide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 300 or 500 MHz instrument).
-
Shimming & Tuning: Shim the magnetic field to optimize homogeneity. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. A spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points.
-
Acquisition (¹³C): Acquire the spectrum with proton decoupling. A wider spectral width (~220 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum to the TMS signal.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 drops if liquid, a few crystals if solid) of 3,4-Dimethylbenzyl bromide directly onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 3,4-Dimethylbenzyl bromide (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection & Acquisition: Inject 1 µL of the sample and begin data acquisition. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.
Workflow Visualization
Caption: Standard workflows for spectroscopic analysis.
Conclusion
The spectroscopic characterization of 3,4-Dimethylbenzyl bromide is straightforward and yields a unique set of data that confirms its molecular structure. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments. IR spectroscopy confirms the presence of the key aromatic and alkyl bromide functional groups. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable 3,4-dimethylbenzyl cation. By integrating these three techniques, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
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PubChem. (n.d.). 3,4-Dimethylbenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-Depth Technical Guide to 3,4-Dimethylbenzyl Bromide (CAS No. 94416-66-7) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethylbenzyl bromide (CAS No. 94416-66-7), a versatile reagent in modern organic synthesis with significant potential in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, applications as a key building block, particularly in the burgeoning field of targeted protein degradation, and provides detailed safety and handling protocols. A curated list of suppliers is also included to facilitate procurement for research and development purposes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound.
Introduction: The Strategic Importance of Benzyl Bromides in Synthesis
Benzyl bromides are a class of organic compounds characterized by a bromine atom attached to a benzylic carbon. Their utility in organic synthesis stems from the lability of the carbon-bromine bond, which makes them excellent electrophiles for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of a benzyl group onto a wide range of molecules, a common structural motif in many biologically active compounds. The specific substitution pattern on the benzene ring can significantly influence the reactivity and the properties of the resulting molecules. 3,4-Dimethylbenzyl bromide, with its two methyl groups on the aromatic ring, offers a unique combination of steric and electronic properties that can be strategically employed in the design of novel therapeutics.
Physicochemical Properties of 3,4-Dimethylbenzyl Bromide
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in experimental work.
| Property | Value | Reference |
| CAS Number | 94416-66-7 | [1] |
| Chemical Name | 3,4-Dimethylbenzyl bromide | [1] |
| Synonyms | 4-(Bromomethyl)-1,2-dimethylbenzene | |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 215 °C | [2] |
| Density | 1.37 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.555 | [2] |
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 3,4-Dimethylbenzyl bromide in a research and drug development context is as a reactive intermediate or building block. Its electrophilic nature makes it suitable for alkylating a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of more complex molecules with potential biological activity.
A Key Building Block for Targeted Protein Degradation
A particularly exciting and rapidly evolving area of drug discovery is targeted protein degradation (TPD). This approach utilizes small molecules, often called proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
3,4-Dimethylbenzyl bromide is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of these complex molecules.[3] The benzyl bromide moiety can serve as a reactive handle to connect to either the target-binding ligand, the E3 ligase ligand, or the linker itself, depending on the synthetic strategy. The 3,4-dimethyl substitution pattern can influence the physicochemical properties of the final PROTAC, such as its solubility, cell permeability, and binding affinity, which are critical for its efficacy.
Conceptual Workflow: Synthesis of a PROTAC Linker
The following diagram illustrates a conceptual workflow for how 3,4-Dimethylbenzyl bromide could be used to synthesize a linker for a PROTAC molecule.
Caption: Conceptual workflow for the synthesis of a PROTAC linker using 3,4-Dimethylbenzyl bromide.
Safety, Handling, and Storage
As a reactive benzyl bromide, 3,4-Dimethylbenzyl bromide is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.
4.1. Hazard Identification
The compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]
4.2. Recommended Handling Procedures
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[6] Avoid all skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
General Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
4.3. Storage Recommendations
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][6]
-
Keep the container tightly closed to prevent exposure to moisture.[5][6]
-
For a related compound, 3,4-dimethylbenzyl chloride, storage below 10°C is recommended.[5] Similar precautions may be advisable for the bromide analog.
Suppliers
3,4-Dimethylbenzyl bromide is available from various chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity of the material before use.
A non-exhaustive list of potential suppliers includes:
-
Santa Cruz Biotechnology[1]
-
Sigma-Aldrich
-
Ambeed[8]
-
CymitQuimica[9]
-
Shanghai Hanhong Scientific Co., Ltd.[10]
Conclusion
3,4-Dimethylbenzyl bromide is a valuable and reactive building block for organic synthesis, with emerging applications in the development of advanced therapeutics like PROTACs. Its unique substitution pattern offers chemists a tool to fine-tune the properties of target molecules. While its hazardous nature necessitates careful handling, a thorough understanding of its properties and adherence to safety protocols will enable researchers to safely and effectively utilize this compound in their drug discovery and development endeavors.
References
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PubChem. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190. [Link]
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Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). [Link]
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chemical label 3,4-dimethylbenzyl bromide. [Link]
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Matrix Fine Chemicals. 4-BROMO-1,2-DIMETHYLBENZENE | CAS 583-71-1. [Link]
-
PubChem. 3,5-Dimethylbenzyl bromide | C9H11Br | CID 141334. [Link]
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PubChemLite. 3,4-dimethylbenzyl bromide (C9H11Br). [Link]
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AWS - METHYL BROMIDE - Safety Handbook. [Link]
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The Insider's Guide to 3,4-Dimethylbenzyl Bromide: A High-Performance Biochemical for Advanced Proteomics Research
For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise and comprehensive analysis of the proteome is paramount. The dynamic nature of proteins, particularly the reactivity of cysteine residues, presents both a challenge and an opportunity. Cysteine's thiol group is a key player in protein structure, catalysis, and redox signaling. Its effective derivatization is crucial for stabilizing samples and enhancing detection in mass spectrometry (MS)-based workflows. This in-depth technical guide provides a comprehensive overview of 3,4-Dimethylbenzyl bromide (DMBB) as a specialized biochemical for proteomics research, detailing its mechanism, application, and advantages in the pursuit of deeper proteomic insights.
The Critical Role of Cysteine Alkylation in Proteomics
Before delving into the specifics of 3,4-Dimethylbenzyl bromide, it is essential to understand the fundamental importance of cysteine alkylation in proteomics. The thiol group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bonds and other oxidative modifications. During sample preparation for mass spectrometry, proteins are typically denatured and disulfide bonds are reduced to free thiols. Alkylation is the subsequent, critical step of covalently modifying these free thiols to prevent their re-oxidation and to ensure accurate and reproducible protein identification and quantification.[1]
Commonly used alkylating agents include iodoacetamide (IAM), N-ethylmaleimide (NEM), and chloroacetamide. While effective, these reagents can sometimes exhibit off-target reactivity and may not be optimal for every experimental goal. The choice of alkylating agent can significantly impact the quality of proteomic data, influencing peptide ionization, fragmentation, and the overall depth of proteome coverage.
Introducing 3,4-Dimethylbenzyl Bromide (DMBB): Chemical Properties and Mechanism of Action
3,4-Dimethylbenzyl bromide is a benzyl halide derivative with the chemical formula C₉H₁₁Br and a molecular weight of 199.09 g/mol .[2][3] Its utility in proteomics stems from its reactivity towards nucleophilic thiol groups, making it an effective agent for the alkylation of cysteine residues.
Chemical Properties of 3,4-Dimethylbenzyl Bromide:
| Property | Value | Source |
| CAS Number | 94416-66-7 | [2] |
| Molecular Formula | C₉H₁₁Br | [2][3] |
| Molecular Weight | 199.09 g/mol | [2][3] |
| Synonyms | 4-(bromomethyl)-1,2-dimethylbenzene | [3] |
The core of DMBB's functionality lies in the S-alkylation of the cysteine thiol group. This occurs via a nucleophilic substitution reaction where the sulfur atom of the deprotonated thiol (thiolate) attacks the benzylic carbon of DMBB, displacing the bromide ion. This forms a stable thioether bond, effectively and irreversibly capping the cysteine residue.
Sources
A Technical Guide to the Solubility of 3,4-Dimethylbenzyl Bromide in Organic Solvents
Executive Summary
3,4-Dimethylbenzyl bromide is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylbenzyl bromide, grounded in theoretical principles and supported by practical, field-proven experimental methodologies. We delve into the physicochemical properties of the solute, explore the theoretical underpinnings of solubility, present qualitative and quantitative solubility data, and offer a detailed, self-validating protocol for experimental solubility determination. This document is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection and handling for applications involving this important synthetic building block.
Introduction to 3,4-Dimethylbenzyl Bromide
3,4-Dimethylbenzyl bromide, also known as 4-(bromomethyl)-1,2-dimethylbenzene, is an aromatic organobromine compound with the molecular formula C₉H₁₁Br.[1][2] Its structure features a benzyl bromide moiety substituted with two methyl groups on the benzene ring. This substitution pattern influences its reactivity and physical properties, including its solubility. The presence of the reactive benzylic bromide group makes it an excellent alkylating agent, frequently employed to introduce the 3,4-dimethylbenzyl group into various molecules during the synthesis of complex organic compounds.
The selection of an appropriate solvent is a critical parameter in any chemical process. For 3,4-Dimethylbenzyl bromide, solubility dictates:
-
Reaction Kinetics: The rate and efficiency of a reaction often depend on the ability of the solvent to dissolve reactants and stabilize transition states.
-
Purification: Crystallization, a common purification technique, relies on differential solubility in a given solvent or solvent system at varying temperatures.
-
Handling and Dosing: For liquid-phase reactions, accurate dosing requires the compound to be fully dissolved.
This guide will provide the necessary framework for understanding and predicting the solubility behavior of this compound.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[3] This axiom is explained by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.
2.1 Physicochemical Properties of 3,4-Dimethylbenzyl Bromide
-
Molecular Structure: C₉H₁₁Br[1]
-
Polarity: The molecule possesses moderate polarity. The C-Br bond is polar, and the aromatic ring contributes to its nonpolar character. The methyl groups are electron-donating, slightly increasing the electron density of the ring.
-
Hydrogen Bonding: 3,4-Dimethylbenzyl bromide cannot act as a hydrogen bond donor but may act as a very weak hydrogen bond acceptor through the bromine atom's lone pairs.
2.2 Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] HSP theory decomposes the total cohesion energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]
A solvent and solute with similar HSP values are likely to be miscible.[4] While specific HSP values for 3,4-Dimethylbenzyl bromide are not readily published, they can be estimated or determined experimentally. Solvents with moderate polarity and significant dispersion forces are predicted to be effective.
Solubility Profile of 3,4-Dimethylbenzyl Bromide
Based on its molecular structure, a general solubility profile can be predicted and is supported by anecdotal evidence from safety data sheets and supplier information for similar compounds.
3.1 Qualitative Solubility Overview
A qualitative assessment suggests the following solubility trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate). These solvents have polarity and dispersion characteristics similar to the solute.
-
Moderate Solubility: Expected in ethers (e.g., diethyl ether) and ketones (e.g., acetone).
-
Low to Insoluble: Expected in highly polar protic solvents (e.g., water, methanol, ethanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The energy required to disrupt the strong hydrogen bonding networks of protic solvents is too high, and the intermolecular forces of nonpolar alkanes are too dissimilar.
3.2 Quantitative Solubility Data
Precise, publicly available quantitative solubility data for 3,4-Dimethylbenzyl bromide is scarce. The table below provides an estimated solubility classification based on the principles discussed. For critical applications, experimental determination is strongly recommended using the protocol in Section 4.0.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene | High | Similar aromatic structure, favorable dispersion forces. |
| Chlorinated Solvents | Dichloromethane | High | Moderate polarity and good dispersion forces match the solute. |
| Ethers | Tetrahydrofuran (THF) | High | Polar aprotic nature effectively solvates the molecule. |
| Esters | Ethyl Acetate | High | Good balance of polar and nonpolar characteristics. |
| Ketones | Acetone | Moderate | Polar aprotic, but higher polarity may slightly reduce compatibility. |
| Alcohols | Ethanol | Low | Strong solvent hydrogen bonding network is difficult to disrupt. |
| Aliphatic Hydrocarbons | n-Hexane | Low | Primarily dispersion forces; insufficient polarity to solvate C-Br bond. |
| Highly Polar Protic | Water | Insoluble | Large nonpolar region and lack of strong H-bonding lead to hydrophobicity. |
Experimental Determination of Solubility
To generate reliable, quantitative data, an experimental approach is necessary. The isothermal shake-flask method, which is a standard approach outlined in guidelines like OECD Test Guideline 105 for water solubility, can be adapted for organic solvents.[6][7][8][9] This method is a self-validating system as it ensures that equilibrium is reached, providing a true measure of saturation solubility.
4.1 Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.
-
Use of Excess Solute: Adding an excess of the solid ensures that the solvent becomes saturated, which is the definition of solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been achieved.
-
Agitation: Continuous mixing ensures that the entire volume of the solvent is in contact with the solute, accelerating the time to reach equilibrium.
-
Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the dissolution process has reached a steady state. Preliminary tests can establish the minimum time required.[7]
-
Phase Separation: Centrifugation or filtration is critical to separate the saturated solution from the excess solid without altering the temperature or composition of the sample.
-
Analytical Quantification: A precise and accurate analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required to determine the concentration of the solute in the saturated solution.
4.2 Detailed Protocol: Isothermal Shake-Flask Method
Materials:
-
3,4-Dimethylbenzyl bromide (purity >97%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.45 µm, PTFE)
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC)
Procedure:
-
Preparation: Add an excess amount of 3,4-Dimethylbenzyl bromide (e.g., ~100 mg) to a 20 mL scintillation vial. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25 °C. Agitate the slurry at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.
-
Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. To separate the saturated liquid phase, either:
-
Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes).
-
Carefully draw the supernatant through a syringe filter compatible with the solvent.
-
-
Sample Dilution: Immediately take a known aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent in a volumetric flask to a concentration within the calibrated range of the analytical instrument. This step is crucial to prevent precipitation due to temperature changes or solvent evaporation.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of 3,4-Dimethylbenzyl bromide.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (g/L) = (Concentration from analysis) × (Dilution factor)
-
4.3 Visualization of Experimental Workflow The following diagram illustrates the key steps in the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Solubility Determination.
Logical Relationships in Solubility
The interplay between solute, solvent, and external factors determines the final solubility. This relationship can be visualized to guide solvent selection.
Caption: Factors Governing the Solubility of an Organic Solid.
Conclusion
Understanding the solubility of 3,4-Dimethylbenzyl bromide is essential for its effective use in research and development. While theoretical principles like "like dissolves like" and Hansen Solubility Parameters provide a strong predictive foundation, suggesting high solubility in solvents like toluene, dichloromethane, and THF, experimental verification is indispensable for critical applications. The provided isothermal shake-flask protocol offers a robust and reliable method for generating precise, quantitative solubility data. By integrating theoretical knowledge with rigorous experimental practice, scientists can confidently select optimal solvents, thereby enhancing the efficiency, reproducibility, and safety of their chemical processes.
References
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][7]
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Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. [Link][8]
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FILAB. Solubility testing in accordance with the OECD 105. [Link][9]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13199190, 3,4-Dimethylbenzyl bromide. [Link][1]
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University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link][3]
-
Hansen, C. M. HSP for Beginners - Hansen Solubility Parameters. [Link][4]
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- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
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Starting material for the synthesis of 3,4-dimethylbenzaldehyde
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde: Starting Materials and Methodologies
Authored by a Senior Application Scientist
Abstract
3,4-Dimethylbenzaldehyde is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and performance polymers, most notably as a precursor to clarifying and nucleating agents for polyolefins.[1][2] Its synthesis is a subject of significant industrial and academic interest, demanding routes that are not only high-yielding but also economically and environmentally viable. This guide provides an in-depth analysis of the primary starting materials and the most effective synthetic strategies for its preparation, grounded in established chemical principles and supported by field-proven protocols. We will explore the mechanistic nuances, compare the strategic advantages of different pathways, and provide detailed experimental frameworks for researchers, scientists, and drug development professionals.
Strategic Selection of Starting Materials
The choice of a starting material is the most critical decision in a synthetic campaign, dictating the overall process economy, efficiency, and environmental impact. For 3,4-dimethylbenzaldehyde, the two most prominent and logical precursors are o-xylene and 1,2,4-trimethylbenzene (pseudocumene) . Their structural similarity to the target molecule allows for direct and efficient functionalization.
This guide will dissect the synthetic routes originating from these two feedstocks, focusing on the underlying chemistry that governs each transformation.
Synthesis from o-Xylene: Direct Formylation Methods
o-Xylene (1,2-dimethylbenzene) is an abundant aromatic hydrocarbon derived from petroleum refining.[3][4] Its electron-rich nature, due to the activating effect of two methyl groups, makes it an excellent substrate for electrophilic aromatic substitution reactions, including formylation—the direct introduction of an aldehyde group (–CHO).[5]
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic and industrially significant method for formylating alkylbenzenes.[6][7] It involves the reaction of the aromatic substrate with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), with cuprous chloride (CuCl) as a crucial co-catalyst.[8][9]
Mechanism & Rationale: The reaction proceeds through the formation of a highly electrophilic formyl cation species, [HCO]⁺.[10]
-
Catalyst Activation: CO, HCl, and AlCl₃/CuCl interact to generate the unstable formyl chloride (HCOCl), which rapidly loses a chloride ion to the Lewis acid to form the formyl cation.
-
Electrophilic Attack: The electron-rich o-xylene ring attacks the formyl cation. The directing effects of the two ortho-methyl groups favor substitution at the C4 position, which is para to one methyl group and meta to the other, leading to the desired 3,4-dimethylbenzaldehyde product.
-
Aromatization: The resulting carbocation intermediate loses a proton to regenerate the stable aromatic ring.
The use of CuCl is critical as it allows the reaction to be conducted at or near atmospheric pressure, significantly reducing the engineering and safety challenges associated with handling high-pressure CO.[8][10]
Authoritative Insight: While direct, the Gattermann-Koch reaction faces challenges in achieving high selectivity, often producing isomeric byproducts.[11] A Chinese patent describes a low-temperature variation (-10 to 0°C) using a composite Lewis acid catalyst (AlCl₃ and Cu₂Cl₂) in a 1,2-dichloroethane solvent, claiming a conversion rate of over 70% and high product purity after distillation.[2] This highlights the critical role of reaction engineering in optimizing selectivity.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a milder alternative to the Gattermann-Koch synthesis.[12] It employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[13][14][15]
Mechanism & Rationale:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [Me₂N=CHCl]⁺.[15][16] This electrophile is less reactive ("softer") than the formyl cation of the Gattermann-Koch reaction, which can improve selectivity with certain substrates.
-
Electrophilic Substitution: The o-xylene attacks the Vilsmeier reagent to form an iminium ion intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the final aldehyde product, 3,4-dimethylbenzaldehyde.[15]
Authoritative Insight: The Vilsmeier-Haack reaction is exceptionally versatile for electron-rich aromatic and heteroaromatic compounds.[12] Its primary advantage lies in the use of more manageable and less hazardous reagents compared to high-pressure CO/HCl. The reaction temperature is a key parameter that depends on the substrate's reactivity and can be tuned from below 0°C to 80°C to optimize yield and minimize side reactions.[13]
Synthesis from o-Xylene: A Two-Step Chloromethylation-Oxidation Approach
An indirect yet highly efficient route involves transforming one of the methyl groups into a more easily oxidized functional group. The chloromethylation of o-xylene followed by oxidation of the resulting benzyl chloride is a robust and high-yielding strategy.[1][17]
Step 1: Micellar-Catalyzed Chloromethylation of o-Xylene
Protocol Rationale: Direct chloromethylation can be sluggish and inefficient due to the poor miscibility of aqueous formaldehyde/HCl with the organic substrate. This protocol overcomes this limitation by employing a micellar catalysis system.
-
Catalyst System: Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, is used to form micelles in the aqueous medium.[1][17] These micelles encapsulate the o-xylene molecules, creating a localized microenvironment with a high concentration of reactants and facilitating the reaction with the electrophile generated from paraformaldehyde and HCl. This phase-transfer mechanism dramatically accelerates the reaction rate.[1]
Experimental Protocol: Preparation of 3,4-Dimethylbenzyl Chloride [1]
-
A mixture of o-xylene (0.1 mol), CTAB (2.3 mmol), 20% H₂SO₄ (60 ml), and acetic acid (30 ml) is stirred in a 250 ml round-bottom flask for 2 hours at room temperature to ensure full solubilization of o-xylene within the micelles.
-
Paraformaldehyde (0.105 mol) is added to the mixture.
-
Anhydrous hydrogen chloride gas is bubbled through the solution at a controlled rate (e.g., 60 ml/min).
-
The mixture is stirred for an additional 4 hours at 45°C.
-
After cooling, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., methylene chloride). The organic phase is then washed to neutrality and dried.
-
Purification by column chromatography yields pure 3,4-dimethylbenzyl chloride. An isolated yield of 89.7% has been reported for this step.[1]
Step 2: Phase-Transfer Catalyzed Oxidation
Protocol Rationale: The resulting 3,4-dimethylbenzyl chloride is oxidized to the aldehyde. Using a mild oxidizing agent like sodium nitrate (NaNO₃) in acetic acid avoids over-oxidation to the carboxylic acid.
-
Catalyst System: Polyethylene glycol (PEG-600) is employed as a phase-transfer catalyst.[1] It facilitates the transfer of the nitrate oxidant into the organic phase where the benzyl chloride resides, accelerating the reaction in the aqueous media. This method is not only efficient but also offers a simplified work-up procedure.
Experimental Protocol: Preparation of 3,4-Dimethylbenzaldehyde [1]
-
A mixture of 3,4-dimethylbenzyl chloride (0.05 mol), NaNO₃ (0.055 mol), PEG-600 (1.0 g), and H₂O (80 ml) is placed in a 250 ml flask.
-
Acetic acid (30 ml) is added dropwise to the stirred mixture.
-
The reaction is heated to 85°C and maintained for 5 hours. Progress can be monitored by TLC or HPLC.
-
Upon completion, the mixture is cooled, and the product is extracted with methylene chloride.
-
The combined organic layers are washed with 20% NaHCO₃ solution and water, then dried over anhydrous Na₂SO₄.
-
After solvent evaporation, the crude product is purified to yield 3,4-dimethylbenzaldehyde. A total yield of 82.3% over the two steps has been achieved with this method.[1]
Synthesis from 1,2,4-Trimethylbenzene (Pseudocumene)
1,2,4-Trimethylbenzene, commonly known as pseudocumene, is another readily available feedstock from C₉ aromatic streams in petroleum refining.[18][19] Synthesizing 3,4-dimethylbenzaldehyde from pseudocumene requires the selective oxidation of one specific methyl group (at C1) while leaving the other two untouched.
Catalytic Liquid-Phase Oxidation
This is the most common industrial approach for oxidizing alkylaromatics. The process typically involves air or oxygen as the oxidant in an acetic acid medium, with a catalyst system composed of heavy metals like cobalt and manganese, often with a bromine source as a promoter.[20]
Mechanism & Rationale: The reaction proceeds via a free-radical mechanism. The Co/Mn/Br catalyst system is adept at initiating the oxidation of the methyl group. The challenge lies in controlling the reaction to stop at the aldehyde stage, as the aldehyde is more susceptible to oxidation than the starting methyl group, leading to the formation of 3,4-dimethylbenzoic acid and ultimately trimellitic acid.[20]
Authoritative Insight: The primary industrial application of pseudocumene oxidation is for the production of trimellitic anhydride, which requires complete oxidation of all methyl groups.[20][21] Therefore, achieving high selectivity for the mono-aldehyde is challenging and requires careful control of reaction conditions (temperature, pressure, catalyst concentration, and reaction time) to maximize the yield of the intermediate aldehyde.
Comparative Analysis of Synthetic Routes
| Starting Material | Synthetic Method | Key Reagents | Advantages | Disadvantages & Field Insights | Reported Yield |
| o-Xylene | Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Direct, one-step formylation; uses inexpensive bulk chemicals. | Requires handling of toxic, high-pressure CO gas; potential for isomeric impurities.[10][11] | Good[6] |
| o-Xylene | Vilsmeier-Haack | DMF, POCl₃ | Milder conditions; avoids high-pressure gas; good for electron-rich arenes. | Reagents are more expensive than CO/HCl; requires aqueous workup for hydrolysis.[13][15] | Good |
| o-Xylene | Chloromethylation-Oxidation | Paraformaldehyde, HCl, NaNO₃, Phase-Transfer Catalysts | Excellent reported yields and purity; avoids harsh reagents; scalable.[1][17] | Two-step process increases operational complexity; involves a carcinogenic intermediate (benzyl chloride). | ~82% (overall)[1] |
| o-Xylene | Grignard Reaction | 4-bromo-o-xylene, Mg, DMF | Potentially clean reaction with high selectivity.[22][23] | Multi-step process starting from a halogenated precursor; requires anhydrous conditions. | Not specified |
| 1,2,4-Trimethylbenzene | Selective Oxidation | Air/O₂, Co/Mn/Br catalyst | Very direct route from an inexpensive feedstock. | Difficult to control selectivity and prevent over-oxidation to carboxylic acid.[20][21] | Variable |
Conclusion for the Drug Development Professional
For laboratory-scale synthesis where purity and yield are paramount, the two-step chloromethylation-oxidation of o-xylene offers a highly reliable and well-documented path, consistently delivering high yields of the target aldehyde.[1][17] For industrial-scale production, direct formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions are often preferred due to process economy, despite the challenges in optimizing selectivity and handling hazardous materials. The choice of starting material and synthetic route must be a strategic decision, balancing raw material cost, process safety, capital expenditure, and the desired product purity specifications.
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Hu, Y.L., Lu, M., Liu, Q.F., Wei, W., & Liu, X. (2010). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. Journal of the Iranian Chemical Society, 7(2), 487-494.
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CN109647467B - Catalyst for oxidation of pseudocumene. (2021). Google Patents.
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Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific.
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US4368336A - Process for formylating xylene mixture. (1983). Google Patents.
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Hu, Y., Lu, M., Liu, Q., Wei, W., & Liu, X. (2010). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. ResearchGate.
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Duff reaction - Wikipedia. (n.d.). Wikipedia.
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Synthesis routes of 3,4-Dimethylbenzaldehyde - Benchchem. (n.d.). BenchChem.
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The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. (2021). Atmospheric Chemistry and Physics.
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Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps.
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Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis.
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Synthesis of Aromatic Aldehydes via Gattermann-Koch Reaction: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
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WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde. (2016). Google Patents.
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CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde. (2019). Google Patents.
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.
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3,4-Dimethylbenzaldehyde | 5973-71-7 | FD71225 - Biosynth. (n.d.). Biosynth.
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Duff reaction - chemeurope.com. (n.d.). Chemeurope.com.
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
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Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis.
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WO/2016/071920 A PROCESS FOR PREPARATION OF 3,4-DIMETHYLBENZALDEHYDE. (2016). WIPO.
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Gattermann-Koch Reaction. (n.d.). In Name Reactions in Organic Synthesis.
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The Crucial Role of 3,4-Dimethylbenzaldehyde in Modern Synthesis. (2023). Geshem.
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Gattermann reaction - Wikipedia. (n.d.). Wikipedia.
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Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1948). UNI ScholarWorks.
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Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. (n.d.). Vedantu.
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Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. (n.d.). Testbook.com.
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Formylation - Wikipedia. (n.d.). Wikipedia.
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3,4-Dimethylbenzaldehyde | 5973-71-7 - ChemicalBook. (n.d.). ChemicalBook.
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3,4-Dimethylbenzaldehyde 98 5973-71-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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US3833660A - Process for making aromatic aldehydes. (1974). Google Patents.
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3,4-Dimethylbenzaldehyde 98 5973-71-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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o-Xylene - Wikipedia. (n.d.). Wikipedia.
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On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). MDPI.
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ortho-xylene - ChemBK. (n.d.). ChemBK.
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1,2,4-Trimethylbenzene - Wikipedia. (n.d.). Wikipedia.
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Sustainable Production of o‐Xylene from Biomass‐Derived Pinacol and Acrolein. (2017). Angewandte Chemie International Edition.
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1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem. (n.d.). PubChem.
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Org. Synth. 2012, 89, 220. (2012). Organic Syntheses.
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Oxidation of Benzene to Phenol, Catechol, and 1,2,3-trihydroxybenzene by Toluene 4-monooxygenase of Pseudomonas Mendocina KR1 and Toluene 3-monooxygenase of Ralstonia Pickettii PKO1. (2001). Applied and Environmental Microbiology.
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Methodological & Application
Application Notes and Protocol for the O-Alkylation of Phenols with 3,4-Dimethylbenzyl Bromide
Abstract
This document provides a comprehensive guide for the O-alkylation of phenols using 3,4-dimethylbenzyl bromide, a key transformation in the synthesis of diverse chemical entities relevant to pharmaceutical and materials science research. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, troubleshooting, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this synthetic route with a high degree of success and reproducibility.
Introduction: The Significance of Phenolic Ether Synthesis
The ether linkage is a cornerstone in the architecture of many biologically active molecules and functional materials. The alkylation of phenols, in particular, is a critical step in modifying the properties of phenolic compounds, often enhancing their metabolic stability, modulating their biological activity, or tuning their physical characteristics. The reaction of a phenol with an alkyl halide, such as 3,4-dimethylbenzyl bromide, proceeds via the Williamson ether synthesis, a classic SN2 reaction.[2][4] In this process, a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.[5]
The choice of 3,4-dimethylbenzyl bromide as the alkylating agent is significant as the resulting 3,4-dimethylbenzyl ether moiety is a common structural motif in various pharmacologically active compounds. Understanding and controlling this reaction is therefore of paramount importance for medicinal chemists and process development scientists.
Reaction Mechanism and Key Considerations
The alkylation of phenols with 3,4-dimethylbenzyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The reaction proceeds in a single, concerted step where the phenoxide nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[6]
Key Steps:
-
Deprotonation of the Phenol: The acidic proton of the phenol is removed by a base to form a highly nucleophilic phenoxide anion.[7][8] The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack: The generated phenoxide ion attacks the benzylic carbon of 3,4-dimethylbenzyl bromide.
-
Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, forming the desired ether product and a salt byproduct.
O-Alkylation versus C-Alkylation: A Critical Selectivity Challenge
A potential side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[7] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).
Several factors influence the selectivity between O- and C-alkylation:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[2][7] These solvents solvate the metal cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic. Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.[7]
-
Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the reaction outcome. Harder cations (like Na⁺ and K⁺) tend to associate more strongly with the "harder" oxygen atom of the phenoxide, favoring O-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product, although this is not a universal rule.
For the protocol described herein, conditions are optimized to strongly favor the desired O-alkylation product.
Experimental Protocol
This protocol provides a general procedure for the alkylation of a generic phenol with 3,4-dimethylbenzyl bromide. Researchers should adjust quantities and reaction times based on the specific phenol being used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenol (substrate) | Reagent Grade (≥99%) | Standard Supplier | Ensure dryness. |
| 3,4-Dimethylbenzyl bromide | Reagent Grade (≥98%) | Standard Supplier | Lachrymator, handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Use a dry solvent for best results. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard Supplier | For drying the organic phase. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
3,4-Dimethylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for many simple phenols this is not strictly necessary.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and anhydrous DMF (5-10 mL per mmol of phenol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide. To this suspension, add 3,4-dimethylbenzyl bromide (1.1 - 1.2 eq) either neat or as a solution in a small amount of DMF.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 2-8 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). .
-
Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the alkylation of phenols.
Characterization and Analysis
The identity and purity of the synthesized 3,4-dimethylbenzyl ether should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product, showing the characteristic signals for the 3,4-dimethylbenzyl group and the phenolic aromatic ring, as well as the newly formed ether linkage (benzylic -CH₂- protons typically appear around 5.0 ppm).
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting phenol (around 3200-3600 cm⁻¹) and the appearance of a C-O-C ether stretch (around 1250-1000 cm⁻¹) are indicative of a successful reaction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Melting Point: For solid products, a sharp melting point is an indicator of high purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phenol.- Inactive alkylating agent.- Insufficient reaction time or temperature. | - Use a stronger base (e.g., NaH) if K₂CO₃ is ineffective.[4]- Ensure the 3,4-dimethylbenzyl bromide is of good quality.- Increase reaction time and/or temperature. |
| Presence of starting phenol | - Insufficient amount of base or alkylating agent.- Incomplete reaction. | - Increase the equivalents of base and/or alkylating agent.- Prolong the reaction time. |
| Formation of C-alkylated byproduct | - Use of a protic solvent.- High reaction temperature. | - Ensure the use of a polar aprotic solvent like DMF or acetonitrile.[2][7]- Conduct the reaction at the lower end of the recommended temperature range. |
| Difficulty in removing DMF during work-up | - DMF is highly water-soluble. | - Perform multiple aqueous washes of the organic layer. |
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the O-alkylation of phenols with 3,4-dimethylbenzyl bromide. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired ether product can be achieved while minimizing the formation of unwanted byproducts. The protocol outlined in this document serves as a robust starting point for researchers in various fields of chemical science.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
PubMed. (2009). Alkylation of phenol: a mechanistic view. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation? [Link]
-
ResearchGate. (2009, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
- Google Patents. (1958).
-
Reddit. (2022, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides? [Link]
-
YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. (2012, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
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Using 3,4-Dimethylbenzyl bromide as a protecting group for alcohols
An Application Guide to the 3,4-Dimethylbenzyl (DMBn) Ether: A Strategic Protecting Group for Alcohols
For the synthetic chemist engaged in the intricate art of multi-step synthesis, particularly in the realms of pharmaceutical and materials science, the selection of a protecting group is a decision of paramount importance. It is a choice that dictates reaction compatibility, influences yields, and ultimately shapes the feasibility of a synthetic route. The benzyl (Bn) ether has long been a stalwart protector of alcohols, prized for its general robustness.[1][2] However, modern synthetic challenges demand a more nuanced toolkit. This guide introduces the 3,4-Dimethylbenzyl (DMBn) ether, an analogue of the classical benzyl group, and delineates its strategic advantages, applications, and detailed protocols for its use.
Comparative Analysis of Benzyl-Type Protecting Groups
The utility of the DMBn group is best understood in comparison to its close relatives, the Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers. While all share a core stability to a wide range of acidic and basic conditions, their susceptibility to specific deprotection reagents differs significantly, enabling sophisticated orthogonal protection strategies.[1][3]
| Feature | Benzyl (Bn) Group | 3,4-Dimethylbenzyl (DMBn) Group | p-Methoxybenzyl (PMB) Group |
| Structure | |||
| Stability | Generally stable to a wide range of non-reductive conditions.[4][5] | Similar to Bn, stable under many acidic and basic conditions. | Stable to base, but more acid-labile than Bn or DMBn.[6] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[7][8] | Oxidative Cleavage (e.g., DDQ) or Catalytic Hydrogenolysis. | Oxidative Cleavage (e.g., DDQ, CAN), often under milder conditions than DMBn.[9][10] |
| Key Advantage | High stability, forming the basis of many robust synthetic plans. | Orthogonality: Can be removed oxidatively in the presence of a standard Bn group. | Facile oxidative or strongly acidic cleavage allows for mild, selective removal.[3][10] |
| Limitation | Requires reductive conditions for cleavage, limiting compatibility with reducible functional groups (alkenes, alkynes, etc.).[6] | Can be cleaved under some conditions that also affect PMB ethers, requiring careful optimization for selectivity. | Increased sensitivity to acidic conditions can be a liability in some synthetic steps.[11] |
Part 1: Protection of Alcohols with 3,4-Dimethylbenzyl Bromide
The introduction of the DMBn group onto an alcohol typically proceeds via the Williamson ether synthesis. This venerable reaction involves the Sₙ2 displacement of the bromide from 3,4-dimethylbenzyl bromide by an alkoxide, formed by the deprotonation of the parent alcohol.
Mechanism of Protection
The reaction is a straightforward Sₙ2 process. The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), ensures the irreversible and quantitative formation of the alkoxide. The polar aprotic solvent, typically anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), facilitates the nucleophilic attack on the primary benzylic bromide.[12]
Sources
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Applikations- und Protokollhandbuch: Hochleistungschromatographische Analyse von Fettsäuren nach Derivatisierung mit 3,4-Dimethylbenzylbromid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von Fettsäuren mit 3,4-Dimethylbenzylbromid für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion. Als Senior Application Scientist habe ich dieses Handbuch so strukturiert, dass es nicht nur ein Protokoll auflistet, sondern auch die wissenschaftlichen Grundlagen und die Logik hinter den einzelnen Schritten erläutert, um eine robuste und validierbare Methode zu gewährleisten.
Einleitung und wissenschaftlicher Hintergrund
Die Analyse von Fettsäuren ist in vielen Bereichen der biomedizinischen Forschung, der Lebensmitteltechnologie und der pharmazeutischen Entwicklung von entscheidender Bedeutung. Während die Gaschromatographie (GC) eine etablierte Methode ist, bietet die HPLC Vorteile bei der Analyse von thermolabilen oder schwer flüchtigen Fettsäuren.[1] Eine wesentliche Herausforderung bei der HPLC-Analyse von Fettsäuren ist jedoch deren Mangel an einem starken Chromophor, was den empfindlichen Nachweis mittels UV-Detektion erschwert.[2]
Um diese Einschränkung zu überwinden, ist eine chemische Derivatisierung der Carboxylgruppe der Fettsäure vor der chromatographischen Trennung notwendig.[1] Durch die Einführung einer UV-aktiven Markierung kann die Nachweisempfindlichkeit um mehrere Größenordnungen verbessert werden. Phenacyl- und substituierte Benzylester sind hierfür gängige Derivate.[2][3]
Warum 3,4-Dimethylbenzylbromid?
Die Wahl von 3,4-Dimethylbenzylbromid als Derivatisierungsreagenz bietet mehrere Vorteile:
-
Starker Chromophor: Die 3,4-Dimethylbenzylgruppe verleiht dem Fettsäuremolekül einen starken Chromophor, der eine empfindliche UV-Detektion im Bereich von 254-275 nm ermöglicht.
-
Verbesserte chromatographische Eigenschaften: Die resultierenden Ester sind weniger polar als die freien Fettsäuren, was zu besseren Peakformen und einer effizienteren Trennung auf Umkehrphasen-Säulen (Reversed-Phase, RP) führt.
-
Stabile Derivate: Die gebildeten Esterbindungen sind unter den Bedingungen der RP-HPLC-Analyse stabil.
Die Derivatisierungsreaktion folgt einem SN2-Mechanismus (bimolekulare nukleophile Substitution). Dabei wird die Carboxylgruppe der Fettsäure zunächst durch eine Base deprotoniert, um das reaktivere Carboxylat-Anion zu bilden. Dieses Anion agiert als Nukleophil und verdrängt das Bromidion vom Benzylkohlenstoff des 3,4-Dimethylbenzylbromids, wodurch der entsprechende Ester entsteht.
Experimenteller Arbeitsablauf und Protokolle
Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist in dem folgenden Arbeitsablaufdiagramm dargestellt.
Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur HPLC-Analyse.
Benötigte Materialien und Reagenzien
-
Fettsäurestandards (z.B. Palmitinsäure, Stearinsäure, Ölsäure, Linolsäure)
-
3,4-Dimethylbenzylbromid (Derivatisierungsreagenz)
-
Kaliumcarbonat (K₂CO₃), wasserfrei, fein gepulvert (Base)
-
18-Krone-6 (Phasentransferkatalysator)
-
Acetonitril (HPLC-Qualität), wasserfrei (Reaktionslösungsmittel)
-
Wasser (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Chloroform und Methanol für die Extraktion
-
Kaliumhydroxid (KOH) für die Verseifung
-
Salzsäure (HCl) zum Ansäuern
-
Reaktionsgefäße (z.B. 2-mL-Glasvials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Zentrifuge
-
Rotationsverdampfer oder Stickstoff-Evaporator
Protokoll zur Probenvorbereitung (Beispiel für biologische Proben)
-
Lipidextraktion: Extrahieren Sie die Gesamtlipide aus Ihrer Probe unter Verwendung einer etablierten Methode, wie der von Folch et al., mit einem Chloroform/Methanol-Gemisch.
-
Verseifung: Trocknen Sie den Lipidextrakt unter einem Stickstoffstrom. Fügen Sie 1 mL einer 0,5 M KOH-Lösung in Methanol hinzu. Verschließen Sie das Gefäß und erhitzen Sie es für 10 Minuten bei 80°C, um die Esterbindungen zu spalten und die Fettsäuren freizusetzen.
-
Ansäuern und Extraktion der freien Fettsäuren (FFAs): Kühlen Sie die Probe ab und fügen Sie 1 mL Wasser hinzu. Säuern Sie die Lösung mit 6 M HCl auf einen pH-Wert von < 2 an (mit pH-Papier prüfen). Extrahieren Sie die freigesetzten Fettsäuren dreimal mit je 2 mL Hexan.
-
Trocknung: Vereinigen Sie die Hexanphasen und trocknen Sie sie unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig ein. Der getrocknete Rückstand enthält die freien Fettsäuren und ist bereit für die Derivatisierung.
Protokoll zur Derivatisierung
Dieses Protokoll ist eine Adaption von Standardverfahren zur Veresterung von Carbonsäuren mit Benzylhalogeniden, die durch Phasentransferkatalyse unterstützt wird.[4]
-
Reaktionsansatz: Lösen Sie den getrockneten Fettsäureextrakt oder eine bekannte Menge an Fettsäurestandard in 500 µL wasserfreiem Acetonitril in einem Reaktionsgefäß.
-
Zugabe der Reagenzien: Fügen Sie dem Ansatz hinzu:
-
ca. 5 mg wasserfreies Kaliumcarbonat (ein Überschuss ist erforderlich, um die Säure zu neutralisieren und als Base zu dienen).
-
ca. 1 mg 18-Krone-6 (katalytische Menge). Der Kronenether komplexiert das Kaliumion und erhöht die Nukleophilie des Carboxylat-Anions in dem aprotischen Lösungsmittel.
-
10 µL einer 10 mg/mL Lösung von 3,4-Dimethylbenzylbromid in Acetonitril (dies stellt einen molaren Überschuss des Reagenzes sicher).
-
-
Reaktion: Verschließen Sie das Reaktionsgefäß fest und vortexen Sie es kurz. Erhitzen Sie den Ansatz für 60 Minuten bei 70°C in einem Heizblock.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Zentrifugieren Sie das Gefäß, um das unlösliche Kaliumcarbonat zu pelletieren.
-
Probenvorbereitung für HPLC: Überführen Sie den Überstand vorsichtig in ein neues Vial. Verdampfen Sie das Acetonitril unter einem Stickstoffstrom. Lösen Sie den Rückstand in 1 mL der Anfangs-Mobilphase (z.B. Acetonitril/Wasser 80:20, v/v) für die HPLC-Analyse.
Abbildung 2: Vereinfachtes Reaktionsschema der Derivatisierung.
HPLC-Analyse
Empfohlene HPLC-Bedingungen
Die Trennung der 3,4-Dimethylbenzylester der Fettsäuren wird typischerweise auf einer C18-Säule mit einem Gradienten aus Acetonitril und Wasser durchgeführt. Längerkettige und gesättigte Fettsäureester eluieren später als kurzkettige und ungesättigte.[2]
| Parameter | Empfohlene Einstellung | Begründung |
| HPLC-System | Jedes Standard-HPLC-System mit Gradientenpumpe und UV-Detektor | Standardausrüstung für die meisten analytischen Labore. |
| Säule | C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 3,5 µm) | Bietet eine ausgezeichnete Trennung für hydrophobe Moleküle wie Fettsäureester.[5] |
| Mobile Phase A | Wasser (HPLC-Qualität) | Polare Komponente der mobilen Phase. |
| Mobile Phase B | Acetonitril (HPLC-Qualität) | Organische, weniger polare Komponente für die Elution der Analyten. |
| Gradientenelution | 0-2 min: 80% B; 2-25 min: linear auf 100% B; 25-30 min: 100% B | Ermöglicht die Trennung von Fettsäuren mit unterschiedlichen Kettenlängen und Sättigungsgraden. |
| Flussrate | 1,0 mL/min | Standardflussrate für eine 4,6-mm-ID-Säule. |
| Säulentemperatur | 35°C | Verbessert die Peakeffizienz und Reproduzierbarkeit der Retentionszeiten. |
| Injektionsvolumen | 10 µL | Typisches Volumen; kann je nach Konzentration angepasst werden. |
| Detektion | UV bei 272 nm | Die Dimethylbenzylgruppe zeigt in diesem Bereich eine starke Absorption. |
Methodenvalidierung
Eine quantitative Methode muss validiert werden, um ihre Zuverlässigkeit zu gewährleisten. Wichtige Parameter sind:
-
Linearität: Analysieren Sie eine Verdünnungsreihe von derivatisierten Standards (z.B. 1-100 µg/mL). Die Methode sollte eine lineare Beziehung zwischen Konzentration und Peakfläche mit einem Korrelationskoeffizienten (R²) > 0,99 aufweisen.
-
Nachweis- (LOD) und Bestimmungsgrenze (LOQ): Bestimmen Sie die niedrigste Konzentration, die zuverlässig nachgewiesen bzw. quantifiziert werden kann. Diese hängen von der Empfindlichkeit des Detektors ab.
-
Präzision: Führen Sie wiederholte Messungen einer Probe durch (Intra- und Inter-Day-Präzision). Die relative Standardabweichung (RSD) sollte typischerweise < 5% sein.
-
Richtigkeit: Bestimmen Sie die Wiederfindungsrate durch Aufstocken einer bekannten Probenmatrix mit einer bekannten Menge an Fettsäurestandards. Die Wiederfindung sollte idealerweise im Bereich von 90-110% liegen.
Fazit und weiterführende Hinweise
Die hier beschriebene Methode zur Derivatisierung von Fettsäuren mit 3,4-Dimethylbenzylbromid stellt ein robustes und empfindliches Verfahren für die quantitative HPLC-Analyse dar. Die sorgfältige Durchführung der Probenvorbereitung und Derivatisierung ist entscheidend für den Erfolg der Analyse. Es ist unerlässlich, wasserfreie Lösungsmittel und Reagenzien zu verwenden, da Wasser die Derivatisierungsreaktion beeinträchtigen kann.[6]
Für komplexe Gemische, insbesondere zur Trennung von Positions- und geometrischen Isomeren (cis/trans), können spezialisierte Säulen (z.B. mit Cholesteryl-Phasen) oder die Kopplung mit der Massenspektrometrie (HPLC-MS) erforderlich sein, um eine eindeutige Identifizierung zu gewährleisten.[5]
Referenzen
-
Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
Leibovitz, B. E., & Llinas, M. (1986). Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas chromatographic analysis. Journal of Lipid Research, 27(4), 452-456. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
-
Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
-
Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH. [Link]
-
Nacalai Tesque. Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc.[Link]
-
Bodzin, S., & Goodman, M. (Eds.). (2006). Synthesis of Peptides and Peptidomimetics, Volume E 22b. Georg Thieme Verlag.
-
Basha, S. J. S., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]
-
Nacalai Tesque. Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc.[Link]
-
G. Li, et al. (2000). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 845-851. [Link]
-
Kuksis, A. (1972). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Canadian Journal of Biochemistry, 50(3), 259-266. [Link]
-
Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
Hübschmann, H. J. (2001). Analysis of fatty acids by column liquid chromatography. Journal of Chromatographic Science, 39(6), 249-258. [Link]
-
Leibovitz, B. E., & Llinas, M. (1986). Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis. PubMed. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
Synthesis of 3,4-dimethylbenzyl ethers using Williamson ether synthesis
An Application Note and Protocol for the Synthesis of 3,4-Dimethylbenzyl Ethers via Williamson Ether Synthesis
Introduction
The 3,4-dimethylbenzyl ether moiety is a valuable functional group in organic synthesis, often employed as a stable protecting group for alcohols. Its stability across a range of chemical conditions, combined with established methods for its cleavage, makes it a strategic choice in the synthesis of complex molecules, including pharmaceuticals and natural products. The Williamson ether synthesis, a cornerstone reaction in organic chemistry first reported in 1850, remains one of the most reliable and versatile methods for preparing such ethers.[1] This application note provides a detailed examination of the synthesis of 3,4-dimethylbenzyl ethers, focusing on the underlying mechanistic principles, a robust experimental protocol, and key insights for optimization and troubleshooting.
This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive and practical understanding of this essential transformation.
Mechanism and Strategic Considerations
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The process involves two primary steps:
-
Deprotonation: An alcohol is treated with a strong base to form a highly nucleophilic alkoxide ion.
-
Substitution: The alkoxide attacks an electrophilic carbon, displacing a leaving group (typically a halide) to form the new ether linkage.
For the synthesis of a 3,4-dimethylbenzyl ether (R-O-CH₂-Ar), two retrosynthetic pathways are possible:
-
Pathway A: Reaction of a 3,4-dimethylbenzyl alkoxide with an alkyl halide (R-X).
-
Pathway B: Reaction of an alkoxide (R-O⁻) with a 3,4-dimethylbenzyl halide.
Pathway B is strategically superior and almost universally preferred. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[4] 3,4-Dimethylbenzyl halide is a primary benzylic halide, which is an ideal substrate for SN2 reactions due to its low steric bulk and the electronic stabilization of the transition state. Conversely, using a secondary or tertiary alkyl halide as the electrophile (as could be the case in Pathway A) would strongly favor a competing E2 elimination side reaction, leading to the formation of alkenes instead of the desired ether.[5] Therefore, the protocols described herein focus exclusively on Pathway B.
Sources
Introduction: The Role of the Dimethylbenzyl Moiety in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,4-Dimethylbenzyl bromide as a versatile reagent in the synthesis of pharmaceutical intermediates.
3,4-Dimethylbenzyl bromide, also known as 4-(bromomethyl)-1,2-dimethylbenzene, is a substituted aromatic alkyl halide that serves as a crucial building block in organic synthesis.[1] Its utility lies in its ability to introduce the 3,4-dimethylbenzyl group into a target molecule. This structural motif is of particular interest in pharmaceutical chemistry. The dimethylphenyl group can modulate a compound's lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The primary reactivity of 3,4-Dimethylbenzyl bromide stems from the benzylic position of the bromine atom. The proximity of the benzene ring stabilizes the transition state of nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making the bromide an excellent leaving group.[2] This heightened reactivity makes it an efficient agent for the alkylation of a wide array of nucleophiles, including amines, alcohols, and thiols.
One of the most significant industrial applications involving the 3,4-dimethylphenyl scaffold is in the synthesis of Riboflavin (Vitamin B2).[3][4] While modern industrial synthesis typically starts with 3,4-dimethylaniline and D-ribose, the core 3,4-dimethylphenylene unit provided by this precursor is identical to that of 3,4-dimethylbenzyl bromide, underscoring the importance of this specific substitution pattern in the construction of complex bioactive molecules.[4][5][6]
This guide provides a comprehensive overview of the properties, core applications, and detailed experimental protocols related to 3,4-Dimethylbenzyl bromide, with a focus on its role in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Data
A summary of the key chemical and physical properties of 3,4-Dimethylbenzyl bromide is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)-1,2-dimethylbenzene | [1] |
| Synonyms | α-Bromo-p-xylene, 3,4-Xylyl bromide | [1] |
| CAS Number | 94416-66-7 | [1][7] |
| Molecular Formula | C₉H₁₁Br | [1][7] |
| Molecular Weight | 199.09 g/mol | [1][7] |
| Appearance | Solid (form may vary) | |
| Melting Point | 37-39 °C |
Core Application: A Versatile Alkylating Agent
The primary utility of 3,4-Dimethylbenzyl bromide is as an electrophile in alkylation reactions. The carbon-bromine bond is polarized, rendering the benzylic carbon susceptible to attack by nucleophiles.
Mechanism of Reactivity
The benzylic position of the bromide allows for facile nucleophilic substitution. The reaction can proceed via an SN2 mechanism, involving a backside attack by the nucleophile, or an SN1 mechanism, through the formation of a resonance-stabilized benzylic carbocation. The specific pathway is influenced by the choice of nucleophile, solvent, and reaction conditions.[2] This reliable reactivity makes it a go-to reagent for introducing the 3,4-dimethylbenzyl group, a common tactic in medicinal chemistry to explore structure-activity relationships (SAR).
Caption: General workflow of a nucleophilic substitution reaction.
Application in Riboflavin (Vitamin B2) Synthesis
The synthesis of Riboflavin is a cornerstone of industrial biotechnology and chemistry.[6][8] The structure of Riboflavin contains a 6,7-dimethyl-isoalloxazine core, which is derived from a 3,4-dimethylaniline precursor.[3][4] This highlights the industrial relevance of the 3,4-dimethylphenyl unit.
The established chemical synthesis route proceeds as follows:
-
Condensation: 3,4-dimethylaniline is reacted with D-ribose.[4]
-
Reduction: The resulting riboside is catalytically hydrogenated to form N-(3,4-dimethylphenyl)-D-1'-ribamine.[4]
-
Azo Coupling: This intermediate is then coupled with a diazonium salt to form an azo compound.[4][5]
-
Cyclocondensation: Finally, the azo compound undergoes cyclocondensation with a compound like barbituric acid to form the riboflavin structure.[4][9]
Caption: Simplified pathway for the chemical synthesis of Riboflavin.
Late-Stage Functionalization in Drug Discovery
Modern drug discovery often employs late-stage functionalization, where a core molecule is modified in the final steps of a synthesis to create a library of analogues for testing. Alkyl bromides, including substituted benzyl bromides, are valuable reagents in these strategies. For example, ruthenium-catalyzed C-H alkylation can be used to attach alkyl groups from alkyl bromides to complex pharmaceutical molecules, allowing for rapid exploration of a drug's chemical space.[10]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these methods based on their specific substrates and available laboratory equipment. All procedures must be conducted with appropriate safety precautions.
Protocol 1: Synthesis of 3,4-Dimethylbenzyl Bromide via Radical Bromination
This protocol describes a common method for preparing benzyl bromides from the corresponding toluenes. The reaction proceeds via a free-radical mechanism.
Reaction Scheme: 3,4-Dimethyltoluene + N-Bromosuccinimide (NBS) → 3,4-Dimethylbenzyl bromide + Succinimide
Materials and Equipment:
-
3,4-Dimethyltoluene (o-xylene)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)[11]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Charge the flask with 3,4-dimethyltoluene and the chosen anhydrous solvent.[11]
-
Initiation: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the flask.
-
Reaction: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a suitable lamp.[11] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating on the surface.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide by-product. Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[11]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,4-dimethylbenzyl bromide.[11]
Protocol 2: General N-Alkylation of a Primary Amine
This protocol provides a general method for the alkylation of a primary amine, a common step in building pharmaceutical intermediates.
Materials and Equipment:
-
3,4-Dimethylbenzyl bromide
-
Primary amine substrate
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Polar aprotic solvent (e.g., DMF or acetonitrile)
-
Standard reaction and work-up glassware
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask, dissolve the primary amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the solvent.
-
Addition: While stirring at room temperature, add a solution of 3,4-dimethylbenzyl bromide (1.0-1.2 equivalents) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired N-alkylated amine.
Safety and Hazard Management
3,4-Dimethylbenzyl bromide is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[12]
-
Hazards: It is harmful if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[1][13] It is classified as a corrosive and irritant.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[14] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials like bases, alcohols, and amines.[12][14]
-
Spills and Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous waste according to local regulations. Do not let the product enter drains.
Conclusion
3,4-Dimethylbenzyl bromide is a highly effective and versatile reagent for introducing the 3,4-dimethylbenzyl moiety into organic molecules. Its predictable reactivity as an alkylating agent makes it a valuable tool in the synthesis of pharmaceutical intermediates and in the broader field of medicinal chemistry for lead optimization. The structural motif it provides is integral to important molecules like Riboflavin. Proper understanding of its reaction mechanisms, adherence to detailed protocols, and strict observation of safety procedures are paramount for its successful and safe application in the laboratory.
References
-
PubChem. (n.d.). 3,4-Dimethylbenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
- Tishler, M., & Pfister, K. (1946). U.S. Patent No. 2,406,774. Washington, DC: U.S. Patent and Trademark Office.
- Chemical Labels. (n.d.). 3,4-dimethylbenzyl bromide label.
-
Chemistry Stack Exchange. (2021). SN1 mechanism on 3,5-dimethylbenzyl bromide. Retrieved from [Link]
-
Cernijenko, A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Revuelta, J. L., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
-
PubChem. (n.d.). Riboflavin. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Riboflavin. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]
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- 4. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2406774A - Synthesis of riboflavin and intermediates therefor - Google Patents [patents.google.com]
- 6. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Utilizing 3,4-Dimethylbenzyl Bromide for Covalent Peptide Modification
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,4-dimethylbenzyl bromide as a reagent for targeted peptide modification.
Introduction: The Role of 3,4-Dimethylbenzyl Bromide in Peptide Chemistry
The covalent modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties, the introduction of biophysical probes, and the stabilization of peptide structures.[1][2] 3,4-Dimethylbenzyl bromide is a benzylic halide reagent that serves as an effective electrophile for the alkylation of nucleophilic amino acid side chains.
The addition of the 3,4-dimethylbenzyl group introduces a rigid, hydrophobic moiety. This modification can be strategically employed to:
-
Increase Hydrophobicity: Enhance the peptide's interaction with cell membranes or hydrophobic pockets of target proteins. This can also be used to modulate retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
-
Introduce a Steric Block: The bulky benzyl group can be used to prevent enzymatic degradation at or near the modification site, thereby improving the peptide's plasma stability.[5]
-
Serve as a Structural Probe: Altering the steric and electronic profile of a peptide through benzylation allows for detailed structure-activity relationship (SAR) studies.
The primary target for this reagent under typical peptide modification conditions is the highly nucleophilic thiol side chain of cysteine . While other residues like tryptophan, methionine, histidine, and lysine possess nucleophilic character, the high reactivity of the cysteine thiolate allows for significant chemoselectivity under controlled pH conditions.[6]
Core Mechanism: S-Alkylation of Cysteine
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The process is initiated by the deprotonation of the cysteine thiol group (-SH, pKa ~8.3) to form the much more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic benzylic carbon of 3,4-dimethylbenzyl bromide, displacing the bromide leaving group.
Key factors influencing reaction efficiency include:
-
pH: The reaction rate is highly pH-dependent. Maintaining a pH slightly below the pKa of the thiol (e.g., pH 7.5-8.0) ensures a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions with other residues like the N-terminal amine.
-
Solvent: A polar, aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is often used, sometimes in combination with aqueous buffers, to solubilize both the peptide and the hydrophobic reagent.
-
Reducing Agent: For peptides containing disulfide bridges, a pre-reaction reduction step using an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is mandatory to free the cysteine thiols for alkylation.[7][8] TCEP is often preferred as it is odorless and does not require removal prior to the alkylation step.
Detailed Experimental Protocol: S-Alkylation of Cysteine-Containing Peptides
This protocol provides a robust workflow for the modification of a peptide containing one or more cysteine residues.
-
Peptide: Lyophilized peptide of known purity containing at least one cysteine residue.
-
3,4-Dimethylbenzyl bromide: (C₉H₁₁Br, MW: 199.09 g/mol ).[9] Handle with care as it is a lachrymator and skin irritant.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).
-
Buffer: Ammonium bicarbonate (NH₄HCO₃) or Tris buffer, 0.1 M, pH 7.5-8.0.
-
Solvents: Acetonitrile (ACN, HPLC grade), Dimethylformamide (DMF), Deionized water.
-
Quenching Agent: 2-Mercaptoethanol or DTT.
-
HPLC System: Preparative and analytical RP-HPLC systems with a C18 column.[10][11]
-
HPLC Solvents: Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. Solvent B: 0.1% TFA in ACN.[10]
-
Mass Spectrometer: MALDI-TOF or ESI-MS for verification.
Step 1: Peptide Preparation and Disulfide Reduction (if necessary)
-
Dissolve the lyophilized peptide in the reaction buffer (e.g., 0.1 M NH₄HCO₃, pH 7.8) to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, add TCEP-HCl from a stock solution to a final concentration of 5-10 molar excess relative to the peptide.
-
Incubate the solution at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.
Step 2: Alkylation Reaction
-
Prepare a fresh stock solution of 3,4-dimethylbenzyl bromide in ACN or DMF (e.g., 100 mM).
-
Add the 3,4-dimethylbenzyl bromide stock solution to the peptide solution to achieve a 1.5 to 2-fold molar excess over each free thiol group. Causality Note: A slight excess drives the reaction to completion, but a large excess increases the risk of non-specific modification of other nucleophilic residues.
-
If the peptide solubility is low, ACN or DMF can be added to the reaction mixture, but the final organic solvent concentration should ideally not exceed 30-40% to maintain buffer efficacy.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.[12] Reaction progress can be monitored by taking small aliquots for LC-MS analysis.
Step 3: Reaction Quenching
-
To consume any unreacted 3,4-dimethylbenzyl bromide, add a scavenger agent like 2-mercaptoethanol to a final concentration of ~50 mM.
-
Let the quenching reaction proceed for 30 minutes at room temperature.
Step 4: Purification by RP-HPLC
-
Acidify the reaction mixture with TFA to a final concentration of 0.1% to ensure compatibility with the RP-HPLC mobile phase.
-
Purify the crude product using a preparative C18 RP-HPLC column.[3][4]
-
Employ a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 40 minutes). The benzylated peptide will be significantly more hydrophobic and thus have a longer retention time than the unmodified peptide.
-
Collect fractions and analyze them using analytical HPLC to identify those containing the pure modified peptide (>95% purity is recommended for most applications).[4]
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.[10][11]
The success of the modification is confirmed by mass spectrometry. The 3,4-dimethylbenzyl group adds a specific mass to the peptide.
-
Mass of 3,4-dimethylbenzyl group (C₉H₁₁): 119.086 Da
-
Net Mass Change: The reaction involves the addition of C₉H₁₁ and the loss of one proton (H) from the thiol.
-
Total Mass Shift: +118.078 Da per modification.
| Parameter | Unmodified Peptide | Modified Peptide (1x) | Modified Peptide (2x) |
| Example Mass (Da) | 2000.0 | 2118.08 | 2236.16 |
| Mass Shift (Da) | N/A | +118.08 | +236.16 |
| RP-HPLC Retention | Baseline | Increased | Significantly Increased |
Analysis by MALDI-TOF or ESI-MS should show a peak corresponding to the calculated mass of the modified peptide.[13][14] Tandem MS (MS/MS) can be used to confirm the site of modification by identifying the specific cysteine residue carrying the additional mass.
Sources
- 1. Peptide Structural Analysis with MMS | RedShiftBio [redshiftbio.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 14. Detection of peptides covalently modified with multiple fatty acids by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Substitution Strategies for 3,4-Dimethylbenzyl Bromide
Introduction: Clarifying the Role of Benzyl Bromides in Mitsunobu-Type Syntheses
In the field of synthetic organic chemistry, the precise application of named reactions is paramount for achieving desired molecular transformations. The Mitsunobu reaction is a cornerstone of organic synthesis, celebrated for its ability to convert primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and amines, with a characteristic inversion of stereochemistry.[1][2] This transformation is achieved through the activation of an alcohol's hydroxyl group using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]
A common point of confusion is the role of alkyl halides within this reaction class. It is critical to understand that an alkyl halide, such as 3,4-Dimethylbenzyl bromide , is an electrophile and not a substrate that can replace the alcohol in a canonical Mitsunobu reaction. The reaction's mechanism fundamentally relies on the initial activation of the alcohol's -OH group into a good leaving group (an oxyphosphonium salt), which is subsequently displaced by a suitable nucleophile.[5] An alkyl bromide already possesses a good leaving group (Br⁻) and does not participate in this activation sequence.
Therefore, this guide will first clarify the mechanism of the true Mitsunobu reaction. It will then provide detailed, validated protocols for achieving the likely synthetic goal: the nucleophilic substitution of 3,4-Dimethylbenzyl bromide to form esters, ethers, and amines. These protocols represent the standard, mechanistically sound alternatives to the Mitsunobu reaction when starting from an alkyl halide.
Part 1: The Canonical Mitsunobu Reaction - A Mechanistic Overview
The power of the Mitsunobu reaction lies in its ability to activate a notoriously poor leaving group (hydroxide) under mild, neutral conditions. The process is a redox-coupled reaction where PPh₃ is oxidized to triphenylphosphine oxide (Ph₃P=O) and the azodicarboxylate is reduced.
The key steps are as follows[1][2][5]:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.
-
Proton Transfer: This betaine is a strong base and deprotonates the acidic nucleophile (H-Nu), which can be a carboxylic acid, phenol, or imide.
-
Alcohol Activation: The resulting anion of the nucleophile deprotonates the alcohol, which then attacks the positively charged phosphorus atom of the betaine. This forms the key alkoxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The conjugate base of the acidic nucleophile (Nu⁻), generated in step 2, performs a backside Sₙ2 attack on the carbon bearing the activated oxygen, displacing Ph₃P=O and leading to the final product with inverted stereochemistry.
Below are specific, detailed protocols for the synthesis of ethers, esters, and primary amines from 3,4-Dimethylbenzyl bromide.
Application Protocol 1: Synthesis of Benzyl Ethers via Williamson Ether Synthesis
This protocol is the standard method for forming ethers from an alkyl halide and an alcohol. It involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then displaces the bromide. [6][7] Principle: The reaction proceeds in two conceptual steps: (1) Formation of a sodium or potassium alkoxide from the alcohol using a strong base. (2) Sₙ2 reaction of the alkoxide with 3,4-dimethylbenzyl bromide. For convenience, this is often performed as a one-pot synthesis. [8] Materials:
-
Alcohol (R-OH)
-
3,4-Dimethylbenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and gas inlet. Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. The evolution of hydrogen gas (H₂) will be observed. Using a slight excess ensures complete conversion of the alcohol.
-
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Dissolve 3,4-Dimethylbenzyl bromide (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-12 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (ROH:NaH:BnBr) | 1.0 : 1.1 : 1.05 | Ensures complete deprotonation and drives reaction to completion. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that solubilize reagents and do not interfere with the base. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic deprotonation and allows for a controlled Sₙ2 reaction. |
| Workup Quench | Sat. aq. NH₄Cl | A mild proton source to safely neutralize excess sodium hydride. |
Application Protocol 2: Synthesis of Benzyl Esters
This protocol describes the esterification of a carboxylic acid with 3,4-Dimethylbenzyl bromide. The reaction involves deprotonating the carboxylic acid with a mild base to form the carboxylate anion, which serves as the nucleophile. [9] Principle: Unlike alcohols, carboxylic acids are sufficiently acidic to be deprotonated by weaker bases like sodium bicarbonate or cesium carbonate. The resulting carboxylate readily displaces the bromide from the benzylic position.
Materials:
-
Carboxylic acid (R-COOH)
-
3,4-Dimethylbenzyl bromide
-
Base (e.g., Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., DMF, Acetonitrile (MeCN), or Acetone)
-
Water
-
Organic solvents for extraction (e.g., Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), the base (1.5 eq), and the chosen solvent (e.g., DMF, approx. 0.3 M).
-
Causality Note: Cesium carbonate is often highly effective due to the "cesium effect," which enhances the nucleophilicity of the carboxylate through the formation of a looser ion pair in solution. NaHCO₃ is a cost-effective and mild alternative. [9]2. Addition of Electrophile: Add 3,4-Dimethylbenzyl bromide (1.1 eq) to the stirred suspension.
-
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction by TLC until completion (typically 3-16 hours).
-
Workup: Cool the reaction mixture to room temperature. If using DMF, pour the mixture into a larger volume of water and extract with ethyl acetate. If using acetonitrile or acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate.
-
Purification: Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude ester by flash chromatography or recrystallization.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (RCOOH:Base:BnBr) | 1.0 : 1.5 : 1.1 | Ensures complete formation of the carboxylate and drives the Sₙ2 reaction. |
| Base Choice | Cs₂CO₃ > K₂CO₃ > NaHCO₃ | Efficiency often follows this trend; choice depends on substrate reactivity and cost. |
| Solvent | DMF, MeCN | Polar aprotic solvents are ideal for Sₙ2 reactions. |
| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier for the Sₙ2 reaction. |
Application Protocol 3: Synthesis of Primary Amines via Gabriel Synthesis
Direct alkylation of ammonia with alkyl halides is often problematic due to over-alkylation, yielding mixtures of primary, secondary, and tertiary amines. [10]The Gabriel synthesis provides a robust method for the exclusive formation of primary amines by using a protected nitrogen nucleophile. [11] Principle: Potassium phthalimide serves as a surrogate for the ammonia anion (NH₂⁻). It undergoes Sₙ2 reaction with 3,4-dimethylbenzyl bromide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. [10][11] Materials:
-
Potassium phthalimide
-
3,4-Dimethylbenzyl bromide
-
Anhydrous DMF
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated or as a solution in ether
-
Sodium hydroxide (NaOH) solution
Step-by-Step Protocol:
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF (approx. 0.4 M). Add 3,4-Dimethylbenzyl bromide (1.0 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the benzyl bromide (typically 2-6 hours).
-
Isolation of Intermediate: Cool the reaction to room temperature and pour it into a stirred beaker of cold water. The N-(3,4-dimethylbenzyl)phthalimide product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it.
-
Deprotection (Hydrazinolysis): Suspend the dried N-alkylated phthalimide in ethanol (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser. Add hydrazine monohydrate (1.5-2.0 eq).
-
Causality Note: Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide to form a stable, cyclic phthalhydrazide byproduct, thereby liberating the primary amine.
-
-
Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-4 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Acidify the suspension with concentrated HCl, which will dissolve the amine as its hydrochloride salt and ensure the phthalhydrazide remains precipitated. Filter off the solid phthalhydrazide and wash it with cold ethanol.
-
Amine Liberation: Combine the filtrate and washings and concentrate under reduced pressure. Treat the residue with an aqueous solution of NaOH (e.g., 2 M) until the solution is strongly basic. Extract the free primary amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent to yield the final product.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Phth-K:BnBr) | 1.05 : 1.0 | A slight excess of the nucleophile ensures complete consumption of the halide. |
| Alkylation Solvent | Anhydrous DMF | Excellent solvent for Sₙ2 reactions involving anionic nucleophiles. |
| Deprotection Reagent | Hydrazine Monohydrate | Standard and effective reagent for cleaving the phthalimide group. |
| Final Isolation | Acid/Base Extraction | Separates the basic amine product from neutral and acidic impurities. |
References
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 11. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dimethylbenzyl Bromide
Welcome to the Technical Support Center for optimizing the synthesis of 3,4-dimethylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzylic bromination, a critical transformation in organic synthesis. Here, we address common experimental challenges with in-depth, scientifically-grounded solutions to help you improve reaction yields, minimize impurities, and ensure procedural safety.
The synthesis of 3,4-dimethylbenzyl bromide is most commonly achieved via the Wohl-Ziegler reaction, a free-radical bromination of 3,4-dimethyltoluene using N-Bromosuccinimide (NBS).[1][2][3] The reaction relies on the selective abstraction of a benzylic hydrogen, which is favored due to the formation of a resonance-stabilized benzylic radical.[4][5][6][7] While effective, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide provides a structured approach to troubleshooting and optimization.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
Low yield is the most frequent issue, often stemming from incomplete reactions, degradation of the product, or competing side reactions. A systematic approach to troubleshooting is essential.
Underlying Causes & Solutions:
-
Inefficient Radical Initiation: The free-radical chain reaction must be properly initiated.[8][9] Without efficient initiation, the reaction will be sluggish or fail to start altogether.
-
Solution: Ensure your radical initiator is active. Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common choices but have different decomposition temperatures.[10][11] AIBN is often preferred as it is less prone to side reactions.[10] If using photochemical initiation, ensure your light source (e.g., a household compact fluorescent lamp) is of sufficient intensity and positioned close to the reaction vessel.[12]
-
-
Presence of Inhibitors: Radical scavengers, such as oxygen or phenolic impurities in the starting material, can terminate the chain reaction prematurely.
-
Solution: Degas your solvent by bubbling an inert gas (N₂ or Ar) through it before starting the reaction.[13] Ensure your 3,4-dimethyltoluene is pure; distillation can remove phenolic inhibitors.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in the Wohl-Ziegler reaction. It must be inert to radical conditions and effectively dissolve the reactants.[2][14]
-
Solution: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness and ability to promote the desired reaction pathway by keeping the concentration of molecular bromine low.[2][14] However, due to its toxicity and environmental impact, safer alternatives like acetonitrile or trifluorotoluene are now recommended.[2][12][14] Acetonitrile, in particular, has been shown to be effective in continuous-flow brominations.[12][15]
-
-
Side Reactions: The primary competing reactions are dibromination (formation of 3,4-bis(bromomethyl)benzene) and electrophilic aromatic bromination (ring bromination).
-
Solution (Dibromination): Use a precise stoichiometry. An excess of NBS can lead to over-bromination.[16] A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant byproduct formation.[12][16]
-
Solution (Ring Bromination): Use NBS instead of molecular bromine (Br₂). NBS maintains a very low concentration of Br₂ and HBr, which suppresses electrophilic addition to the aromatic ring.[5][6][8][9][14]
-
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a significant amount of a dibrominated byproduct. How can I improve the selectivity for the monobrominated product?
The formation of 3,4-bis(bromomethyl)benzene is a common issue, arising from the bromination of the desired product.
Underlying Cause & Solutions:
The primary cause is an excess of the brominating agent or prolonged reaction times after the starting material has been consumed. The benzylic hydrogens on the product, 3,4-dimethylbenzyl bromide, are still susceptible to radical abstraction and subsequent bromination.
-
Control Stoichiometry: This is the most critical factor. Using a large excess of NBS will inevitably lead to dibromination.
-
Monitor Reaction Progress: Do not let the reaction run for an arbitrary amount of time.
-
Protocol: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[13] The reaction is complete when the starting material spot/peak is gone.[2] Over-refluxing can promote byproduct formation. For TLC, benzyl bromides are typically UV-active.[17][18]
-
-
Slow Addition: Adding the NBS portion-wise or as a solution via syringe pump can help maintain a low concentration and improve selectivity.
-
Protocol: Dissolve the 3,4-dimethyltoluene and initiator in the solvent. Heat to reflux and then add the NBS in small portions over 30-60 minutes.
-
Question 3: My reaction mixture turns dark, and purification is difficult. What is causing this and how can I prevent it?
A dark reaction color, often red or brown, can indicate the formation of molecular bromine (Br₂) or other degradation byproducts.
Underlying Cause & Solutions:
-
Excess Bromine: While NBS is used to maintain a low concentration of Br₂, certain conditions can lead to its accumulation.
-
Product Degradation: Benzyl bromides are lachrymatory and can be unstable, especially at high temperatures or upon exposure to light and air for extended periods.[20][21][22][23]
-
Solution: Work up the reaction promptly after completion. During workup, wash the organic layer with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining NBS or Br₂.[16][24] This will reduce the colored impurities and simplify purification.
-
Experimental Protocol: Standard Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide byproduct.[2]
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product should be purified promptly.
Frequently Asked Questions (FAQs)
Q1: Which radical initiator is better: AIBN or Benzoyl Peroxide (BPO)?
Both AIBN and BPO are effective radical initiators, but AIBN is often the preferred choice for benzylic brominations.[10]
-
AIBN (Azobisisobutyronitrile): Decomposes cleanly upon heating (typically 65-85 °C) to produce two radicals and stable nitrogen gas.[11][26] It is less likely to participate in unwanted side reactions.[10]
-
Benzoyl Peroxide (BPO): Decomposes over a wider temperature range and can sometimes lead to side reactions due to the formation of benzoate radicals, which can be incorporated into byproducts.
| Initiator | Typical Temp. (°C) | Advantages | Disadvantages |
| AIBN | 65 - 85 °C | Cleaner decomposition, predictable kinetics[11] | --- |
| BPO | 80 - 100 °C | Inexpensive | Can lead to side reactions, potentially explosive |
Q2: How do I properly monitor the reaction by TLC?
Effective TLC monitoring is key to stopping the reaction at the right time.
-
Eluent System: A non-polar system, such as 5-10% Ethyl Acetate in Hexane, is a good starting point.
-
Visualization: Both the starting material (3,4-dimethyltoluene) and the product (3,4-dimethylbenzyl bromide) are UV active.[13] The product should have a slightly lower Rf value than the starting material due to the increased polarity of the C-Br bond.
-
Procedure: Co-spot a lane with the starting material and the reaction mixture to accurately track the disappearance of the reactant. The reaction is complete when the starting material spot is no longer visible.
Q3: What is the best method for purifying the final product?
The crude product often contains unreacted starting material, dibrominated byproduct, and non-volatile impurities.
-
Vacuum Distillation: This is often the most effective method for separating the monobrominated product from less volatile dibrominated species and non-volatile impurities.
-
Column Chromatography: If distillation is not feasible, silica gel chromatography can be used. A gradient elution with hexane and ethyl acetate can provide good separation.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., hexane) can be an effective purification method.
Q4: What are the critical safety precautions for this reaction?
Benzyl bromides are potent lachrymators (tear-inducing agents) and irritants.[20][22][23][27] NBS is also a skin and respiratory irritant.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical splash goggles, a face shield, appropriate gloves (inspect before use), and a lab coat.[20][21][22][27]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[20][21] Handle NBS powder carefully to avoid creating dust.
-
Quenching: Always quench the reaction mixture as described in the workup procedure to neutralize reactive bromine species.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety regulations.
General Reaction Workflow
The following diagram outlines the key stages of a successful benzylic bromination experiment.
Caption: Step-by-step workflow for the synthesis of 3,4-dimethylbenzyl bromide.
References
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from Chad's Prep website. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from Cole-Parmer website. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from Khan Academy website. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from NJ.gov website. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps website. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from Chemistry LibreTexts website. [Link]
-
Reddit. (2021). Best reagent to quench excess NBS?. r/chemhelp. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
Wiley Online Library. (n.d.). Wohl-Ziegler Reaction. Retrieved from Wiley Online Library website. [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from Wikipedia website. [Link]
-
National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from NIH website. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from Organic Chemistry Portal website. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. Retrieved from RSC website. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow website. [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from Chem-Station website. [Link]
-
ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from ResearchGate website. [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from Grokipedia website. [Link]
-
ACS Publications. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development. [Link]
-
Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. [Link]
-
Reddit. (2015). What is the difference between peroxides and AIBN as free radical initiators?. r/chemistry. [Link]
- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
University of California, Irvine. (n.d.). Radicals. Retrieved from UCI website. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC website. [Link]
-
ResearchGate. (2018). What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. Retrieved from ResearchGate website. [Link]
-
J P McCormick. (2014). NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. [Link]
-
ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from ResearchGate website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from Chemistry LibreTexts website. [Link]
-
Reddit. (2022). separating benzyl bromide and product spots on tlc. r/chemhelp. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses website. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal website. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
-
PubChem. (n.d.). 3,4-Dimethylbenzyl bromide. Retrieved from PubChem website. [Link]
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- 3. grokipedia.com [grokipedia.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. Wohl-Ziegler Reaction [organic-chemistry.org]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. echemi.com [echemi.com]
- 19. youtube.com [youtube.com]
- 20. westliberty.edu [westliberty.edu]
- 21. synquestlabs.com [synquestlabs.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. nj.gov [nj.gov]
Technical Support Center: Alkylation Reactions with 3,4-Dimethylbenzyl Bromide
An In-depth Technical Guide for Researchers
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,4-dimethylbenzyl bromide in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the formation of dialkylation side products. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation, and why is it a common issue with 3,4-dimethylbenzyl bromide?
A1: Dialkylation is a side reaction where a nucleophile reacts with two molecules of the alkylating agent instead of just one. 3,4-Dimethylbenzyl bromide is a reactive benzylic halide that readily participates in nucleophilic substitution (S_N2) reactions.[1][2] After the first alkylation (monoalkylation), the resulting product can sometimes be more nucleophilic than the starting material or can be deprotonated under the reaction conditions. This newly formed, reactive species can then attack a second molecule of 3,4-dimethylbenzyl bromide, leading to the undesired dialkylated byproduct. This is particularly common in the N-alkylation of primary amines, where the secondary amine product is often more nucleophilic than the starting primary amine.[3]
Q2: Which types of nucleophiles are most susceptible to dialkylation with 3,4-dimethylbenzyl bromide?
A2: The propensity for dialkylation depends on the nature of the nucleophile:
-
Primary Amines (N-Alkylation): Highly susceptible. The mono-alkylated secondary amine product is typically more reactive than the starting primary amine, leading to the formation of a tertiary amine.[3]
-
Phenols & Alcohols (O-Alkylation): Generally less susceptible than amines, as the resulting ether is not typically reactive towards further alkylation. However, if the substrate contains multiple hydroxyl groups, dialkylation (or polyalkylation) can occur if stoichiometry and conditions are not carefully controlled.[4][5]
-
Active Methylene Compounds (C-Alkylation): Compounds with two acidic protons, like malonic esters or β-ketoesters, are designed for dialkylation if desired.[6] However, if only mono-alkylation is the goal, the formation of the dialkylated product is a common side reaction. After the first alkylation, the remaining α-hydrogen can be removed by the base, creating a new enolate that undergoes a second alkylation.
Q3: How can I quickly determine if my reaction is producing dialkylation byproducts?
A3: The most common methods are:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to your starting materials. The dialkylated product will typically have a different polarity (often less polar) than the mono-alkylated product and will appear as a separate spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a peak with a mass corresponding to your starting nucleophile plus two 3,4-dimethylbenzyl groups. The mass of the 3,4-dimethylbenzyl group is 119.18 g/mol .
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter in the lab and provides a logical path to a solution.
Logical Flow for Troubleshooting Dialkylation
Caption: Troubleshooting workflow for dialkylation.
Problem: My TLC plate shows my starting material, my desired product, and a third, less polar spot. LC-MS confirms the third spot has the mass of the dialkylated product.
Causality: This classic profile indicates that your mono-alkylated product is successfully forming but is then competing with the starting material for the remaining 3,4-dimethylbenzyl bromide. The higher reactivity of the intermediate or the reaction conditions (e.g., high temperature, strong base) are facilitating the second alkylation.
Solutions:
-
Modify Stoichiometry: The simplest approach is to use a significant excess of the nucleophile relative to the 3,4-dimethylbenzyl bromide. This statistically favors the reaction of the benzyl bromide with the more abundant starting material over the less concentrated mono-alkylated product.
-
Recommendation: Start with a 2:1 or 3:1 molar ratio of nucleophile to benzyl bromide.
-
-
Control the Electrophile Concentration: Instead of adding all the 3,4-dimethylbenzyl bromide at once, add it slowly (e.g., via a syringe pump) to the solution of the nucleophile and base. This maintains a very low instantaneous concentration of the electrophile, ensuring it is more likely to encounter the abundant starting nucleophile.
-
Recommendation: Prepare a solution of 3,4-dimethylbenzyl bromide in the reaction solvent and add it over 1-2 hours.
-
-
Reduce Reaction Temperature: Alkylation reactions are often exothermic. Higher temperatures increase reaction rates indiscriminately and can provide the necessary activation energy for the second, less desired alkylation.
-
Recommendation: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by TLC to find the optimal temperature that favors mono-alkylation while maintaining a reasonable reaction rate.
-
-
Re-evaluate Your Choice of Base: The base is critical and its ideal properties depend on the nucleophile.
-
For N-Alkylation of Primary Amines: Avoid strong bases like NaH or K₂CO₃ initially. The primary amine itself can act as the base. Using an excess of the primary amine (3 equivalents) often serves to both drive the reaction and act as a proton sink, keeping the more reactive secondary amine product protonated and "turned off" from further reaction.[3][7]
-
For C-Alkylation of Enolates: If mono-alkylation is desired, a very strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to achieve complete, irreversible deprotonation of the starting material before the electrophile is added.[2][6] This prevents any remaining base from deprotonating the mono-alkylated product.
-
For O-Alkylation of Phenols: A moderately strong base like potassium carbonate (K₂CO₃) is usually sufficient.[4] Stronger bases like sodium hydride (NaH) can be used but may increase the risk of competing C-alkylation on the aromatic ring if positions are activated.[8]
-
Table 1: Parameter Guide for Minimizing Dialkylation
| Parameter | N-Alkylation (Primary Amine) | O-Alkylation (Phenol) | C-Alkylation (Active Methylene) |
| Stoichiometry | Use 2-3 eq. of amine per 1 eq. of BnBr. | Use 1.1-1.2 eq. of phenol per 1 eq. of BnBr. | Use 1 eq. of nucleophile per 1 eq. of BnBr after full deprotonation. |
| Base | Weak base (e.g., excess amine) or NaHCO₃. | K₂CO₃, Cs₂CO₃. | Strong, hindered base (e.g., LDA, NaHMDS) added before BnBr. |
| Solvent | Acetonitrile, DMF. | DMF, Acetone, Acetonitrile. | THF, Diethyl Ether (at low temp). |
| Temperature | 0 °C to Room Temperature. | Room Temperature to 50 °C. | -78 °C to 0 °C. |
| Addition | Slow addition of BnBr is highly recommended. | BnBr can often be added in one portion. | Add BnBr slowly at low temperature. |
Optimized Protocols for Mono-Alkylation
The following protocols are designed as starting points and incorporate the principles discussed above to favor mono-alkylation.
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol uses a competitive deprotonation/protonation strategy to protect the product.[7]
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (3.0 equivalents) and a suitable solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Dissolve 3,4-dimethylbenzyl bromide (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred amine solution over 1 hour.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting benzyl bromide is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Selective Mono-C-Alkylation of a Ketone Enolate
This protocol uses a strong, hindered base to ensure complete enolate formation before alkylation.[1][6]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C (dry ice/acetone bath).
-
Base Addition: Slowly add n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form LDA in situ.
-
Enolate Formation: Add the ketone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.
-
Electrophile Addition: Add a solution of 3,4-dimethylbenzyl bromide (1.0 equivalent) in dry THF dropwise to the enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the desired mono-alkylated product by column chromatography.
Reaction Mechanism Overview
Caption: General mechanism showing the desired and side reaction pathways.
Analytical Characterization of Products
Proper analysis is crucial to confirm your results and quantify the success of your optimization.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: In the dialkylated product, you will observe a doubling of the integration for the aromatic and methyl protons of the benzyl group relative to the protons of the original nucleophile. The characteristic benzylic CH₂ protons will also be present.
-
¹³C NMR: The dialkylated product will show two sets of signals for the 3,4-dimethylbenzyl moiety, or if symmetrical, a single set with higher intensity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide excellent separation of mono- and di-alkylated products and give their relative peak areas, which can approximate the product ratio.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the ratio of products. By developing a suitable separation method, you can determine the precise percentage of mono- and di-alkylated products in your crude and purified material.
By understanding the mechanisms that lead to dialkylation and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, you can significantly improve the selectivity and yield of your mono-alkylation reactions with 3,4-dimethylbenzyl bromide.
References
-
ResearchGate. N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Available from: [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]
-
Organic Chemistry Tutor. Alkylation of Enolates. Available from: [Link]
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. Available from: [Link]
-
National Center for Biotechnology Information. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Available from: [Link]
-
The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Available from: [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]
-
NPTEL. Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3). Available from: [Link]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available from: [Link]
-
University of California, Irvine. Chapter 1: Enolate Alkylations. Available from: [Link]
-
Semantic Scholar. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
-
The Royal Society of Chemistry. O-Alkylation of phenol derivatives via a nucleophilic substitution. Available from: [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available from: [Link]
-
ResearchGate. Regioselectivity in Benzylation of Chrysin. Available from: [Link]
-
ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [PDF] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of Products from 3,4-Dimethylbenzyl Bromide Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 3,4-dimethylbenzyl bromide reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the purification of compounds synthesized using 3,4-dimethylbenzyl bromide.
FAQ 1: My TLC plate shows that my product and the unreacted 3,4-dimethylbenzyl bromide have very similar Rf values. How can I improve their separation for column chromatography?
This is a frequent challenge due to the similar polarity of many benzylated products and the starting benzyl bromide.[1]
Core Issue: Insufficient separation on a TLC plate is a strong indicator that standard column chromatography will be ineffective. The close proximity of the spots suggests that the solvent system is not adequately differentiating between the analyte and the impurity.[1]
Troubleshooting Strategies:
-
Solvent System Optimization:
-
Principle: The key is to exploit subtle differences in polarity.
-
Actionable Advice: Systematically screen a range of solvent systems. Instead of large polarity jumps (e.g., 10% to 20% ethyl acetate in hexanes), try finer gradients (e.g., 5%, 7%, 9% ethyl acetate). Consider adding a third solvent in a small percentage (1-2%), such as dichloromethane or toluene, to modulate the separation. A common starting point for separating benzyl bromide from more polar products is a non-polar eluent like dichloromethane or a hexane/ethyl acetate mixture with a low ethyl acetate concentration.[1][2]
-
-
Alternative Stationary Phases:
-
Principle: If silica gel (a polar stationary phase) is not providing adequate separation, a non-polar stationary phase might.
-
Actionable Advice: Consider using reverse-phase chromatography with a C18 stationary phase.[1] In this case, the elution order will be inverted, with more polar compounds eluting first.
-
-
Chemical Quenching of Excess Benzyl Bromide:
-
Principle: Convert the unreacted 3,4-dimethylbenzyl bromide into a more polar, easily separable compound.[2]
-
Actionable Advice: Before work-up, add a nucleophilic scavenger to the reaction mixture. Triethylamine is a common choice, as it reacts with benzyl bromide to form a quaternary ammonium salt, which is highly polar and water-soluble.[2] This salt can then be easily removed during an aqueous work-up. Other options include triphenylphosphine or thiourea.[2]
-
FAQ 2: After my reaction, the crude product has a distinct reddish-brown or yellow color. What is the cause, and how can I remove it?
This coloration is often due to the presence of bromine or polybrominated byproducts.[3]
Core Issue: 3,4-Dimethylbenzyl bromide can be sensitive to air, moisture, and light, leading to decomposition and the formation of colored impurities.[4] Free bromine can also be a byproduct of certain bromination reactions.[3]
Troubleshooting Strategies:
-
Aqueous Wash with a Reducing Agent:
-
Activated Carbon Treatment:
-
Principle: Activated carbon has a high surface area and can adsorb colored impurities.
-
Actionable Advice: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. Be aware that this can sometimes lead to product loss through adsorption.
-
FAQ 3: I'm attempting to purify my solid product by recrystallization, but it keeps "oiling out." What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than forming a crystalline solid. This is a common problem when the cooling is too rapid or the solvent is not ideal.[7]
Core Issue: The product's solubility in the chosen solvent at its boiling point is too high, or its melting point is lower than the boiling point of the solvent.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
Principle: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8][9]
-
Actionable Advice:
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly. Common solvent pairs include hexane/ethyl acetate and hexane/acetone.[7]
-
Try Different Solvents: Experiment with solvents of varying polarities. Ethanol is often a good starting point for moderately polar compounds.[6][7]
-
-
-
Control the Cooling Rate:
-
Principle: Slow cooling allows for the formation of a stable crystal lattice.
-
Actionable Advice: After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath. Insulating the flask can further slow the cooling process.
-
-
Scratch the Flask:
-
Principle: Creating a rough surface can provide nucleation sites for crystal growth.
-
Actionable Advice: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
FAQ 4: My reaction involves a Grignard reagent with 3,4-dimethylbenzyl bromide. What are the common byproducts I should be aware of during purification?
Grignard reactions are powerful for C-C bond formation but are also prone to side reactions.
Core Issue: The high reactivity of the Grignard reagent can lead to several byproducts.
Common Byproducts and Their Removal:
-
Wurtz Coupling Product (1,2-bis(3,4-dimethylphenyl)ethane): This arises from the reaction of the Grignard reagent with unreacted 3,4-dimethylbenzyl bromide. It is typically non-polar and can often be separated by column chromatography using a non-polar eluent.
-
Homocoupling Product (from the Grignard reagent): This can be an issue if the Grignard formation is not efficient. Purification will depend on the specific properties of this byproduct.
-
Products from Reaction with Carbon Dioxide: If the reaction is not performed under strictly anhydrous and inert conditions, the Grignard reagent can react with atmospheric CO2 to form a carboxylic acid after acidic workup.[10] This can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).
Section 2: Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Column Chromatography for Separating a Moderately Polar Product from 3,4-Dimethylbenzyl Bromide
This protocol is suitable for separating a product that is more polar than the starting benzyl bromide.
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a TLC solvent system that provides good separation between your product and 3,4-dimethylbenzyl bromide (aim for a ΔRf > 0.2). A good starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. The less polar 3,4-dimethylbenzyl bromide will elute first.[2]
-
Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization of a Solid Product
This protocol outlines the general procedure for purifying a solid compound.[8][11]
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a potential solvent at room temperature. The ideal solvent will not dissolve the compound at this temperature.
-
Heat the test tube. The ideal solvent will dissolve the compound when hot.[9]
-
Allow the solution to cool. The ideal solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely.
-
Protocol 3: Aqueous Work-up to Remove Water-Soluble Impurities
This is a fundamental step in most reaction purifications.
Step-by-Step Methodology:
-
Quenching:
-
If necessary, quench the reaction by slowly adding water, a saturated ammonium chloride solution, or a dilute acid.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.[12][13][14]
-
Shake the funnel gently, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer one or two more times with the organic solvent.
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Section 3: Data Presentation & Visualization
Table 1: Common Solvents for Recrystallization[7]
| Solvent Mixture | Polarity | Comments |
| Ethanol/Water | High | Excellent for many polar to moderately polar compounds. |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system with tunable polarity. |
| Hexane/Acetone | Low to Medium | Good for compounds that are slightly more polar.[7] |
| Dichloromethane/Hexane | Low to Medium | Useful for compounds with moderate polarity. |
| Toluene | Low | Can be effective for less polar, aromatic compounds. |
Diagram 1: General Purification Workflow
This diagram illustrates a typical decision-making process for purifying a product from a 3,4-dimethylbenzyl bromide reaction.
Caption: A decision tree for the purification of products from 3,4-dimethylbenzyl bromide reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 6. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. CN102010289A - Method for preparing benzyl bromide - Google Patents [patents.google.com]
- 16. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Reaction Mixtures Containing 3,4-Dimethylbenzyl Bromide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and FAQs for the effective removal of unreacted 3,4-Dimethylbenzyl bromide from reaction mixtures. As a highly reactive alkylating agent, residual 3,4-Dimethylbenzyl bromide can interfere with subsequent synthetic steps and complicate product purification. This guide offers field-proven insights and detailed protocols to ensure the purity and integrity of your desired compound.
Safety First: Handling 3,4-Dimethylbenzyl Bromide
Before addressing purification, it is imperative to handle 3,4-Dimethylbenzyl bromide with extreme caution. As with other benzyl bromides, this compound is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2]
Core Safety Protocols:
-
Ventilation: Always handle 3,4-Dimethylbenzyl bromide in a certified chemical fume hood to avoid inhalation of toxic vapors.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[3][4]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4] Have a quenching agent, such as a solution of sodium bisulfite or triethylamine, ready for accidental spills.[5][6]
Frequently Asked Questions (FAQs)
Q1: What makes 3,4-Dimethylbenzyl bromide challenging to remove from a reaction mixture?
A1: The difficulty arises from a combination of its physical and chemical properties:
-
Polarity: 3,4-Dimethylbenzyl bromide is a relatively non-polar compound. This often results in its co-elution with desired products of similar polarity during column chromatography, making separation difficult.[7][8]
-
Reactivity: It is a highly reactive electrophile, susceptible to hydrolysis into 3,4-dimethylbenzyl alcohol, especially during aqueous workups.[9][10] This introduces an additional impurity that needs to be removed.
-
Solubility: It is soluble in most common organic solvents used for reactions and purification, such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), making selective precipitation challenging.[7]
Q2: What are the primary strategies for removing unreacted 3,4-Dimethylbenzyl bromide?
A2: The three main strategies, which can be used alone or in combination, are:
-
Chemical Quenching (Scavenging): Reacting the excess benzyl bromide with a scavenger reagent to convert it into a more polar, water-soluble, or easily separable compound.[7][11]
-
Liquid-Liquid Extraction: Utilizing partitioning between immiscible solvents to wash away the converted benzyl bromide or other water-soluble byproducts.[12]
-
Chromatography: Separating the target compound from the unreacted benzyl bromide and its byproducts based on differential adsorption to a stationary phase.[7]
Q3: How can I monitor the removal of 3,4-Dimethylbenzyl bromide?
A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the crude reaction mixture, the mixture after quenching/extraction, and the collected column fractions against a reference spot of pure 3,4-Dimethylbenzyl bromide. The benzyl bromide spot is typically visible under UV light (254 nm).[7] Successful removal is indicated by the disappearance of the corresponding spot in your purified product fractions. For quantitative analysis, 1H NMR spectroscopy can be used to check for the disappearance of the characteristic benzylic CH₂Br signal (typically around 4.5 ppm).
Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the removal of unreacted 3,4-Dimethylbenzyl bromide. The optimal strategy depends on the scale of your reaction and the properties of your desired product.
Method 1: Chemical Quenching (Scavenging)
This should be the first line of defense, especially when a significant excess of benzyl bromide is used. The goal is to convert the electrophilic benzyl bromide into a species that is easily removed by extraction or filtration.
Caption: Decision workflow for removing excess 3,4-Dimethylbenzyl bromide.
This method converts the benzyl bromide into a quaternary ammonium salt, which is highly polar and water-soluble.[7][13]
Mechanism of Action
Caption: Conversion of benzyl bromide to a water-soluble salt.
Step-by-Step Protocol:
-
Cool the Reaction: After your primary reaction is complete (as determined by TLC), cool the mixture to room temperature. If the reaction was run at elevated temperatures, cool it in an ice bath.
-
Add Quencher: Add an excess of triethylamine (Et₃N) (typically 2-3 equivalents relative to the excess benzyl bromide) to the reaction mixture.
-
Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the 3,4-Dimethylbenzyl bromide spot by TLC.[13]
-
Aqueous Workup: Proceed with a standard aqueous workup. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water. The triethyl(3,4-dimethylbenzyl)ammonium bromide salt will partition into the aqueous layer.[7]
-
Wash and Dry: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
| Issue | Possible Cause | Recommended Solution |
| Benzyl bromide spot persists on TLC after quenching. | 1. Insufficient quencher added.2. Reaction time is too short. | 1. Add another equivalent of the quenching agent and continue stirring.2. Allow the reaction to stir for a longer period (e.g., overnight at room temperature). |
| An emulsion forms during aqueous workup. | The ammonium salt is acting as a surfactant. | Add more brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. |
| Product degradation. | The desired product is not stable to the basic conditions of triethylamine. | Use a milder, non-basic quenching method, such as a thiol-based scavenger resin (Protocol 1B) or proceed directly to chromatography.[7] |
Method 2: Column Chromatography
Chromatography is the most powerful method for separating compounds with different polarities.[7] It is essential when quenching is incomplete or when the product and starting material have very close Rf values.
-
Initial System: Start with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes.
-
Spotting: On a TLC plate, spot your crude reaction mixture, a reference of pure 3,4-Dimethylbenzyl bromide, and (if available) your expected product.
-
Elution and Visualization: Develop the plate in the chosen solvent system. Visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent polarity to achieve good separation (a ΔRf of >0.2) between the benzyl bromide and your product. 3,4-Dimethylbenzyl bromide is non-polar and should have a high Rf value in hexane/ethyl acetate systems.[7] If your product is significantly more polar, separation will be straightforward.
-
Column Packing: Pack a silica gel column using the optimized non-polar eluent from your TLC analysis.
-
Loading: Adsorb your crude material onto a small amount of silica gel and load it onto the top of the packed column (dry loading). Alternatively, dissolve the crude mixture in a minimal amount of a non-polar solvent (like hexanes or toluene) and load it directly (wet loading).
-
Elution: Begin eluting with the non-polar solvent system. The less polar 3,4-Dimethylbenzyl bromide should elute first.[7]
-
Gradient Elution (if needed): Once the benzyl bromide has been washed off the column (monitor by TLC), you can gradually increase the solvent polarity to elute your more polar product faster.[14]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Issue | Possible Cause | Recommended Solution |
| Poor separation (co-elution). | The chosen solvent system is not optimal; polarity of product and benzyl bromide are too similar. | 1. Re-optimize the TLC with different solvent systems (e.g., DCM/hexanes, Toluene/ethyl acetate).2. Use a longer column for better resolution.3. Run the column very slowly under isocratic (constant solvent) conditions. |
| Product is "streaking" on the column/TLC. | 1. Compound is too polar for the silica/solvent system.2. Compound is acidic or basic and interacting strongly with the silica. | 1. Try a more polar solvent system (e.g., with methanol).2. Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[15] |
| No compound is eluting from the column. | The solvent system is not polar enough to move the compound off the silica gel. | Gradually increase the polarity of the eluent until your compound begins to move down the column. |
Method Selection Summary
| Method | Best For... | Advantages | Disadvantages |
| Chemical Quenching | Reactions with a large excess of benzyl bromide. | Fast, simple, and converts the impurity into an easily removable form. | The product must be stable to the quencher; may introduce new impurities if not performed correctly. |
| Liquid-Liquid Extraction | Removing water-soluble impurities after quenching. | Excellent for removing salts and highly polar byproducts. | Ineffective at removing unreacted benzyl bromide itself; risk of emulsions. |
| Column Chromatography | Final purification step; separating compounds with different polarities. | The most effective method for achieving high purity. | Can be time-consuming and uses large volumes of solvent; potential for product loss on the column. |
By combining these methods—typically starting with a chemical quench, followed by an extractive workup, and finishing with column chromatography—researchers can confidently and effectively remove unreacted 3,4-Dimethylbenzyl bromide, ensuring the successful progression of their synthetic endeavors.
References
- Career Henan Chemical Co. (2025). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4).
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Available at: [Link]
- ChemicalBook. (2025). 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4.
- Cymit Química S.L. 3-Methylbenzyl bromide Safety Data Sheet.
- Fisher Scientific. (2023). 3,5-Dimethylbenzyl bromide SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
PubChem. 3,4-Dimethylbenzyl bromide. Available at: [Link]
- Fisher Scientific. (2021). 2,4-Dimethylbenzyl bromide SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
- Supporting information for an organic synthesis paper.
- Google Patents. (2019). CN107098791B - Preparation method of benzyl bromide.
-
Reddit. (2016). BnBr purification via basic alumina? Available at: [Link]
-
PrepChem.com. Preparation of benzyl bromide. Available at: [Link]
- Interchim. (2018). Method transfer from TLC's to Purification.
-
Reddit. (2022). separating benzyl bromide. Available at: [Link]
-
ResearchGate. (2012). Removing Benzyl bromide. Available at: [Link]
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 10. reddit.com [reddit.com]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Alkylation Reactions with 3,4-Dimethylbenzyl Bromide
Welcome to the Technical Support Center for optimizing alkylation reactions utilizing 3,4-dimethylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to 3,4-Dimethylbenzyl Bromide Alkylation
3,4-Dimethylbenzyl bromide is a versatile electrophile for introducing the 3,4-dimethylbenzyl moiety onto a variety of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, is fundamental in the synthesis of a wide range of compounds, from pharmaceutical intermediates to materials science applications. The success of this alkylation is highly dependent on the careful selection of the base and solvent, which in turn are dictated by the nature of the nucleophile.
This guide will provide a comprehensive overview of optimizing reaction conditions for the O-alkylation of phenols, N-alkylation of amines, and C-alkylation of active methylene compounds with 3,4-dimethylbenzyl bromide.
Core Principles: The SN2 Reaction Landscape
The alkylation of nucleophiles with 3,4-dimethylbenzyl bromide is predominantly an SN2 reaction. Understanding the key factors that influence the SN2 pathway is crucial for optimizing your reaction conditions.
-
Nucleophile Strength: A more potent nucleophile will react more readily. The role of the base is often to deprotonate a precursor to generate a more powerful nucleophile (e.g., a phenoxide from a phenol).
-
Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions.[1] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[1] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the SN2 reaction.
-
Steric Hindrance: While 3,4-dimethylbenzyl bromide is a primary benzylic halide and thus well-suited for SN2 reactions, steric hindrance around the nucleophile can impact the reaction rate.
O-Alkylation of Phenols: The Williamson Ether Synthesis
The O-alkylation of phenols with 3,4-dimethylbenzyl bromide is a classic example of the Williamson ether synthesis. The key first step is the deprotonation of the phenol to form a more nucleophilic phenoxide.
Frequently Asked Questions (FAQs): O-Alkylation
Q1: What is the best base for deprotonating my phenol?
The choice of base depends on the acidity of your phenol. For most simple phenols, a moderately weak base like potassium carbonate (K₂CO₃) is sufficient, especially when paired with a polar aprotic solvent like acetone or DMF. For less acidic phenols, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete deprotonation.
Q2: Which solvent should I choose for the O-alkylation of my phenol?
Polar aprotic solvents are the top choice. Acetone is a common and effective solvent, particularly with K₂CO₃. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also excellent options that can accelerate the reaction.
Q3: I am observing C-alkylation as a side product. How can I favor O-alkylation?
C-alkylation can compete with O-alkylation, especially with phenoxides. To favor O-alkylation:
-
Use polar aprotic solvents like DMF or DMSO.
-
Protic solvents can promote C-alkylation by hydrogen bonding with the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[2]
Q4: My reaction is slow or incomplete. What can I do?
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the rate.
-
Use a Stronger Base: If you are using a weak base like K₂CO₃, switching to NaH might be beneficial.
-
Check Reagent Purity: Ensure your 3,4-dimethylbenzyl bromide has not hydrolyzed to the corresponding alcohol.
Troubleshooting Guide: O-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base for the phenol. 2. Low reaction temperature. 3. Impure or degraded 3,4-dimethylbenzyl bromide. 4. Presence of water in the reaction. | 1. Switch from K₂CO₃ to a stronger base like NaH. 2. Increase the reaction temperature (e.g., reflux in acetone or heat to 50-80 °C in DMF). 3. Verify the purity of the alkylating agent. 4. Use anhydrous solvents and reagents. |
| Formation of 3,4-Dimethylbenzyl Alcohol | Hydrolysis of 3,4-dimethylbenzyl bromide due to moisture. | Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Competing C-Alkylation | Reaction conditions favoring C-alkylation (e.g., use of protic solvents). | Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation.[2] |
Experimental Protocol: O-Alkylation of a Phenol
This is a general protocol that may require optimization for your specific substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: Add 3,4-dimethylbenzyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with 3,4-dimethylbenzyl bromide can be a straightforward method for synthesizing secondary and tertiary amines, respectively. However, a common challenge is over-alkylation.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: How can I prevent over-alkylation of my primary amine?
Over-alkylation, the formation of a tertiary amine from a primary amine, is a common issue because the secondary amine product is often more nucleophilic than the starting primary amine. To minimize this:
-
Use a significant excess of the primary amine.
-
Add the 3,4-dimethylbenzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Q2: What is a suitable base for N-alkylation?
Often, a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is sufficient to neutralize the HBr formed during the reaction. The amine itself can also act as a base.
Q3: What solvent should I use?
Polar aprotic solvents like DMF, DMSO, or acetonitrile are good choices.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Mixture of Mono- and Di-alkylated Products | The mono-alkylated product is more nucleophilic and reacts further. | Use a large excess of the starting amine. Add the 3,4-dimethylbenzyl bromide dropwise. |
| Low Yield | 1. Incomplete reaction. 2. Formation of quaternary ammonium salt. | 1. Increase reaction time or temperature. 2. Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. |
| Reaction Stalls | The amine hydrobromide salt may precipitate, removing the amine from the reaction. | Use a base (e.g., K₂CO₃) to neutralize the acid formed and regenerate the free amine. |
Experimental Protocol: N-Alkylation of a Primary Amine
This is a general protocol that may require optimization.
-
Setup: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Addition of Alkylating Agent: Slowly add a solution of 3,4-dimethylbenzyl bromide (1.0 eq) in DMF to the stirred amine solution.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as diethyl malonate, can be effectively alkylated with 3,4-dimethylbenzyl bromide after deprotonation with a suitable base.
Frequently Asked Questions (FAQs): C-Alkylation
Q1: What is the best base for deprotonating diethyl malonate?
A strong base is required to deprotonate the acidic α-hydrogen of diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice.[3] Sodium hydride (NaH) in an aprotic solvent like THF or DMF can also be used.
Q2: How can I avoid dialkylation?
The mono-alkylated product still has one acidic proton and can be deprotonated and alkylated a second time. To favor mono-alkylation:
-
Use a strict 1:1 stoichiometry of the deprotonated malonate to 3,4-dimethylbenzyl bromide.
-
Add the alkylating agent slowly.
Q3: Can I use other active methylene compounds?
Yes, this method is applicable to a range of active methylene compounds, including β-keto esters and β-diketones. The choice of base will depend on the pKa of the specific substrate.
Troubleshooting Guide: C-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete deprotonation of the active methylene compound. 2. Presence of moisture. | 1. Ensure a sufficiently strong and fresh base is used. 2. Use anhydrous solvents and reagents. |
| Significant Dialkylation | The mono-alkylated product is reacting further. | Carefully control the stoichiometry (use no more than 1 equivalent of base and alkylating agent). Add the 3,4-dimethylbenzyl bromide slowly at a low temperature. |
| Side reactions with the base | The base (e.g., ethoxide) can potentially react with the benzyl bromide. | Generate the enolate first, then add the 3,4-dimethylbenzyl bromide, preferably at a controlled temperature. |
Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol is based on established methods for malonic ester synthesis.[3][4]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve clean sodium metal (1.0 eq) in absolute ethanol.
-
Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution and slowly add diethyl malonate (1.0 eq).
-
Alkylation: To the resulting solution, slowly add 3,4-dimethylbenzyl bromide (1.0 eq).
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Distill off the excess ethanol. Add water to the residue and extract with an organic solvent (e.g., diethyl ether).
-
Isolation: Wash the organic layer, dry it, and concentrate to obtain the crude product.
-
Purification: Purify by vacuum distillation or column chromatography.
Visualization of Key Workflows
O-Alkylation Workflow
Caption: General workflow for the O-alkylation of phenols.
N-Alkylation Troubleshooting Logic
Caption: Troubleshooting logic for N-alkylation reactions.
Concluding Remarks
The successful alkylation of nucleophiles with 3,4-dimethylbenzyl bromide hinges on a solid understanding of the SN2 reaction and the careful optimization of the base and solvent system for the specific nucleophile being used. This guide provides a foundational framework for approaching these reactions, from initial experimental design to troubleshooting common issues. By applying these principles and protocols, researchers can confidently and efficiently synthesize their target molecules. For further assistance, please do not hesitate to contact our technical support team.
References
-
LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Doubtnut. (2023, July 21). [Bengali] When phenol is refluxed with allyl bromide in acetone soluti. [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Chegg.com. (2020, May 8). Solved (a) When diethyl malonate was treated with sodium. [Link]
-
ResearchGate. (2025, August 6). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
Sources
Technical Support Center: TLC Visualization of 3,4-Dimethylbenzyl Bromide and its Reaction Products
Welcome to our dedicated technical support guide for Thin-Layer Chromatography (TLC) analysis involving 3,4-Dimethylbenzyl bromide. This resource is designed for researchers and drug development professionals who utilize this versatile reagent and require robust methods for reaction monitoring and purity assessment. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Challenge of Monitoring Benzyl Bromides
3,4-Dimethylbenzyl bromide is a highly reactive alkylating agent. Its utility in synthesis is matched by the challenges in monitoring its consumption and the formation of products. TLC is an indispensable tool for this purpose—it is fast, requires minimal sample, and provides immediate qualitative feedback on a reaction's progress.[1] However, the similar polarities of the starting material and its various products, coupled with potential visualization issues, can complicate analysis. This guide provides the expertise to navigate these complexities effectively.
Frequently Asked Questions (FAQs) on Visualization
Q1: What is the most reliable primary method for visualizing 3,4-Dimethylbenzyl bromide and its derivatives?
The primary and most straightforward method is non-destructive visualization using short-wave ultraviolet (UV) light at 254 nm.[2][3] 3,4-Dimethylbenzyl bromide and most of its aromatic products contain a chromophore (the dimethylbenzene ring) that absorbs UV light. On TLC plates containing a fluorescent indicator (designated as F₂₅₄), these compounds will appear as dark spots against a glowing green background as they quench the fluorescence.[2][4] This should always be your first step, as it leaves the compounds on the plate unchanged for subsequent analysis with chemical stains.[5]
Q2: UV light shows spots, but I can't distinguish the starting material from the product. What should I do?
This is a common scenario, especially when the product shares the same aromatic core. The solution is to use a secondary, destructive visualization method: a chemical stain that selectively reacts with a functional group present in the product but absent in the starting benzyl bromide.
Q3: Which chemical stain is best for visualizing the common products of 3,4-Dimethylbenzyl bromide?
The best stain depends entirely on the product's functional group.
-
For Alcohols (e.g., 3,4-Dimethylbenzyl alcohol from hydrolysis):
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It's a strong oxidizing agent that reacts with oxidizable functional groups like alcohols. The reaction consumes the deep purple permanganate, leaving a yellow-brown spot (MnO₂) on a pink or purple background.[2][3][6] Gentle heating is often required to develop the spots.[2]
-
Ceric Ammonium Molybdate (CAM) Stain: This is another highly effective stain for alcohols and other polar functional groups, typically producing dark blue or green spots upon heating.[7]
-
-
For Ethers (e.g., from reaction with an alkoxide):
-
Ethers are generally unreactive and can be difficult to visualize with stains.[3] They will be visible under UV light. If a stain is necessary, a harsh, universal stain like p-Anisaldehyde (which can sometimes give colored spots with electron-rich aromatics upon strong heating) or permanganate (which may weakly react with the benzyl C-H bonds with significant heating) can be attempted, but results may be faint.[3] UV visualization remains the most reliable method.
-
-
For Amines (e.g., from reaction with an amine nucleophile):
Core Experimental Workflow: Monitoring a Nucleophilic Substitution
This protocol outlines the standard procedure for monitoring the conversion of 3,4-Dimethylbenzyl bromide to 3,4-Dimethylbenzyl alcohol via hydrolysis.
Step-by-Step Protocol
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel F₂₅₄ TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
Dissolve a small amount of pure 3,4-Dimethylbenzyl bromide in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "SM" and "CO" lanes.
-
Take an aliquot from your reaction vessel. Spot it directly onto the "RXN" and "CO" lanes.
-
Ensure spots are small and concentrated by applying them repeatedly, allowing the solvent to evaporate completely between applications.[9][10]
-
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). The solvent level must be below the origin line.[9][11] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Primary Visualization (UV): Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. View the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[5]
-
Secondary Visualization (Stain):
-
Prepare a potassium permanganate dip.
-
Holding the plate with forceps, quickly dip it into the stain solution, ensuring the stained area covers the entire chromatogram.[2]
-
Let excess stain drip off, then wipe the back of the plate clean with a paper towel.[2]
-
Gently warm the plate with a heat gun. The background will be purple. The alcohol product will appear as a yellow-brown spot. The starting material should not react, or only very faintly upon overheating.
-
Workflow Diagram
Caption: Standard TLC workflow for reaction monitoring.
Troubleshooting Guide
This section addresses the most common issues encountered during the TLC analysis of 3,4-Dimethylbenzyl bromide reactions.
Troubleshooting Decision Tree
Caption: Decision tree for common TLC troubleshooting scenarios.
Data Interpretation and Reference Table
Q4: How do I correctly interpret the TLC plate to determine if my reaction is complete?
A successful reaction is typically indicated by the following observations in the "RXN" lane:
-
Consumption of Starting Material: The spot corresponding to the Rf of your starting material (from the "SM" lane) should diminish or disappear completely.
-
Formation of Product: A new spot, which is not present in the "SM" lane, should appear.
-
Co-Spot Confirmation: The "CO" lane should show two distinct spots, confirming that the new spot in the "RXN" lane is indeed a different compound from the starting material.[1]
Q5: What are the expected relative Rf values for 3,4-Dimethylbenzyl bromide and its common products?
The Retention Factor (Rf) is inversely related to the polarity of the compound when using a polar stationary phase like silica gel.[12] More polar compounds interact more strongly with the silica and travel a shorter distance up the plate, resulting in a lower Rf value.
-
3,4-Dimethylbenzyl bromide (C₉H₁₁Br): As an alkyl halide, it is relatively non-polar. It will have the highest Rf among the compounds listed here.
-
Ether Products (e.g., C₉H₁₁-O-R): Ethers are more polar than alkyl halides but less polar than alcohols. They will have an intermediate Rf .
-
3,4-Dimethylbenzyl alcohol (C₉H₁₂O): The hydroxyl (-OH) group is highly polar and can engage in strong hydrogen bonding with the silica gel.[12][13] This compound will have the lowest Rf .
Table 1: Representative TLC Data
The following table provides example Rf values. Actual values are highly dependent on the exact TLC plate, eluent composition, temperature, and chamber saturation.
| Compound | Structure | Expected Polarity | Representative Rf* | Recommended Stain |
| 3,4-Dimethylbenzyl bromide | (CH₃)₂C₆H₃CH₂Br | Low | 0.75 | UV Only |
| 3,4-Dimethylbenzyl ethyl ether | (CH₃)₂C₆H₃CH₂OCH₂CH₃ | Medium | 0.60 | UV Only |
| 3,4-Dimethylbenzyl alcohol | (CH₃)₂C₆H₃CH₂OH | High | 0.30 | KMnO₄, CAM |
*Conditions: Silica Gel 60 F₂₅₄ plate; Mobile Phase = 4:1 Hexanes:Ethyl Acetate.
References
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
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TLC stains. (n.d.). Organic Chemistry @ CU Boulder. [Link]
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TLC Stains. (n.d.). The Baran Laboratory, Scripps Research. [Link]
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TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. [Link]
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Thin Layer Chromatography. (n.d.). Loyola University Chicago. [Link]
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O'Brien, A. G., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Research Repository UCD. [Link]
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Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Supplementary Information for: Continuous flow synthesis of benzylic bromides. (n.d.). The Royal Society of Chemistry. [Link]
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LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
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TLC stains for Acyl halides. (2024, September 17). Reddit. [Link]
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separating benzyl bromide and product spots on tlc. (2022, June 15). Reddit. [Link]
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Supporting information for: Dendron-Functionalized Porphyrins. (n.d.). [Link]
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Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium. [Link]
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How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. [Link]
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TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]
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Rf value for TLC. (2020, January 19). Reddit. [Link]
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TLC Visualization Reagents. (n.d.). EPFL. [Link]
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Visualizing a TLC plate. (2021, August 22). YouTube. [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). [Link]
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3,4-Dimethylbenzyl alcohol. (n.d.). PubChem. [Link]
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Stains for Developing TLC Plates. (n.d.). University of Rochester, Department of Chemistry. [Link]
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3,4-Dimethylbenzyl bromide. (n.d.). PubChem. [Link]
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How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate. [Link]
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Multilinear retention model (RF values) in TLC for use in herbicides analysis. (n.d.). [Link]
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Technical Support Center: Quenching Excess 3,4-Dimethylbenzyl Bromide
Welcome to the technical support center for handling and quenching 3,4-Dimethylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing this reactive reagent in your experiments. The following question-and-answer guide offers field-proven insights and protocols to ensure reaction success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench excess 3,4-Dimethylbenzyl Bromide?
Quenching is a crucial step for several reasons:
-
Safety and Hazard Neutralization : 3,4-Dimethylbenzyl bromide is a hazardous substance, classified as a lachrymator that causes severe skin burns and eye damage.[1][2][3][4] Leaving it unreacted in your mixture poses a significant risk during workup and sample handling. Quenching converts it into a less reactive, more benign species.
-
Preventing Side Reactions : As a reactive electrophile, excess 3,4-Dimethylbenzyl bromide can lead to unwanted side reactions with your desired product, solvents, or reagents added in subsequent steps, thereby reducing your final yield and purity.
-
Facilitating Purification : The byproducts formed from quenching are typically designed to be easily separated from the desired product. For instance, converting the bromide to a water-soluble alcohol or a basic amine derivative allows for simple removal through an aqueous extraction.[5]
Q2: What are the primary categories of quenching agents for benzyl halides like 3,4-Dimethylbenzyl Bromide?
Quenching agents for this substrate are primarily nucleophiles that readily react with the electrophilic benzylic carbon. The choice of agent depends on the stability of your product and the reaction conditions.
-
Nucleophilic Amines (e.g., Diethylamine, Triethylamine, Aqueous Ammonia) : These are highly effective as they rapidly form quaternary ammonium salts or tertiary amines. Concentrated aqueous ammonia is a strong option that forms a water-soluble benzylamine derivative, which can be removed with a dilute acid wash.[5]
-
Alcohols and Water (e.g., Methanol, Isopropanol, Water) : These are weaker nucleophiles suitable for less reactive systems or when a mild quench is required. Methanol is often used to quench reactive intermediates.[6] Hydrolysis with water can occur but may be slow and can generate HBr as a byproduct, potentially affecting acid-sensitive functional groups.
-
Thiols (e.g., Thiourea, Polymer-bound thiols) : Thiols are excellent, soft nucleophiles that react efficiently with soft electrophiles like benzyl bromides. The resulting thioether or isothiouronium salt can be easily removed.[7]
-
Aqueous Bases (e.g., Sodium Bicarbonate, Sodium Carbonate) : While primarily used for neutralizing acid, these can also promote the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol.[5] This is a good choice if your product is stable to basic conditions and the resulting 3,4-dimethylbenzyl alcohol is easily separable.
Q3: How do I select the most appropriate quenching agent for my specific reaction?
Choosing the right quenching strategy involves considering the properties of your desired product and the overall reaction scheme. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a quenching agent.
Troubleshooting and In-Depth Protocols
Q4: My reaction is performed at low temperatures. What precautions should I take during the quench?
Quenching exothermic reactions at low temperatures requires careful control.[8][9]
-
Ice Formation : Adding an aqueous quenching solution to a reaction mixture below 0°C (e.g., -78°C) will instantly freeze the water, forming an ice ball.[9] This can trap reagents and prevent efficient mixing.
-
Recommended Procedure :
-
Add a non-aqueous, miscible quenching agent first, such as methanol, while maintaining the low temperature.[6] This will react with the most aggressive reagents.
-
Allow the reaction to slowly warm to above 0°C.
-
Proceed with the addition of the aqueous quenching solution once the risk of freezing has passed.
-
Q5: I've quenched the reaction, but now I'm having trouble separating my product from the quenching byproducts. What can I do?
This is a common issue that can often be solved by optimizing the workup procedure.
-
Problem : Co-elution of 3,4-dimethylbenzyl alcohol with a nonpolar product during chromatography.
-
Solution : After quenching with a base to form the alcohol, perform an extraction with a dilute aqueous acid (e.g., 1M HCl) followed by a brine wash. If the product is base-stable, consider quenching with aqueous ammonia. The resulting benzylamine can be effectively removed with an acid wash.[5]
-
Problem : The quaternary ammonium salt formed from an amine quench is not fully partitioning into the aqueous layer.
-
Solution : Ensure the aqueous layer is sufficiently acidic to protonate any free amine and increase the polarity of the salt. Adding more water can help dissolve the salt. If issues persist, consider using a polymer-bound amine or thiol as a quenching agent, which can be removed by simple filtration.
Quantitative Data Summary
The table below provides a comparative summary of common quenching agents.
| Quenching Agent | Class | Recommended Molar Equivalents (vs. excess bromide) | Typical Conditions | Key Considerations & Byproduct Removal |
| Aqueous Ammonia (NH₄OH) | Nucleophilic | 2 - 5 | 0°C to RT | Forms 3,4-dimethylbenzylamine. Highly effective. Byproduct is removed with a dilute acid (e.g., 1M HCl) wash.[5] |
| Methanol (MeOH) | Nucleophilic | 5 - 10 | -78°C to RT | Mild quencher. Forms 3,4-dimethylbenzyl methyl ether. Good for pre-quenching at low temps.[6] Byproduct removed by distillation or chromatography. |
| Sodium Bicarbonate (Sat. aq.) | Basic / Hydrolysis | Large Excess | 0°C to RT | Neutralizes acid and promotes hydrolysis to 3,4-dimethylbenzyl alcohol.[5] Can cause gas evolution (CO₂). Byproduct removed by chromatography. |
| Thiourea | Nucleophilic | 1.5 - 3 | RT | Forms a highly polar isothiouronium salt.[7] Efficient for benzyl halides. Byproduct is highly water-soluble and easily removed with aqueous extraction. |
Detailed Experimental Protocol: General Quenching Procedure
This protocol outlines a standard method for quenching excess 3,4-Dimethylbenzyl bromide using aqueous ammonia, assuming a product that is stable to these conditions.
Safety First : Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12] 3,4-Dimethylbenzyl bromide is corrosive and a lachrymator.[1][4]
Materials :
-
Reaction mixture containing excess 3,4-Dimethylbenzyl bromide
-
Concentrated aqueous ammonia (NH₄OH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure :
-
Cool the Reaction : Cool the reaction flask to 0°C using an ice-water bath. This helps to control any potential exotherm during the quench.[9]
-
Slow Addition of Quencher : While stirring vigorously, slowly add an excess of concentrated aqueous ammonia dropwise via a dropping funnel. Monitor the temperature of the reaction mixture.
-
Warm to Room Temperature : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the complete reaction of the benzyl bromide.
-
Transfer and Dilute : Transfer the mixture to a separatory funnel. Dilute with deionized water and the chosen organic extraction solvent.
-
Acid Wash : Separate the organic layer. Wash the organic layer with 1M HCl to extract the newly formed 3,4-dimethylbenzylamine.
-
Neutral Wash : Wash the organic layer sequentially with deionized water and then with brine to remove residual acid and water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to isolate the crude product.
Caption: Experimental workflow for quenching and workup.
References
-
Organic Syntheses Procedure : Details on exothermic quenching and temperature control. Organic Syntheses. [Link]
-
PubChem Compound Summary for 3,4-Dimethylbenzyl bromide : Comprehensive safety and hazard information. National Center for Biotechnology Information. [Link]
-
General Safety Data Sheet Information : Guidelines on handling corrosive and hazardous materials. 3M. [Link]
-
Spartan Chemical Company, Inc. Material Safety Data Sheet : General first aid and disposal methods. Brady Industries. [Link]
-
Chemical Label for 3,4-dimethylbenzyl bromide : Hazard statements for 3,4-dimethylbenzyl bromide. Molbase. [Link]
-
SAFETY DATA SHEET - Brady Industries : General storage and disposal information. Brady Industries. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides : Context on the reactivity of benzyl halides. ACS Publications. [Link]
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How To Run A Reaction: The Quench : General guidance on quenching reactions. University of Rochester Department of Chemistry. [Link]
-
Organic Syntheses Procedure with Methanol Quench : Example of using methanol to quench a reaction. Organic Syntheses. [Link]
-
Pesticide Disposal Information : General guidance on hazardous waste disposal. Hawaii.gov. [Link]
-
3,5-Dimethylbenzyl bromide - SAFETY DATA SHEET : Hazard information for a similar isomer. Alfa Aesar. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses : General safety and quenching protocols. Organic Syntheses. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds : General procedures for quenching and workup. Organic Syntheses. [Link]
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What Is Quenching In Organic Chemistry? : An overview of quenching concepts. YouTube. [Link]
-
Benzyl Chloride removal? : Discussion on using various quenching agents for benzyl halides. Reddit. [Link]
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Technical Support Center: Work-up & Troubleshooting for Reactions Involving 3,4-Dimethylbenzyl Bromide
As a Senior Application Scientist, I've frequently guided researchers through the nuances of using reactive electrophiles like 3,4-Dimethylbenzyl bromide. Its utility in introducing the 3,4-dimethylbenzyl moiety is significant, but its reactivity profile demands a well-considered work-up strategy. This guide is structured to move from standard procedure to complex troubleshooting, providing not just steps, but the chemical reasoning behind them.
Section 1: Safety First - Essential Handling Precautions
Before initiating any experiment, understanding the hazards is non-negotiable. 3,4-Dimethylbenzyl bromide is a potent lachrymator and is corrosive to skin and eyes.[1][2][3]
Q: What are the absolute minimum safety precautions I must take when working with 3,4-Dimethylbenzyl bromide?
A: Due to its hazardous nature, all manipulations must be performed inside a certified chemical fume hood.[2] Essential personal protective equipment (PPE) includes:
-
Eye Protection: Splash-proof chemical goggles.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[4]
-
Body Protection: A flame-retardant lab coat, fully buttoned.
Emergency eyewash stations and safety showers must be immediately accessible.[5] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[5][6]
Q: How should I handle the quenching of a reaction containing this reagent?
A: Quenching should be performed slowly and cautiously, preferably at a reduced temperature (e.g., in an ice bath). 3,4-Dimethylbenzyl bromide can react with water and other protic quenchants, potentially generating hydrogen bromide (HBr) gas.[7] This not only presents an inhalation hazard but can also influence the pH of your reaction mixture, potentially leading to acid-catalyzed side reactions.
Section 2: A Generalized Work-up Protocol for Nucleophilic Substitution
The following protocol outlines a standard, robust work-up for a typical SN2 reaction, such as a Williamson ether synthesis, where a nucleophile (Nu⁻) displaces the bromide.
Step-by-Step Experimental Protocol
-
Reaction Quenching:
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base or reactive intermediates. The choice of quench depends on the pH sensitivity of your product.
-
-
Phase Separation & Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add deionized water to dissolve inorganic salts.
-
Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
-
Aqueous Washing:
-
Combine all organic extracts.
-
Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is critical to neutralize any generated HBr.[8]
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Visualized Workflow: Standard Work-up
Caption: Standard experimental workflow for reaction work-up.
Section 3: Troubleshooting Guide
Q: My final yield is very low. Analysis of the crude mixture shows a significant amount of unreacted starting nucleophile. What went wrong?
A: This is a classic issue of incomplete reaction. Several factors could be at play:
-
Insufficient Electrophile Reactivity: While 3,4-Dimethylbenzyl bromide is quite reactive, the reaction may have been run for too short a time or at too low a temperature.
-
Base Strength/Steric Hindrance: In reactions requiring a base to deprotonate the nucleophile (like in a Williamson ether synthesis), the base may have been too weak or too sterically hindered to generate the active nucleophile efficiently.[9][10]
-
Solvent Choice: A solvent that does not adequately dissolve all reactants will impede the reaction. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are often preferred.
Solution Pathway:
-
Re-evaluate Reaction Conditions: Confirm that the reaction time and temperature are appropriate for the specific transformation.
-
Optimize Base and Solvent: Consider a stronger, less-hindered base (e.g., NaH instead of K₂CO₃ for alcohol deprotonation) and ensure your solvent system provides good solubility for all components.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material before proceeding to work-up.
Q: My crude NMR shows a significant peak corresponding to 3,4-dimethylbenzyl alcohol. How did this form and how can I prevent it?
A: The presence of 3,4-dimethylbenzyl alcohol is almost always due to the hydrolysis of the bromide.[11][12]
-
Causality: The benzylic carbocation is relatively stable, making the C-Br bond susceptible to cleavage by water, which can act as a nucleophile.[13][14] This can happen if there is residual water in your reaction solvent or if the work-up is not performed promptly or efficiently.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.
-
Prompt Work-up: Do not let the reaction mixture sit for extended periods after quenching, especially if it is aqueous and acidic.
-
Non-Aqueous Work-up: If your product and impurities allow, consider a non-aqueous work-up, such as filtering the reaction mixture through a plug of silica or celite and then proceeding directly to purification.
-
Q: I am struggling to remove unreacted 3,4-Dimethylbenzyl bromide from my product after the work-up. What are my options?
A: This is a common purification challenge as the bromide is often of similar polarity to the desired product.
-
Option 1: Chromatographic Separation (Most Common): Meticulous column chromatography on silica gel is the standard approach. 3,4-Dimethylbenzyl bromide is relatively non-polar and should elute before more polar products. Using a shallow solvent gradient can improve separation.[15]
-
Option 2: Chemical Scavenging (Pre-Purification): Before column chromatography, you can treat the crude mixture with a nucleophilic scavenger. Adding a small amount of a tertiary amine like triethylamine or a thiol can react with the excess bromide, forming a salt that is easily removed by an aqueous wash or filtration.[15]
-
Option 3: Recrystallization: If your desired product is a solid, recrystallization can be highly effective.[16] The bromide, being a liquid at room temperature, will likely remain in the mother liquor.
-
Option 4: High Vacuum: If your product has a high boiling point and is thermally stable, applying a high vacuum can sometimes remove the more volatile benzyl bromide.[15]
Section 4: Frequently Asked Questions (FAQs)
Q: What is the mechanistic difference between washing with saturated NaHCO₃ vs. saturated NH₄Cl?
A: Saturated NaHCO₃ is a weak base used to neutralize acidic byproducts like HBr. Saturated NH₄Cl is a mild acid (pKa ≈ 9.2) and is typically used to quench reactions containing strong, basic anions (like Grignard reagents or enolates) by providing a proton source that is less harsh than water. For a standard substitution with 3,4-Dimethylbenzyl bromide, NaHCO₃ is the more common and appropriate choice for the wash step.
Q: How can I use TLC to effectively monitor the work-up process?
A: TLC is invaluable. Spot your crude organic layer on a TLC plate alongside a reference spot of pure 3,4-Dimethylbenzyl bromide. After each aqueous wash, take a small aliquot of the organic layer and spot it again. A successful wash to remove a water-soluble impurity will show the corresponding spot diminishing or disappearing. This also helps confirm if you are accidentally losing your product to the aqueous layer.
Section 5: Data Summaries & Troubleshooting Logic
Table 1: Common Impurities and Their Characteristics
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Removal Strategy |
| 3,4-Dimethylbenzyl bromide | C₉H₁₁Br | 199.09[1][17] | ~237[3] | Low to Medium | Chromatography, Scavenging, Vacuum |
| 3,4-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | ~245 | Medium | Chromatography |
| Elimination Byproduct | C₉H₁₀ | 118.18 | ~190 | Low | Chromatography |
Visualized Logic: Troubleshooting Pathway
Caption: Decision tree for troubleshooting common work-up issues.
References
-
3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co.
-
Explain why benzyl bromide and allyl bromide cannot - StudySoup.
-
Ch 11 : Eliminations of benzylic systems - University of Calgary.
-
3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem.
-
SAFETY DATA SHEET - Fisher Scientific (2,4-Dimethylbenzyl bromide).
-
SAFETY DATA SHEET - Fisher Scientific (3,5-Dimethylbenzyl bromide).
-
SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
How does one separate Benzyl bromide from the reaction mixture? - ResearchGate.
-
Elimination Reactions of Alkyl Halides - MSU chemistry.
-
Organic Reaction Workup Formulas for Specific Reagents.
-
Benzyl Bromide - Common Organic Chemistry.
-
Williamson ether synthesis (done wrong) - YouTube.
-
Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Sciencemadness.org.
-
Supporting information for - Royal Society of Chemistry.
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry.
-
BENZYL BROMIDE HAZARD SUMMARY - NJ.gov.
-
BENZYL BROMIDE - NOAA - CAMEO Chemicals.
-
Williamson ether synthesis (video) - Khan Academy.
-
Elimination Reactions - BITS Pilani.
-
3,4-dimethylbenzyl bromide (C9H11Br) - PubChemLite.
-
3,4-Dimethylbenzyl bromide | CAS 94416-66-7 | SCBT.
-
The Williamson Ether Synthesis - Master Organic Chemistry.
-
Williamson Ether Synthesis - Organic Chemistry Tutor.
-
Help finiding procedure for williamson ether synthesis... : r/chemistry - Reddit.
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols | Request PDF - ResearchGate.
-
alkyl and alkylene bromides - Organic Syntheses Procedure.
-
CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.
-
Are alkyl bromides susceptible to hydrolysis? - ResearchGate.
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
-
3,4-Dimethylbenzylbromide | 94416-66-7 - ChemicalBook.
-
CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents.
-
7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts.
-
What is nucleophilic substitution? - Chemguide.
-
Hydrolysis of 3,4-dibromo- and 3,4-dichloro-2,2-dimethylchroman - RSC Publishing.
-
Nucleophilic Substitution Reactions - Clark University.
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US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents.
-
answers NUCLEOPHILIC SUBSTITUTION - Chemguide.
-
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Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Characterization of 3,4-Dimethylbenzyl Bromide Derivatives
In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of intermediates is not merely a procedural step but a cornerstone of experimental integrity. 3,4-Dimethylbenzyl bromide and its derivatives are valuable building blocks, frequently utilized for their reactivity in constructing complex molecular frameworks. Accurate characterization is therefore critical to ensure the fidelity of subsequent synthetic transformations and the identity of the final product.
This guide offers a comparative analysis of analytical techniques for these compounds, focusing on the preeminent role of 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural outline to explain the causal reasoning behind experimental choices, providing insights grounded in extensive field experience to ensure the generation of trustworthy and reproducible data.
The Power of Proton NMR for Structural Elucidation
While a suite of analytical tools is available for molecular characterization, 1H NMR spectroscopy is unparalleled in its ability to provide a detailed topographical map of the proton environments within a molecule.[1][2] For substituted benzyl bromides, this technique is exceptionally informative, enabling the precise determination of aromatic substitution patterns and confirming the integrity of the crucial benzylic bromide moiety. The versatility of NMR allows for both qualitative and quantitative analysis, making it an indispensable tool.[1]
Decoding the Signature Spectrum: 1H NMR of 3,4-Dimethylbenzyl Bromide
A foundational understanding of the 1H NMR spectrum of the parent compound, 3,4-Dimethylbenzyl bromide, is essential for interpreting the spectra of its derivatives. The spectrum is logically divided into three key regions: the aromatic protons, the benzylic methylene protons, and the methyl protons.
In a deuterated chloroform (CDCl3) solvent, the characteristic signals are as follows:
-
Aromatic Protons (δ 7.0-7.3 ppm): The three protons on the benzene ring are chemically distinct and their signals provide clear evidence of the 1,2,4-trisubstitution pattern. The proton at position 5 will typically appear as a doublet, coupled to the proton at position 6. The proton at position 6 will appear as a doublet of doublets, coupled to both the proton at position 5 and, with a smaller coupling constant, the proton at position 2. The proton at position 2 often appears as a singlet or a very finely split doublet.
-
Benzylic Protons (δ ~4.5 ppm): The two protons of the bromomethyl group (-CH2Br) are equivalent and appear as a sharp singlet. Their downfield chemical shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. This signal is a key diagnostic peak for the presence of the benzyl bromide functionality.
-
Methyl Protons (δ ~2.2-2.3 ppm): The two methyl groups at positions 3 and 4 are non-equivalent and will each produce a distinct singlet. Their integration value of three protons each confirms their identity.
Table 1: Typical 1H NMR Data for 3,4-Dimethylbenzyl Bromide in CDCl3
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-5, H-6) | 7.0 - 7.3 | Multiplet | 3H |
| Benzylic (-CH₂Br) | ~4.5 | Singlet | 2H |
| Methyl (-CH₃) | ~2.25 | Two Singlets | 6H |
A Self-Validating Protocol for High-Quality 1H NMR Acquisition
The integrity of your analytical data is directly tied to the quality of your experimental execution. The following protocol is designed as a self-validating system to ensure the acquisition of high-fidelity 1H NMR spectra.
Experimental Workflow
-
Sample Preparation:
-
Weigh 5-10 mg of the purified derivative into a clean vial.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[3]
-
For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard.
-
Transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.
-
-
Spectrometer Setup & Acquisition:
-
Insert the sample into the NMR magnet.
-
Locking: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. This iterative process is critical for achieving sharp, symmetrical peaks and high resolution.
-
Set standard acquisition parameters (e.g., spectral width, number of scans, acquisition time, relaxation delay). A typical experiment may involve 16 to 64 scans.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing & Analysis:
-
Apply a Fourier Transform to convert the time-domain FID into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to the signals.[3]
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
-
Caption: Standard workflow for 1H NMR analysis.
A Comparative Perspective: Alternative and Complementary Techniques
A robust characterization strategy often involves the synergistic use of multiple analytical techniques. Each method provides a different piece of the structural puzzle.
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths for This Application | Weaknesses/Limitations |
| 1H NMR | Detailed proton framework, connectivity (J-coupling), stereochemistry, and relative quantification.[1][4] | Unambiguous confirmation of aromatic substitution and benzylic group integrity. Non-destructive. | Can have overlapping signals in complex molecules. Requires soluble samples. |
| 13C NMR | Number and electronic environment of unique carbon atoms. | Complements 1H NMR by providing a map of the carbon skeleton. | Inherently lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][5] | High sensitivity. Confirms molecular formula (with high-resolution MS).[6] Provides strong evidence of the compound's mass. | Provides limited connectivity information. Cannot distinguish between isomers (e.g., 2,3- vs. 3,4-dimethyl). |
| FTIR Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[1][5] | Fast and simple. Can confirm the presence of C-H (aromatic, alkyl) and potentially C-Br bonds. | Provides no detailed connectivity information. Offers a "fingerprint" but not a complete structure. |
graph TD { subgraph "Core Characterization" A("1H NMR") endsubgraph "Complementary Techniques" B("13C NMR") C("Mass Spectrometry") D("FTIR Spectroscopy") end A -- "Provides ProtonConnectivity" --> E((Structural Confirmation)); B -- "Provides Carbon Backbone" --> E; C -- "Provides Molecular Weight & Formula" --> E; D -- "Provides Functional Group Info" --> E;
A -- "Complements" --> B; B -- "Complements" --> A; A -- "Is Synergistic with" --> C; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
}
Caption: The synergistic relationship of analytical techniques.
Conclusion
For the structural characterization of 3,4-Dimethylbenzyl bromide derivatives, 1H NMR spectroscopy stands as the most informative and indispensable single technique. It provides a high-resolution view of the proton framework, which is essential for confirming isomer identity and successful chemical transformation. While techniques like Mass Spectrometry and FTIR provide crucial complementary data regarding molecular weight and functional groups, they lack the detailed structural insight offered by NMR. By adhering to a rigorous experimental protocol and interpreting the data with a sound understanding of chemical principles, researchers can ensure the authoritative and trustworthy characterization of these vital synthetic intermediates.
References
- Algor Cards. Analytical Techniques for Organic Compounds. Accessed December 31, 2025.
- Organic Chemistry Tutor.
- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Published September 27, 2024.
- Chemistry LibreTexts. 5.4: The 1H-NMR experiment.
- Modern Analytical Technique for Characterization Organic Compounds. Accessed December 31, 2025.
- Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Accessed December 31, 2025.
- Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Accessed December 31, 2025.
- PMC, NIH. Comparison of analytical techniques for the identification of bioactive compounds from natural products. Accessed December 31, 2025.
- Scribd. 1H-NMR Organic Structure Guide. Accessed December 31, 2025.
- NMR Techniques in Organic Chemistry: a quick guide. Accessed December 31, 2025.
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A Senior Application Scientist's Guide to the Analysis of 3,4-Dimethylbenzyl Bromide Reaction Products: A GC-MS Centric Comparison
For researchers and professionals in drug development and organic synthesis, 3,4-Dimethylbenzyl bromide is a valuable intermediate, acting as a key building block for more complex molecular architectures. The success of any synthesis hinges on the precise characterization of its reaction products. An incomplete or inaccurate analysis can lead to failed experiments, impure products, and significant delays in development timelines.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for characterizing the reaction milieu of 3,4-Dimethylbenzyl bromide. While we will explore several techniques, our focus will be on Gas Chromatography-Mass Spectrometry (GC-MS), the workhorse for volatile and semi-volatile compound analysis. We will dissect not only the how but, more critically, the why behind the experimental choices, providing a framework for robust, self-validating analytical protocols.
The Synthetic Landscape: Profiling Potential Analytes
Before any analysis, a chemist must anticipate the potential composition of their crude reaction mixture. The choice of analytical technique is dictated by the expected and potential unexpected components.
Byproducts from Synthesis
The most common synthesis of 3,4-Dimethylbenzyl bromide is the radical bromination of 3,4-dimethyltoluene, often using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[1][2] This synthetic route can introduce several impurities:
-
Unreacted Starting Material: Residual 3,4-dimethyltoluene.
-
Over-bromination Products: Formation of 1-bromo-4-(bromomethyl)-2,3-dimethylbenzene or 1,2-bis(bromomethyl)-4,5-dimethylbenzene.
-
Reagent-derived Impurities: Succinimide, the byproduct of NBS reduction.[3]
Products and Byproducts from Subsequent Reactions
As an alkylating agent, 3,4-Dimethylbenzyl bromide readily participates in nucleophilic substitution reactions.[4] However, side reactions are common and must be monitored:
-
Desired Product: The result of substitution with the chosen nucleophile (e.g., an ether, ester, or amine).
-
Hydrolysis: Reaction with trace water to form 3,4-dimethylbenzyl alcohol.[5]
-
Wurtz-Type Coupling: In the formation of Grignard reagents, the organometallic intermediate can react with the starting bromide to form 1,2-bis(3,4-dimethylphenyl)ethane.[6]
-
Over-alkylation: Primary amines can react with the benzyl bromide to form a secondary amine, which can then react again to form a tertiary amine.[5]
-
Elimination: While less favored than substitution for benzylic halides, elimination reactions are a theoretical possibility.[4]
This complex potential mixture necessitates a high-resolution, high-sensitivity analytical technique capable of separating and identifying each component.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for this analysis due to the typical volatility and thermal stability of the analytes involved. It provides both chromatographic separation and structural identification in a single experiment.
The Causality Behind GC-MS Selection
-
Separation Power: The gas chromatograph's capillary column can separate compounds with very similar boiling points, resolving complex mixtures.
-
Sensitivity: Mass spectrometers are highly sensitive detectors, capable of identifying trace-level impurities that could be missed by other methods like NMR.
-
Specificity: The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern, allowing for confident identification, often confirmed by library matching.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and provide high-quality, reproducible data.
Sample Preparation
-
Quench the Reaction: Ensure the reaction is stopped completely. For example, by adding a quenching solution like saturated sodium bicarbonate.
-
Extraction: Perform a liquid-liquid extraction to move the organic products into a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the organic layer with a drying agent like anhydrous sodium sulfate.
-
Dilution: Dilute a small aliquot of the organic extract to approximately 1 mg/mL in the chosen solvent. High concentrations can overwhelm the column and detector.
-
Internal Standard (for Quantitative Analysis): For accurate quantification, add a known concentration of an internal standard—a non-reactive compound not present in the sample with a known response factor (e.g., dodecane).
Instrumentation Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 split ratio) for screening to avoid overloading. Use splitless for trace analysis. |
| Injector Temperature | 250 °C | High enough to ensure rapid vaporization of all analytes without causing thermal degradation. |
| Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial low temperature traps volatile components. The ramp separates compounds by boiling point. The final hold ensures all high-boiling compounds elute. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization at 70 eV generates reproducible, library-searchable fragmentation patterns. |
| Mass Range | 40-450 amu | Covers the expected mass range of starting materials, products, and key fragments. |
| Source Temperature | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temperature | 150 °C | Standard temperature to ensure mass accuracy. |
Data Interpretation: From Signal to Structure
A successful GC-MS analysis yields a chromatogram of peaks, each with a corresponding mass spectrum.
-
Retention Time (RT): The time a compound takes to travel through the column. It is characteristic of the compound under specific conditions but is not a standalone identifier.
-
Mass Spectrum Analysis:
-
Molecular Ion (M•+): The peak corresponding to the intact molecule's mass. For 3,4-Dimethylbenzyl bromide (C₉H₁₁Br), the molecular weight is ~198/200 g/mol .[7]
-
Bromine Isotope Pattern: A key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Any bromine-containing fragment will show two peaks of almost equal height separated by 2 mass units (M and M+2).
-
Fragmentation: The molecule breaks apart in predictable ways. For benzylic compounds, cleavage of the benzylic bond is common.[8] The resulting benzyl-type carbocation often rearranges to the highly stable tropylium ion.[9][10]
-
DOT Script for Fragmentation Pathway
Caption: Predicted EI fragmentation of 3,4-Dimethylbenzyl bromide.
Table of Potential Analytes and Key Identifiers
| Compound | Molecular Weight ( g/mol ) | Expected RT | Key Mass Fragments (m/z) | Notes |
| 3,4-Dimethyltoluene | 106.17 | Low | 106, 91 | Starting material. |
| 3,4-Dimethylbenzyl bromide | 199.09 | Medium | 199/201, 119, 91 | Product. Shows 1:1 M/M+2 isotope pattern. |
| 3,4-Dimethylbenzyl alcohol | 136.19 | Medium-High | 136, 118, 105, 91 | Hydrolysis byproduct. |
| 1,2-bis(3,4-dimethylphenyl)ethane | 238.38 | High | 238, 119 | Wurtz coupling byproduct. |
Comparative Analysis: Alternative & Complementary Techniques
While GC-MS is powerful, a multi-technique approach provides the most comprehensive understanding. No single method tells the whole story.
| Feature | GC-MS | ¹H / ¹³C NMR | HPLC-UV | FT-IR |
| Primary Use | Separation & Identification of volatile components | Absolute structure elucidation of major components | Separation of non-volatile or thermally labile compounds | Functional group identification |
| Sensitivity | High (ppm to ppb) | Low (requires >1 mg) | Medium (ppm) | Low (requires >1% concentration) |
| Specificity | High (unique mass spectra) | Very High (unique chemical shifts & coupling) | Low (retention time only) | Low (functional groups overlap) |
| Mixture Analysis | Excellent | Poor (spectra become complex and overlapping) | Good | Poor (composite spectrum) |
| Sample Throughput | High | Low | Medium | Very High |
| Key Insight for this Topic | Best for identifying trace impurities and confirming product identity in a complex mixture. | Best for confirming the exact isomeric structure of the main, purified product. | Best for products that are salts or are too high-boiling for GC. | Best for rapid, in-situ reaction monitoring (e.g., disappearance of a C=O stretch). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structural determination of a purified compound. For the crude reaction mixture, its utility is limited to identifying major components, as overlapping signals from multiple compounds can create an uninterpretable spectrum. It is a complementary technique to GC-MS, used for final structure confirmation post-purification.
High-Performance Liquid Chromatography (HPLC)
If the reaction product is non-volatile, thermally unstable, or a salt (e.g., a quaternary ammonium salt from reaction with a tertiary amine), HPLC is the method of choice.[5] With a UV detector, it can quantify aromatic compounds effectively. Coupling HPLC to a mass spectrometer (LC-MS) provides identification capabilities similar to GC-MS for a different class of molecules.
An Integrated Analytical Workflow
A robust analytical strategy integrates these techniques logically. The following workflow ensures both efficiency and certainty.
DOT Script for Integrated Workflow
Caption: A logical workflow for reaction analysis and product characterization.
Conclusion
For the analysis of 3,4-Dimethylbenzyl bromide reactions, GC-MS stands out as the most effective single technique for profiling the complex mixture of reactants, products, and impurities. Its combination of high-resolution separation and specific mass-based identification provides the detailed insights necessary for process optimization and quality control. However, true analytical rigor is achieved by complementing GC-MS with other techniques. NMR remains the definitive tool for structural proof of the final isolated product, while HPLC provides an essential alternative for compounds outside the volatility range of GC. By employing an integrated workflow, researchers can confidently navigate their synthetic landscape, ensuring the integrity and purity of their target molecules.
References
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Brem, H., Stein, A. B., & Rosenkranz, H. S. (1974). The mutagenicity and DNA-modifying effect of haloalkanes. Cancer Research, 34(9), 2576-2579. Available at: [Link]
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Patsnap. (2025). Alkyl Halide Explained: Structure, Types, and Reactions. Patsnap Eureka. Available at: [Link]
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PubChem. (n.d.). 3,4-Dimethylbenzyl bromide. National Center for Biotechnology Information. Retrieved December 10, 2025, from [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved December 10, 2025, from [Link]
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Chemia. (2022). Allylic position and benzylic position bromination. MANAC Inc. Available at: [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved December 10, 2025, from [Link]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Department of Chemistry & Biochemistry. Retrieved December 10, 2025, from [Link]
-
Gunda, E. T. (2010). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Available at: [Link]
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Slideshare. (n.d.). Mass chart Fragmentation. Retrieved December 10, 2025, from [Link]
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Wysocki, V. H., Resing, K. A., & Zhang, Q. (2005). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 16(10), 1698–1708. Available at: [Link]
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A Senior Application Scientist's Guide to LC-MS Methodologies for Analyzing Compounds Synthesized with 3,4-Dimethylbenzyl Bromide
Abstract
The alkylating agent 3,4-Dimethylbenzyl bromide is a versatile reagent in synthetic chemistry, pivotal for introducing the 3,4-dimethylbenzyl moiety into a wide range of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science. Consequently, robust analytical methods are required to monitor reaction progress, characterize final products, and quantify analytes in complex matrices. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies tailored for the analysis of these compounds. We will explore two primary reversed-phase LC-MS approaches, detailing the rationale behind chromatographic and mass spectrometric parameter selection. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to develop and implement effective analytical strategies for this compound class.
Introduction: The Analytical Challenge
Compounds synthesized using 3,4-Dimethylbenzyl bromide as a precursor will inherently share a common structural feature: the dimethylbenzyl group. This moiety imparts a significant degree of hydrophobicity and aromaticity to the final molecule. The analytical challenge, therefore, lies in developing methods that can effectively resolve and detect compounds with potentially similar physicochemical properties, separating them from starting materials, byproducts, and matrix components. LC-MS is the analytical tool of choice for this task due to its high separation efficiency and the sensitive, selective detection afforded by mass spectrometry.[1][2] The development of a successful LC-MS method hinges on a systematic approach to selecting the appropriate stationary phase, mobile phase, and ionization source.[3][4]
Analyte Characteristics & Methodological Implications
The 3,4-dimethylbenzyl group is non-polar and aromatic. The overall polarity of the final synthesized compound will depend on the nature of the molecule to which this group is attached. However, for many small-molecule applications in drug discovery, the resulting products are often moderately polar to non-polar.[5] These characteristics guide our initial choices in LC-MS method development:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is the logical starting point.[6] In RPLC, a non-polar stationary phase is used with a polar mobile phase. Compounds are retained based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[7][8]
-
Ionization: The choice of ionization source is critical. Electrospray Ionization (ESI) is highly effective for polar and ionizable compounds, while Atmospheric Pressure Chemical Ionization (APCI) is often better suited for less polar and more volatile analytes.[9][10][11] For many derivatives of 3,4-dimethylbenzyl bromide, which may have intermediate polarity, both sources should be considered and evaluated.[1][12]
Comparative LC-MS Methodologies
We will compare two robust reversed-phase LC-MS methods. Method 1 represents a widely applicable, "workhorse" C18-based separation. Method 2 employs a Phenyl-Hexyl stationary phase to offer alternative selectivity, which can be particularly advantageous for aromatic compounds.
Method 1: The C18 Workhorse for General Applications
The C18 (octadecylsilane) column is the most common stationary phase in reversed-phase chromatography due to its strong hydrophobicity and wide applicability.[6][13]
-
Causality Behind Choices:
-
Stationary Phase (C18): Provides strong hydrophobic retention, which is ideal for retaining the non-polar 3,4-dimethylbenzyl moiety. This allows for effective separation based on differences in overall compound polarity.
-
Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid): Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to better efficiency and sharper peaks.[14] Formic acid is added to acidify the mobile phase, which protonates the analyte (if it contains a basic site) and silanol groups on the silica support. This enhances retention, improves peak shape, and promotes efficient ionization in positive-ion ESI mode.
-
Ionization (ESI+): Electrospray ionization is a soft ionization technique well-suited for many drug-like molecules.[15] If the synthesized compound contains a nitrogen atom or other basic functional group, it will readily accept a proton in the ESI source to form a protonated molecule [M+H]+, which can be sensitively detected by the mass spectrometer.
-
Method 2: Phenyl-Hexyl Phase for Enhanced Aromatic Selectivity
Phenyl-Hexyl columns offer a different separation mechanism compared to C18 phases. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of the analyte.[16][17][18]
-
Causality Behind Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase provides both hydrophobic interactions (from the hexyl linker) and π-π stacking interactions (from the phenyl rings).[14][16] This dual mechanism can provide unique selectivity for aromatic compounds, potentially resolving isomers or closely related structures that co-elute on a C18 column.[13][17]
-
Mobile Phase (Methanol/Water with 0.1% Formic Acid): While acetonitrile can be used, methanol has been shown to enhance π-π interactions between aromatic analytes and phenyl stationary phases.[14] This can lead to increased retention and altered selectivity compared to a C18 column, providing a powerful tool for method development.[14]
-
Ionization (APCI+): For derivatives that are less polar and lack easily ionizable sites, APCI can be more effective than ESI.[9][10] APCI involves vaporizing the sample in a heated tube and then creating ions through corona discharge—a process that is generally more efficient for neutral, less polar compounds.[11]
-
Head-to-Head Performance Comparison
The choice between these methods depends on the specific analytical goal. The following table summarizes their key performance characteristics based on a hypothetical test mixture containing the starting material (3,4-Dimethylbenzyl bromide) and two synthesized aromatic products (Product A and Product B).
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale / Comments |
| Primary Separation Mechanism | Hydrophobic Interaction | Mixed-Mode: Hydrophobic & π-π Interaction | Phenyl-Hexyl offers an orthogonal separation mechanism useful for aromatic compounds.[16][18] |
| Typical Retention Order | Based on increasing hydrophobicity. | Can be altered by aromaticity; π-π interactions can increase retention of aromatic analytes.[14] | Changes in elution order are a strong indicator of different selectivity. |
| Peak Shape | Generally excellent with Acetonitrile. | Good, potentially broader peaks if π-π interactions are very strong. | Mobile phase optimization is key for both methods. |
| Best For | General purpose screening, robust separations of compounds with diverse polarities. | Resolving aromatic isomers, separating compounds with subtle structural differences in their aromatic systems.[17] | Choose the Phenyl-Hexyl column when C18 fails to provide adequate resolution. |
| MS Compatibility | Excellent with ESI, especially for ionizable analytes. | Excellent with both ESI and APCI, providing flexibility. | APCI can be a valuable alternative for more neutral, hydrophobic derivatives.[9] |
Experimental Protocols & Workflows
General Analytical Workflow
The overall process from sample to result follows a standardized path, which is crucial for ensuring data quality and reproducibility in a drug development setting.[2][19]
Caption: General workflow for LC-MS analysis.
Protocol 1: C18/ESI-MS Method
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
LC System:
-
Column: Standard C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS System (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-1000.
-
Fragmentation (for MS/MS): Collision energy ramped from 10-40 V for characteristic benzyl moiety fragmentation (loss of the benzyl group or tropylium ion formation).[20]
-
Protocol 2: Phenyl-Hexyl/APCI-MS Method
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Methanol:Water to a final concentration of approximately 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
LC System:
-
Column: Phenyl-Hexyl, 2.1 mm x 50 mm, 2.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 100% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
-
MS System (Positive APCI Mode):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 50 psi.
-
Scan Range: m/z 100-1000.
-
Method Selection and Optimization
Choosing the right method is a critical step. The following decision tree provides a logical pathway for selecting and optimizing an LC-MS method for your specific compound.
Caption: Decision tree for LC-MS method selection.
Conclusion
The successful LC-MS analysis of compounds derived from 3,4-Dimethylbenzyl bromide is readily achievable through systematic method development. A standard C18 column with an acetonitrile/water mobile phase and ESI detection serves as an excellent starting point for a wide variety of analytes. For more challenging separations, particularly those involving aromatic isomers or structurally similar compounds, a Phenyl-Hexyl column provides an alternative selectivity that can be leveraged for enhanced resolution. By understanding the underlying principles of retention and ionization, and by systematically comparing these orthogonal approaches, researchers can confidently develop robust and reliable LC-MS methods to support their synthetic and drug development programs.
References
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Life Sciences. Retrieved from [Link]
-
Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. Retrieved from [Link]
-
Flamini, R., D'Onofrio, C., De Rosso, M., & Bavaresco, L. (2016). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from [Link]
-
Phenyl-Hexyl Columns. (n.d.). Separation Methods Technologies (SMT). Retrieved from [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]
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Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]
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Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2011). Chromatography Online. Retrieved from [Link]
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Straight to the Source: ESI vs APCI…. (2020). Microsaic Systems. Retrieved from [Link]
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Kim, D. E., et al. (2017). Molecular-level characterization of crude oil compounds combining reverse-phase high-performance liquid chromatography with off-line high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). AKJournals. Retrieved from [Link]
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Wang, S., et al. (2017). Derivatization for liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
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Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2004). Chromatography Online. Retrieved from [Link]
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Ji, A., et al. (2022). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Retrieved from [Link]
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Desai, P., et al. (2023). advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
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A Comparative Guide to 3,4-Dimethylbenzyl Bromide vs. 2,4-Dimethylbenzyl Bromide in Synthesis
Introduction: The Subtle Isomeric Difference with Significant Synthetic Implications
In the realm of organic synthesis, benzyl bromides are fundamental building blocks, serving as versatile electrophiles for the introduction of the benzyl moiety—a common scaffold in pharmaceuticals, agrochemicals, and materials science.[] While seemingly similar, isomeric substitution patterns on the aromatic ring can dramatically alter a reagent's reactivity, stability, and suitability for a given transformation. This guide provides an in-depth comparison of two closely related isomers: 3,4-dimethylbenzyl bromide and 2,4-dimethylbenzyl bromide.
We will dissect the nuanced differences in their electronic and steric profiles, supported by experimental data and established chemical principles, to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal reagent for their synthetic endeavors. The choice between these two isomers is not arbitrary; it is a decision that can profoundly impact reaction efficiency, yield, and impurity profiles.
Section 1: Physicochemical and Structural Overview
At a glance, both isomers share the same molecular formula and weight. However, the placement of the two methyl groups on the benzene ring is the critical point of differentiation, influencing their physical properties and, more importantly, their chemical behavior.
| Property | 3,4-Dimethylbenzyl Bromide | 2,4-Dimethylbenzyl Bromide |
| Structure | 4-(bromomethyl)-1,2-dimethylbenzene | 1-(Bromomethyl)-2,4-dimethylbenzene |
| CAS Number | 94416-66-7[2][3] | 78831-87-5[4][5] |
| Molecular Formula | C₉H₁₁Br[2][3] | C₉H₁₁Br[4][5] |
| Molecular Weight | 199.09 g/mol [2][3] | 199.09 g/mol [5] |
| Melting Point | N/A (Liquid at room temp.) | 15 °C[5] |
| Boiling Point | ~235 °C (Predicted) | 235.4 °C at 760 mmHg[5] |
Section 2: Comparative Reactivity Analysis: A Tale of Two Isomers
The synthetic utility of these isomers is primarily defined by their reactivity in nucleophilic substitution reactions. These reactions can proceed through different mechanisms, mainly Sₙ1 (unimolecular, involving a carbocation intermediate) and Sₙ2 (bimolecular, involving a concerted backside attack). The substitution pattern of the methyl groups directly impacts both pathways through a combination of electronic and steric effects.
Electronic Effects: The Inductive Push
Methyl groups are electron-donating groups (EDGs) through an inductive effect and hyperconjugation.[6][7] This electron donation enriches the aromatic ring and, crucially, stabilizes any positive charge that develops at the benzylic position.
-
For Sₙ1 Reactions: The rate-determining step is the formation of a benzylic carbocation. Both isomers form a secondary benzylic carbocation stabilized by the two methyl groups and resonance with the aromatic ring. The electron-donating methyl groups help delocalize the positive charge, making the carbocation intermediate more stable and easier to form compared to unsubstituted benzyl bromide.
-
For Sₙ2 Reactions: The electron-donating nature of the methyl groups slightly decreases the electrophilicity of the benzylic carbon, which can modestly slow the rate of nucleophilic attack compared to a non-alkyl-substituted benzyl bromide.
Between the two isomers, the net electronic effect on carbocation stability is quite similar, as both benefit from two electron-donating substituents. The primary differentiator in their reactivity, therefore, is not electronic but steric.
Steric Hindrance: The Decisive Factor
Steric hindrance refers to the spatial arrangement of atoms that can obstruct a chemical reaction.[8][9] This is where the two isomers diverge significantly.
-
3,4-Dimethylbenzyl Bromide: The methyl groups are located at the meta and para positions relative to the bromomethyl group. This arrangement presents minimal steric bulk around the reaction center, allowing unhindered access for an incoming nucleophile.
-
2,4-Dimethylbenzyl Bromide: This isomer possesses a methyl group at the ortho position. This ortho-methyl group acts as a bulky shield, sterically hindering the trajectory of a nucleophile attempting a backside attack on the benzylic carbon, which is required for an Sₙ2 reaction.[10][11] This steric clash increases the activation energy of the Sₙ2 transition state, leading to a significantly slower reaction rate.
Figure 2: Decision workflow for selecting the appropriate isomer.
Section 4: Experimental Protocols
To ensure reproducibility and safety, the following detailed protocols are provided.
Protocol 1: Synthesis of 2,4-Dimethylbenzyl Bromide from (2,4-Dimethylphenyl)methanol
This protocol illustrates a common method for preparing benzyl bromides from their corresponding alcohols.
Materials:
-
(2,4-Dimethylphenyl)methanol (10.77 g, 79.1 mmol)
-
Phosphorus tribromide (PBr₃) (4.90 mL, 52.2 mmol)
-
Diisopropyl ether (100 mL, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (2,4-dimethylphenyl)methanol in 100 mL of diisopropyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (1 x 50 mL), and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil. [4] Validation: The structure of the product should be confirmed by ¹H-NMR spectroscopy. The quantitative yield reported in the source literature indicates a highly efficient and self-validating process. [4]
Protocol 2: Comparative Nucleophilic Substitution with 4-Methoxyphenoxide
This experiment directly compares the reactivity of the two isomers.
Materials:
-
3,4-Dimethylbenzyl bromide
-
2,4-Dimethylbenzyl bromide
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH)
Procedure:
-
Set up two parallel reactions. In each 50 mL round-bottom flask, add 4-methoxyphenol (1.24 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) to 20 mL of anhydrous DMF.
-
To Flask A, add 3,4-dimethylbenzyl bromide (1.99 g, 10 mmol).
-
To Flask B, add 2,4-dimethylbenzyl bromide (1.99 g, 10 mmol).
-
Stir both reactions at 60 °C and monitor their progress by Thin Layer Chromatography (TLC).
-
Observation: Reaction A is expected to reach completion significantly faster than Reaction B.
-
Upon completion, cool the mixtures to room temperature and pour into 100 mL of water.
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by brine (1 x 30 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to determine the isolated yield.
Validation: The difference in reaction times and yields serves as a direct, internal validation of the steric hindrance principle.
Conclusion
While 3,4-dimethylbenzyl bromide and 2,4-dimethylbenzyl bromide are isomers, they are not interchangeable in synthesis.
-
3,4-Dimethylbenzyl Bromide is the superior choice for general applications requiring high reactivity and efficiency, owing to the minimal steric hindrance around its benzylic carbon.
-
2,4-Dimethylbenzyl Bromide is a specialized reagent, reserved for syntheses where its unique substitution pattern is a prerequisite for the final target's structure and function. Its use necessitates an understanding that its ortho-methyl group will significantly retard Sₙ2 reaction rates, requiring more robust reaction conditions.
By understanding the interplay of electronic and steric effects, chemists can make informed decisions, optimizing their synthetic routes for efficiency, yield, and purity.
References
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J-Stage. (n.d.). Steric and Electronic Effects of Methyl Substituents at the 2- and 6-Positions on N-Benzyl-1, 4-dihydronicotinamide. Available at: [Link]
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Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]
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A Comparative Guide to HPLC Method Development for the Separation of 3,4-Dimethylbenzyl Derivatives
The successful separation of closely related structural isomers is a frequent and critical challenge in pharmaceutical and chemical analysis. Positional isomers, such as 3,4-dimethylbenzyl derivatives and their potential impurities (e.g., 2,3-, 2,4-, or 3,5-dimethylbenzyl isomers), often exhibit nearly identical physicochemical properties, making their resolution by high-performance liquid chromatography (HPLC) a non-trivial task.[1] This guide provides a systematic, field-proven approach to developing a robust HPLC method for such separations, moving from a broad initial screening of orthogonal column chemistries to fine-tuning the mobile phase for optimal resolution.
The core principle of this guide is rooted in maximizing selectivity (α) , the most powerful parameter for achieving chromatographic resolution.[2] We will demonstrate how a logical, multi-parameter approach can efficiently yield a method suitable for its intended purpose, whether for impurity profiling, quality control, or reaction monitoring.
Part 1: Strategic Column Screening for Orthogonal Selectivity
The cornerstone of efficient method development is to screen a small, diverse set of columns with fundamentally different separation mechanisms.[3] For aromatic positional isomers, relying solely on the hydrophobicity-based separation of a standard C18 column is often insufficient.[1] By including stationary phases that offer alternative interactions, we can explore different avenues of selectivity and significantly increase the probability of a successful separation.
Our screening approach will compare three columns known for their orthogonal (different) selectivities for aromatic compounds:
-
Standard C18: The industry workhorse, separates primarily based on hydrophobic (nonpolar) interactions.
-
Phenyl-Hexyl: Offers a dual retention mechanism. Besides hydrophobicity from the hexyl linker, the phenyl group provides π-π interactions with the aromatic ring of the analytes, which can be highly effective for separating isomers.[2][4][5]
-
Pentafluorophenyl (PFP): A highly versatile phase providing multiple interaction modes, including hydrophobicity, π-π, dipole-dipole, and hydrogen bonding.[6][7][8][9] The electron-deficient fluorinated ring system offers unique selectivity for electron-rich aromatic compounds like dimethylbenzyl derivatives.[8][10]
Experimental Protocol: Initial Column Screening
Objective: To identify the stationary phase with the highest potential selectivity for separating 3,4-dimethylbenzyl derivatives from their key positional isomers.
1. Standard & Sample Preparation:
- Prepare a mixed standard solution containing the 3,4-dimethylbenzyl derivative (main analyte) and its potential isomers (e.g., 2,5- and 2,4-dimethylbenzyl derivatives) at a concentration of ~0.5 mg/mL in 50:50 Acetonitrile:Water.
2. HPLC System & Conditions:
- HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.
- Columns:
- C18 (e.g., 4.6 x 150 mm, 5 µm)
- Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
- PFP (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile (ACN)
- Gradient: 30% to 80% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 220 nm
- Injection Volume: 5 µL
3. Workflow Diagram:
Caption: Workflow for the initial stationary phase screening.
Anticipated Results & Data Comparison
The screening is designed to reveal which column chemistry provides the best "handle" on the subtle structural differences between the isomers.
| Stationary Phase | Analyte (Isomer) | Retention Time (min) | Resolution (Rs) vs. 3,4-isomer | Observations |
| C18 | 2,5-isomer | 9.85 | 1.1 | Poor separation, significant co-elution. Dominated by hydrophobicity. |
| 3,4-isomer | 9.98 | - | ||
| 2,4-isomer | 10.15 | 1.3 | ||
| Phenyl-Hexyl | 2,5-isomer | 10.20 | 1.8 | Improved separation due to π-π interactions.[2] Good potential. |
| 3,4-isomer | 10.55 | - | ||
| 2,4-isomer | 10.88 | 1.9 | ||
| PFP | 2,5-isomer | 11.10 | 2.5 | Baseline separation achieved. Strong dipole and π-π interactions provide unique selectivity for positional isomers.[1][6][10] |
| 2,4-isomer | 11.52 | 2.1 | ||
| 3,4-isomer | 11.95 | - |
Part 2: Method Optimization - The Impact of Organic Modifier
Once the optimal stationary phase is selected, the next step is to fine-tune the mobile phase. A common and highly effective strategy is to evaluate different organic modifiers, as this can significantly alter selectivity.[11][12][13] The two most common solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).
-
Acetonitrile (ACN): An aprotic solvent with a strong dipole moment. It is generally a stronger eluting solvent than methanol and results in lower backpressure.[14]
-
Methanol (MeOH): A protic solvent capable of hydrogen bonding.[14] Its different chemical properties can lead to changes in elution order and improved selectivity for certain compounds compared to ACN.[11][13]
Experimental Protocol: Organic Modifier Evaluation
Objective: To determine if methanol offers a selectivity advantage over acetonitrile on the selected PFP column.
1. HPLC System & Conditions:
- Column: PFP (4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water
- Mobile Phase B: Methanol (MeOH)
- Gradient: Adjust the gradient to achieve similar retention times as the ACN method for comparison (e.g., 45% to 95% MeOH over 15 minutes). Note: Methanol is a weaker solvent, so a higher percentage is needed.
- All other conditions (flow rate, temperature, etc.) remain the same as the screening method.
2. Optimization Logic Diagram:
Caption: Decision workflow for mobile phase optimization.
Anticipated Results & Data Comparison
The change in solvent can sometimes reverse elution order or group peaks differently, providing a powerful tool for resolving difficult separations.[11]
| Organic Modifier | Analyte (Isomer) | Retention Time (min) | Resolution (Rs) vs. 3,4-isomer | Observations |
| Acetonitrile | 2,5-isomer | 11.10 | 2.5 | Good separation, sharp peaks. |
| 2,4-isomer | 11.52 | 2.1 | ||
| 3,4-isomer | 11.95 | - | ||
| Methanol | 2,4-isomer | 12.55 | 3.1 | Increased resolution for all pairs. The protic nature of methanol enhances the unique dipole interactions with the PFP phase, improving selectivity. |
| 2,5-isomer | 13.15 | 2.8 | ||
| 3,4-isomer | 13.60 | - |
Part 3: Final Method and Path to Validation
Based on the systematic screening and optimization, the final method is established. This method is now considered self-validating in its development, as it was built on logical choices and demonstrated superior performance over viable alternatives.
Final Optimized HPLC Method
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 45% to 95% B over 15 minutes, followed by a 3-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Trustworthiness: Next Steps in Validation
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[15] For this method to be formally validated for use in a regulated environment, it would need to undergo further studies as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18] Key parameters to assess would include:
-
Specificity: Demonstrating the method can unequivocally assess the analyte in the presence of impurities and degradants.
-
Linearity: Confirming a linear relationship between analyte concentration and detector response.
-
Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's reliability when small, deliberate changes are made to parameters like pH, temperature, and mobile phase composition.
By following the logical, selectivity-driven approach detailed in this guide, researchers and scientists can confidently develop and optimize robust separation methods for challenging positional isomers like 3,4-dimethylbenzyl derivatives, establishing a strong foundation for formal validation.
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A Comparative Guide to the X-ray Crystallography of Compounds Containing the 3,4-Dimethylbenzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dimethylbenzyl moiety is a significant structural component in a variety of chemical compounds, including active pharmaceutical ingredients (APIs) and functional materials. Its conformational flexibility and potential for various intermolecular interactions play a crucial role in the solid-state packing of these molecules, profoundly influencing their physical and biological properties. Understanding the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and materials engineering. X-ray crystallography stands as the most definitive method for elucidating such detailed structural information.[1][2][3]
This guide provides a comparative analysis of strategies and outcomes in the X-ray crystallography of compounds incorporating the 3,4-dimethylbenzyl group. Drawing from a survey of published crystal structures and crystallographic methodologies, we aim to offer field-proven insights into crystallization techniques, highlight common structural motifs, and explain the causality behind experimental choices.
The Influence of the 3,4-Dimethylbenzyl Group on Crystal Packing
The 3,4-dimethylbenzyl group, with its aromatic ring and attached methyl groups, can participate in a range of non-covalent interactions that dictate the crystal lattice formation. These interactions include:
-
π-π Stacking: The aromatic ring can engage in stacking interactions with neighboring rings.
-
C-H···π Interactions: The methyl and methylene hydrogens can interact with the π-electron clouds of adjacent aromatic systems.
-
van der Waals Forces: These ubiquitous forces contribute significantly to the overall stability of the crystal packing.[4]
-
Hydrogen Bonding: When the compound contains hydrogen bond donors or acceptors, the 3,4-dimethylbenzyl moiety can sterically influence the geometry of these stronger interactions.[5][6]
The interplay of these forces, along with the conformational flexibility of the benzyl group, can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[7][8]
A Comparative Look at Crystallization Strategies
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction experiments.[1][3] For compounds containing the 3,4-dimethylbenzyl moiety, several techniques have been successfully employed. The choice of method is critical and depends on the physicochemical properties of the compound, such as its solubility and stability.
Slow Evaporation
Slow evaporation is a widely used and straightforward crystallization technique. A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration brings the solution to a state of supersaturation, from which crystals can nucleate and grow.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should have moderate volatility and dissolve the compound to a reasonable extent. A solvent in which the compound is too soluble may not allow for supersaturation to be reached, while a solvent in which it is poorly soluble may lead to rapid precipitation of amorphous material. For example, in the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, crystals suitable for X-ray diffraction were obtained by dissolving the compound in chloroform and allowing cyclohexane to slowly diffuse into the solution, which induced crystallization as the chloroform evaporated.[9]
-
Temperature Control: A constant and controlled temperature is crucial to ensure a slow and steady evaporation rate, which is conducive to the growth of large, well-ordered crystals.
Vapor Diffusion
Vapor diffusion is a more controlled method for achieving supersaturation. It is particularly useful for sensitive molecules or when only small amounts of material are available. The two common setups are hanging drop and sitting drop.
-
Hanging Drop: A drop of the compound's solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution. The vapor from the reservoir slowly diffuses into the drop, causing the precipitant concentration in the drop to increase and inducing crystallization.
-
Sitting Drop: The drop of the compound's solution is placed in a well, which is then sealed in a chamber containing the precipitant solution.
Causality Behind Experimental Choices:
-
Precipitant Selection: The precipitant is a solution in which the compound is less soluble. The choice of precipitant and its concentration gradient between the drop and the reservoir controls the rate of crystallization. Polyethylene glycols (PEGs) are common precipitants, but their presence can sometimes influence the final crystal structure by being incorporated into the lattice.[10]
-
Control over Nucleation: This method allows for fine-tuning of the rate of equilibration, providing greater control over the nucleation and growth phases of crystallization.
The following diagram illustrates a typical vapor diffusion crystallization workflow.
Caption: Workflow for Vapor Diffusion Crystallization.
Preferential Crystallization
For chiral compounds that form conglomerates (a physical mixture of enantiomeric crystals), preferential crystallization can be employed to resolve racemates. This technique relies on inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding it with crystals of the desired enantiomer.
In the case of 3-(3,4-dimethylphenoxy)propane-1,2-diol, it was discovered that the racemate is prone to spontaneous resolution, a prerequisite for successful preferential crystallization.[7][8] This method offers significant advantages for obtaining enantiomerically pure substances.[7]
Comparative Analysis of Crystallographic Data
The following table summarizes crystallographic data for compounds containing a dimethylbenzyl or a closely related moiety, illustrating the variations in crystal systems and packing arrangements.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | C₁₃H₁₆N₄S | Monoclinic | P2₁/c | N-H···N hydrogen bonds, H···H, N···H, C···H, and S···H contacts | [5],[6] |
| 3-(3,4-Dimethylphenoxy)propane-1,2-diol (racemic form α) | C₁₁H₁₆O₃ | Triclinic | P-1 | Not specified | [7] |
| 3-(3,4-Dimethylphenoxy)propane-1,2-diol ((R)-enantiomer) | C₁₁H₁₆O₃ | Monoclinic | P2₁ | Not specified | [7] |
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | C₁₈H₁₈O₆ | Monoclinic | P2₁/c | Weak C-H···O interactions, van der Waals forces | [11],[4] |
Note: Data for a wider range of compounds containing the specific 3,4-dimethylbenzyl moiety can be found in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures.[12][13][14][15]
Experimental Protocol: Single Crystal X-ray Diffraction
Once suitable crystals are obtained, the next step is to determine their structure using X-ray diffraction. The following is a generalized workflow.
Caption: Generalized Workflow for Single Crystal X-ray Diffraction.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final crystal structure is validated using various metrics, such as the R-factor, to ensure its quality and accuracy.
Conclusion
The crystallographic analysis of compounds containing the 3,4-dimethylbenzyl moiety is essential for understanding their structure-property relationships. The choice of crystallization technique—be it slow evaporation, vapor diffusion, or preferential crystallization for chiral molecules—is a critical first step that must be tailored to the specific compound. A systematic approach to screening crystallization conditions is often necessary to obtain high-quality crystals.
The structural insights gained from X-ray diffraction, particularly regarding intermolecular interactions and conformational preferences of the 3,4-dimethylbenzyl group, are invaluable for the rational design of new pharmaceuticals and functional materials. The continued deposition of new structures into public databases like the Cambridge Structural Database will further enhance our collective understanding and predictive capabilities in this area of chemical science.
References
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Kovalskaya, A. V., et al. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Symmetry, 13(10), 1883. [Link]
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ResearchGate. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]
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IUCr. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998. [Link]
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European Scientific Journal. (2013). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 3 - (4 - METHOXYBENZYL) - 2, 3 – DIHYDRO - 4H – CHROMAN – 4 - ONE. European Scientific Journal, 9(24). [Link]
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BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. [Link]
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National Center for Biotechnology Information. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998. [Link]
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National Center for Biotechnology Information. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 328–330. [Link]
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A Comparative Guide to the Synthetic Utility of 3,4-Dimethylbenzyl Bromide: Route Validation and Alternative Strategies
This guide provides an in-depth validation of a synthetic route utilizing 3,4-dimethylbenzyl bromide and objectively compares its performance against viable alternatives. The content is structured for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and providing robust, verifiable data.
Introduction: The Role of 3,4-Dimethylbenzyl Bromide in Synthesis
3,4-Dimethylbenzyl bromide is a versatile aromatic building block in organic synthesis. Its reactivity is dominated by the benzylic bromide, a highly effective leaving group that facilitates nucleophilic substitution reactions. The primary carbon to which the bromine is attached, combined with the resonance stabilization of the potential benzylic carbocation, allows it to react readily via both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions and the nucleophile.[1] The dimethyl substitution pattern on the benzene ring provides steric and electronic modifications that are crucial in the synthesis of complex molecules, including pharmaceuticals and materials.
However, its utility is accompanied by significant handling challenges. 3,4-Dimethylbenzyl bromide is a lachrymator and causes severe skin burns and eye damage, necessitating stringent safety protocols.[2][3] These safety concerns, coupled with factors like cost and the potential for side reactions, make it imperative to validate its use against alternative synthetic strategies.
Primary Route Validation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming C-O bonds, proceeding through an S(N)2 mechanism where an alkoxide displaces a halide.[4][5] 3,4-Dimethylbenzyl bromide is an excellent electrophile for this transformation due to its primary nature, which minimizes competing elimination reactions.
Target Molecule: 2-((3,4-Dimethylbenzyl)oxy)naphthalene
This synthesis demonstrates the formation of an aryl benzyl ether, a common motif in medicinal chemistry.
Experimental Protocol: Williamson Ether Synthesis
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.44 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetone. The use of a polar aprotic solvent like acetone or DMF facilitates the S(N)2 reaction by solvating the cation (K(+)) without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity.[5]
-
Reactant Addition: Add 3,4-dimethylbenzyl bromide (1.99 g, 10 mmol) to the suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K(_2)CO(_3)). Wash the solid with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is then redissolved in dichloromethane (50 mL) and washed with 5% NaOH (2 x 25 mL) to remove any unreacted 2-naphthol, followed by a brine wash (25 mL).
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and evaporate the solvent. Recrystallize the resulting solid from ethanol to yield the pure product.
Workflow Visualization: Williamson Ether Synthesis
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A Comparative Guide to Benzylating Agents: Benchmarking 3,4-Dimethylbenzyl Bromide
In the landscape of modern organic synthesis, the strategic installation of a benzyl group as a protecting agent for alcohols, amines, and other nucleophilic functional groups is a cornerstone of molecular construction.[1][2] The choice of the benzylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of 3,4-Dimethylbenzyl bromide with other commonly employed benzylating agents, offering insights grounded in mechanistic principles and supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Ideal Benzylating Agent: A Chemist's Wishlist
Before delving into a direct comparison, it is crucial to establish the desirable characteristics of a benzylating agent. An ideal reagent should exhibit a harmonious balance of reactivity and stability, allowing for efficient benzylation under mild conditions without premature degradation. Furthermore, it should be readily available, cost-effective, and possess a favorable safety profile. The ability to tune its reactivity through substitution on the aromatic ring is an additional asset, enabling chemists to tailor the agent to the specific demands of a given substrate and reaction.
Unveiling 3,4-Dimethylbenzyl Bromide: An Electron-Rich Alternative
3,4-Dimethylbenzyl bromide, a substituted benzyl halide, presents an intriguing profile for benzylation reactions.[3][4] The presence of two electron-donating methyl groups on the aromatic ring is anticipated to enhance its reactivity compared to the parent benzyl bromide. This increased reactivity stems from the stabilization of the electron-deficient transition state in a typical SN2 reaction, a concept we will explore in detail.
A Comparative Analysis of Benzylating Agents
To provide a comprehensive overview, we will benchmark 3,4-Dimethylbenzyl bromide against a selection of widely used benzylating agents, each with its own distinct reactivity profile and applications.
| Benzylating Agent | Structure | Key Features |
| 3,4-Dimethylbenzyl Bromide | 4-(bromomethyl)-1,2-dimethylbenzene | Electron-rich aromatic ring, expected high reactivity. |
| Benzyl Bromide | (Bromomethyl)benzene | The archetypal benzylating agent, widely used and well-documented.[5] |
| Benzyl Chloride | (Chloromethyl)benzene | Less reactive but more economical than benzyl bromide.[6] |
| 4-Methoxybenzyl Bromide (PMB-Br) | 1-(Bromomethyl)-4-methoxybenzene | Electron-donating methoxy group enhances reactivity and allows for oxidative deprotection.[2] |
| 4-Nitrobenzyl Bromide | 1-(Bromomethyl)-4-nitrobenzene | Electron-withdrawing nitro group decreases reactivity, useful for selective benzylations.[7] |
| Benzyl Tosylate | Benzyl p-toluenesulfonate | Highly reactive due to the excellent leaving group ability of the tosylate anion.[8] |
Reactivity and Mechanistic Insights
The workhorse mechanism for benzylation with benzyl halides is the bimolecular nucleophilic substitution (SN2) reaction.[9][10][11] In this concerted process, the nucleophile attacks the benzylic carbon, leading to the simultaneous displacement of the leaving group.[12] The rate of an SN2 reaction is sensitive to both electronic and steric factors.
The enhanced reactivity of benzylic halides, in general, can be attributed to the stabilization of the SN2 transition state by the adjacent π-system of the aromatic ring.[13] For substituted benzyl halides, the electronic nature of the substituents plays a crucial role. Electron-donating groups, such as the methyl groups in 3,4-dimethylbenzyl bromide, further stabilize the transition state by pushing electron density towards the reaction center, thereby accelerating the reaction rate.[13] Conversely, electron-withdrawing groups, like the nitro group in 4-nitrobenzyl bromide, destabilize the transition state and retard the reaction.[7]
The nature of the leaving group is also a critical determinant of reactivity. Bromide is a better leaving group than chloride, making benzyl bromide generally more reactive than benzyl chloride.[14] Tosylates are exceptionally good leaving groups, rendering benzyl tosylate a highly potent benzylating agent.[8]
Caption: Generalized SN2 mechanism for benzylation.
Experimental Protocols
While direct side-by-side comparative data for 3,4-dimethylbenzyl bromide is not extensively available in the literature, a general protocol for the benzylation of an alcohol can be adapted for its use. The following protocol is based on well-established procedures for benzylation using benzyl halides.[15][16]
General Protocol for O-Benzylation of an Alcohol
-
Preparation: To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., 1.1 equivalents of sodium hydride, NaH) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the corresponding alkoxide.
-
Addition of Benzylating Agent: Add the benzylating agent (e.g., 3,4-dimethylbenzyl bromide, 1.2 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A generalized workflow for a typical O-benzylation reaction.
Data Presentation: A Comparative Overview
The following table summarizes the expected relative reactivities and key characteristics of the discussed benzylating agents based on established principles of organic chemistry.
| Benzylating Agent | Expected Relative Reactivity | Key Advantages | Key Disadvantages |
| 3,4-Dimethylbenzyl Bromide | High | Enhanced reactivity due to electron-donating groups. | Less commercially available and documented than benzyl bromide. |
| Benzyl Bromide | Moderate-High | Well-established, widely available, good balance of reactivity and stability.[14] | Lachrymatory and toxic.[5] |
| Benzyl Chloride | Moderate | Economical. | Less reactive than benzyl bromide. |
| 4-Methoxybenzyl Bromide (PMB-Br) | High | High reactivity, PMB group can be removed oxidatively.[17] | More expensive than benzyl bromide. |
| 4-Nitrobenzyl Bromide | Low | Allows for selective benzylation in the presence of more reactive sites. | Reduced reactivity requires harsher conditions. |
| Benzyl Tosylate | Very High | Excellent leaving group leads to high reactivity.[18] | Can be too reactive for some applications, leading to side reactions. |
Safety and Handling Considerations
Benzylating agents, particularly benzyl halides, are hazardous chemicals that require careful handling in a well-ventilated fume hood.[19] They are often lachrymatory and can cause severe skin and eye irritation.[3][5][7] Always consult the Safety Data Sheet (SDS) for each specific reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21][22][23]
Conclusion
3,4-Dimethylbenzyl bromide emerges as a compelling alternative to traditional benzylating agents, particularly when enhanced reactivity is desired. The electron-donating methyl groups on the aromatic ring are poised to accelerate the rate of benzylation, potentially allowing for milder reaction conditions and shorter reaction times. While direct comparative studies are limited, the principles of physical organic chemistry strongly support its potential as a highly effective benzylating agent. Researchers are encouraged to consider 3,4-dimethylbenzyl bromide in their synthetic strategies, especially for challenging substrates or when seeking to optimize reaction efficiency. As with any reactive chemical, proper safety precautions are paramount.
References
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Career Henan Chemical Co. (2025). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 3,4-Dimethylbenzyl Bromide: Safety, Compliance, and Chemical Inactivation
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and success of your research. Handling and disposing of reactive chemical intermediates like 3,4-Dimethylbenzyl bromide requires a robust understanding of its chemical nature and the regulatory landscape. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in principles of laboratory safety, regulatory compliance, and chemical reactivity.
The core principle of this guide is risk mitigation. 3,4-Dimethylbenzyl bromide is a potent lachrymator and corrosive agent, necessitating meticulous handling from acquisition to disposal to protect laboratory personnel and the environment.[1][2][3]
Part 1: Hazard Profile and Core Safety Principles
Understanding the hazards is the first step in safe handling. 3,4-Dimethylbenzyl bromide is an alkyl halide with significant reactivity. Its hazardous properties are summarized below.
Table 1: Hazard Identification for 3,4-Dimethylbenzyl Bromide
| Hazard Classification | Description | GHS Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 | [1][2] |
| Serious Eye Damage | Causes serious eye damage. | H318 | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [1][2] |
| Lachrymator | Substance which increases the flow of tears. | Health Hazard |[3][4] |
Given these hazards, all handling and disposal operations must be guided by the following principles:
-
Minimize Exposure: Always handle 3,4-Dimethylbenzyl bromide inside a certified chemical fume hood.[3]
-
Use Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a lab coat, chemical splash goggles, and disposable nitrile gloves.[3][5]
-
Prevent Environmental Release: Do not dispose of this chemical down the drain or in regular trash.[6][7] It must be managed as hazardous waste.
Part 2: Standard Disposal Protocol - Segregation and Professional Removal
The most direct and universally compliant method for disposing of 3,4-Dimethylbenzyl bromide is through a licensed hazardous waste disposal service. This protocol ensures adherence to federal regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Classification and Segregation Immediately classify any materials contaminated with 3,4-Dimethylbenzyl bromide (e.g., unreacted material, contaminated gloves, paper towels, silica gel) as hazardous waste. This waste must be segregated from other waste streams to prevent dangerous reactions.[8]
-
Incompatible Materials: Do not mix this waste with bases, alcohols, amines, metals, or oxidizers.[3][7] Alkyl halides can react vigorously with these substances.[10]
Step 2: Proper Containerization Select a waste container that is chemically compatible and in good condition.[6]
-
Container Type: A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate. Avoid metal containers.[9]
-
Container Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[9]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[6]
Step 3: Labeling the Hazardous Waste Container Proper labeling is a critical compliance requirement under the EPA.[6] The label must be securely affixed to the container and clearly display the following information:
-
The full chemical name: "3,4-Dimethylbenzyl bromide" (no abbreviations).[6]
-
A list of all chemical constituents in the container.[6]
-
The date when waste was first added to the container (the "generation start date").[6]
-
Applicable hazard warnings or pictograms (e.g., "Corrosive," "Toxic").[11]
-
The name and contact information of the principal investigator or laboratory manager.[6]
Step 4: On-Site Storage and Accumulation Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[11]
-
Location: The SAA must be under the direct control of laboratory personnel.[6][9]
-
Storage Limits: A maximum of 55 gallons of waste may be stored in each SAA.[11] Waste must be moved to a Central Accumulation Area (CAA) or be picked up by a disposal service within specific timeframes (e.g., 90 days in some jurisdictions) once the container is full or other limits are reached.[9]
Step 5: Arranging for Professional Disposal Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup.[11] These services are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.
Part 3: Advanced Protocol - Chemical Neutralization of Residual Quantities
Disclaimer: This procedure is intended for experienced chemists only and must be approved by your institution's EHS department. It should only be used for quenching small, residual amounts of the chemical, for example, cleaning glassware. It is not a substitute for the professional disposal of bulk waste.
The reactivity of alkyl halides can be harnessed to convert them into less hazardous substances through nucleophilic substitution (SN2) reactions.[10][13] This procedure uses a non-volatile nucleophile to displace the bromide, converting the lachrymator into a more benign ether.
Reaction Principle: 3,4-Dimethylbenzyl bromide + Sodium Phenoxide → 3,4-Dimethylbenzyl phenyl ether + Sodium Bromide
Materials:
-
Sodium hydroxide (NaOH)
-
Phenol
-
Ethanol
-
Stir plate and stir bar
-
Appropriate glassware
Step-by-Step Neutralization Protocol:
-
Prepare the Nucleophile Solution: In a chemical fume hood, prepare a 10% solution of sodium phenoxide in ethanol. This can be done by carefully adding an equimolar amount of sodium hydroxide to a 10% solution of phenol in ethanol. The reaction is exothermic and should be performed with cooling.
-
Perform the Quench: For residual amounts of 3,4-Dimethylbenzyl bromide in a reaction flask, slowly add the sodium phenoxide solution to the flask with vigorous stirring. A slight excess of the nucleophile solution should be used to ensure complete reaction.
-
Allow Reaction to Complete: Let the mixture stir at room temperature for at least one hour to ensure the reaction has gone to completion.
-
Verify Neutralization (Optional): If necessary, a small aliquot can be carefully taken and analyzed (e.g., by TLC or GC-MS) to confirm the absence of the starting benzyl bromide.
-
Dispose of Neutralized Waste: The resulting solution, containing the ether product, ethanol, and salts, must still be disposed of as hazardous waste. However, it is significantly less reactive and non-lachrymatory. Collect it in a properly labeled hazardous waste container for flammable organic waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 3,4-Dimethylbenzyl bromide.
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Mastering the Safe Handling of 3,4-Dimethylbenzyl Bromide: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of organic synthesis and drug development, benzyl bromides are indispensable reagents. Among them, 3,4-Dimethylbenzyl bromide, a versatile building block, requires meticulous handling due to its significant hazardous properties. This guide provides essential, field-tested safety and operational protocols to ensure the well-being of laboratory personnel and maintain environmental compliance. Beyond mere procedural steps, we delve into the causality behind these recommendations, fostering a culture of safety built on deep understanding and scientific integrity.
Hazard Analysis: Understanding the Intrinsic Risks
3,4-Dimethylbenzyl bromide (C₉H₁₁Br) is not a benign reagent. A thorough understanding of its hazard profile is the bedrock of safe handling. It is classified as a potent lachrymator , a substance that irritates the eyes and causes tearing.[1][2] However, its risks extend far beyond temporary discomfort.
According to its Globally Harmonized System (GHS) classification, 3,4-Dimethylbenzyl bromide presents multiple acute and chronic hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes severe skin burns and damage.[3][4]
-
Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The causality for this reactivity lies in its chemical structure. As a benzylic halide, the bromine atom is readily displaced in nucleophilic substitution reactions. This same reactivity makes it damaging to biological macromolecules. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to form hydrobromic acid (HBr), contributing to its severe corrosive effects.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the severe corrosive and lachrymatory nature of 3,4-Dimethylbenzyl bromide, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. Standard laboratory attire is insufficient. All handling of this chemical must be performed within a certified chemical fume hood to control vapor exposure.[1]
The following table summarizes the mandatory PPE for handling 3,4-Dimethylbenzyl bromide. The rationale is to create a complete barrier against all potential routes of exposure—dermal, ocular, and respiratory.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Safety glasses are inadequate.[2] Goggles provide a seal against vapors and splashes. The face shield offers a secondary layer of protection for the entire face from splashes of this corrosive material. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton®). Double-gloving is recommended. | Nitrile gloves may offer splash protection but are not suitable for prolonged handling.[5] Check manufacturer compatibility data. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[4] |
| Body | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also required. | The lab coat and apron protect against splashes and spills, preventing contact with skin.[6] Ensure there is no exposed skin between the glove and the sleeve. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Open-toed shoes are strictly forbidden in any laboratory setting.[1] |
Operational Plan: From Benchtop to Waste Container
A self-validating protocol anticipates risks and integrates safety at every stage. The following step-by-step workflow for handling 3,4-Dimethylbenzyl bromide is designed to minimize exposure and prevent accidental release.
Experimental Workflow
Caption: Workflow for Safe Handling of 3,4-Dimethylbenzyl Bromide.
Step-by-Step Methodology
-
Preparation:
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Gather all necessary reagents, clean and dry glassware, and spill control materials within the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above. This is the critical final step before handling the reagent container.
-
-
Handling and Reaction:
-
Containment is Key: Always handle 3,4-Dimethylbenzyl bromide inside the fume hood, keeping the sash as low as possible to maximize capture velocity.[1]
-
Controlled Dispensing: When weighing the solid or measuring, perform the task in a beaker or on a weigh boat within the fume hood to contain any dust or particles.
-
Prevent Incompatibilities: Keep 3,4-Dimethylbenzyl bromide away from strong oxidizing agents, bases, alcohols, and amines to avoid vigorous or explosive reactions.[4]
-
-
Post-Reaction and Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware that has come into contact with the reagent. A common and effective method is to rinse the glassware with a suitable organic solvent (like acetone) to dissolve the residue, transferring this rinsate to the halogenated waste container.
-
Surface Cleaning: Wipe down the interior surfaces of the fume hood with a cloth dampened with a detergent solution, followed by water. Dispose of the wipes as hazardous waste.
-
Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[7]
-
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount. All personnel working with this chemical must be familiar with the location and operation of emergency showers and eyewash stations.
Emergency Response Flowchart
Caption: Emergency Response Plan for Spills and Exposures.
Exposure Protocol:
-
Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
Skin Contact: Immediately flush the affected area with plenty of water for 15-20 minutes while removing all contaminated clothing and shoes.[11] A safety shower must be used for large area contact. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Cleanup Protocol (Minor Spills Only):
For minor spills (<100 mL) that can be handled safely by trained laboratory personnel:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[11] Do not use combustible materials like paper towels.
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a detergent solution, followed by water. Place all cleanup materials (including gloves) into the hazardous waste container.
For any large spill, a spill outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.[10]
Disposal Plan: Responsible Waste Management
Improper disposal of 3,4-Dimethylbenzyl bromide and associated materials poses a significant environmental and safety risk. As a halogenated organic compound, it must be disposed of as regulated hazardous waste.[2]
Waste Collection and Disposal Protocol:
-
Designated Container: All waste containing 3,4-Dimethylbenzyl bromide (including unreacted material, solutions, contaminated absorbents, and rinsate) must be collected in a dedicated, properly sealed, and clearly labeled "Halogenated Organic Hazardous Waste" container.[13][14]
-
Segregation is Critical:
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name "3,4-Dimethylbenzyl bromide" and any other constituents, along with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area should be in a secondary containment bin and away from general traffic.[1]
-
Pickup: Once the container is full (not exceeding 90% capacity) or has been accumulating for a set period (per institutional guidelines, often 3 months), arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
By adhering to these rigorous protocols, researchers can confidently utilize the synthetic utility of 3,4-Dimethylbenzyl bromide while upholding the highest standards of laboratory safety and environmental stewardship.
References
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Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from Brandeis University Environmental Health & Safety: [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator. Retrieved from ILPI: [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health: [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from: [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois at Urbana-Champaign: [Link]
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ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from ACTenviro: [Link]
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Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from Kemicentrum: [Link]
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IOSR Journal. (2018). Hazardous Material Spillage. Retrieved from IOSR Journal of Engineering: [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethylbenzyl bromide. PubChem. Retrieved from: [Link]
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Hawaii.gov. (n.d.). UN1903. Retrieved from Hawaii Department of Agriculture: [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk: [Link]
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University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from EHS UTK: [Link]
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J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from J&K Scientific: [Link]
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CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
